molecular formula C16H23NO B1682978 Tolperisone CAS No. 728-88-1

Tolperisone

货号: B1682978
CAS 编号: 728-88-1
分子量: 245.36 g/mol
InChI 键: FSKFPVLPFLJRQB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tolperisone is a centrally-acting skeletal muscle relaxant that has been used in a clinical setting since the 1960s . As a piperidine derivative, its primary research value lies in its mechanism of action, which involves the blockade of voltage-gated sodium and calcium channels . This activity is highest in nervous system tissues, including the brainstem, spinal cord, and peripheral nerves, leading to the suppression of mono- and polysynaptic reflexes . Its membrane-stabilizing properties and local anesthetic effects make it a compound of interest for neurological and pharmacological studies . Research into this compound focuses on its effects on pathologically increased skeletal muscle tone and spasticity associated with neurological conditions . The compound is also noted for its ability to improve peripheral circulation through mild antispasmodic and anti-adrenergic properties, offering additional avenues for vascular research . From a pharmacokinetic perspective, this compound is absorbed nearly completely from the gut and undergoes extensive metabolism in the liver and kidneys, with a biphasic elimination half-life . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKFPVLPFLJRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023686
Record name Tolperisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728-88-1
Record name (±)-Tolperisone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolperisone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolperisone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tolperisone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107321
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tolperisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tolperisone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLPERISONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5EOM0LD8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tolperisone's Mechanism of Action on Voltage-Gated Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tolperisone, a centrally acting muscle relaxant, exerts its therapeutic effects primarily through the blockade of voltage-gated sodium channels (VGSCs). This action dampens neuronal excitability, thereby reducing muscle spasticity and associated pain. This compound exhibits a state-dependent inhibition of VGSCs, showing a higher affinity for the open and inactivated states of the channel. This technical guide provides an in-depth analysis of this compound's interaction with various VGSC isoforms, presenting quantitative data on its inhibitory activity, detailing the experimental protocols used to elucidate its mechanism, and visualizing the key pathways and experimental workflows.

Introduction

This compound is a piperidine (B6355638) derivative used clinically for the treatment of neuromuscular disorders characterized by increased muscle tone.[1][2] Its efficacy is intrinsically linked to its ability to modulate neuronal signaling by targeting ion channels. The primary molecular targets of this compound are voltage-gated sodium and calcium channels.[1][3][4] This guide focuses specifically on its well-documented interaction with VGSCs, a key component of its mechanism of action.[2][5] Understanding the nuances of this interaction at the molecular level is crucial for the development of novel therapeutics with improved selectivity and side-effect profiles.

Quantitative Analysis of this compound's Inhibitory Action on VGSC Isoforms

This compound's inhibitory effect on various VGSC isoforms has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of this compound across different channel subtypes. The following table summarizes the available IC50 data.

VGSC IsoformThis compound IC50 (µM)Lidocaine (B1675312) IC50 (µM)Species/Expression SystemReference
Na_v1.2 33.1 ± 4.544.1 ± 5.2Xenopus laevis oocytes[6]
Na_v1.3 29.3 ± 3.849.2 ± 6.1Xenopus laevis oocytes[6]
Na_v1.4 53.7 ± 6.967.3 ± 8.3Xenopus laevis oocytes[6]
Na_v1.5 42.5 ± 5.558.4 ± 7.2Xenopus laevis oocytes[6]
Na_v1.6 25.2 ± 3.378.5 ± 9.1Xenopus laevis oocytes[6][7]
Na_v1.7 21.8 ± 2.965.4 ± 7.8Xenopus laevis oocytes[6][7]
Na_v1.8 18.9 ± 2.592.1 ± 10.3*Xenopus laevis oocytes[6][7]
Medium-sized DRG neurons ~60 (apparent dissociation constant)Not ReportedRat pups[8]

*Statistically significant difference between this compound and lidocaine IC50 values.[7]

State-Dependent Blockade of Voltage-Gated Sodium Channels

A critical aspect of this compound's mechanism is its state-dependent inhibition of VGSCs, a property it shares with local anesthetics like lidocaine.[9][10] This means that this compound's affinity for the sodium channel is dependent on the conformational state of the channel (resting, open, or inactivated).[10][11]

This compound exhibits a higher affinity for the open and inactivated states of the channel compared to the resting state.[2][11] This is therapeutically advantageous as it allows for preferential blockade of channels in rapidly firing neurons, such as those involved in pathological hyperexcitability, while having a lesser effect on neurons firing at a normal physiological rate.[10] This state-dependent action contributes to its favorable side-effect profile, particularly the low incidence of sedation.[2]

The interaction of this compound with VGSCs leads to a shift in the steady-state inactivation curve to more negative potentials.[6][8] This indicates that at a given membrane potential, a larger fraction of sodium channels will be in the inactivated state and unavailable for opening, thus reducing neuronal excitability.

cluster_channel_states Voltage-Gated Sodium Channel States Resting Resting (Closed) Open Open (Conducting) Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated (Non-conducting) Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization This compound This compound This compound->Resting Low Affinity Binding This compound->Open High Affinity Binding This compound->Inactivated Highest Affinity Binding

Figure 1: State-dependent binding of this compound to VGSCs.

Experimental Protocols

The characterization of this compound's effects on VGSCs has been primarily achieved through electrophysiological techniques, most notably the two-electrode voltage clamp (TEVC) and patch-clamp methods.

Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis Oocytes

This technique is widely used for the heterologous expression and functional characterization of ion channels.[6]

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific human VGSC α-subunit of interest (e.g., Na_v1.2, Na_v1.3, etc.).

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard bath solution.

    • Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current.

    • The membrane potential is clamped at a holding potential (e.g., -100 mV).

    • Depolarizing voltage steps are applied to elicit sodium currents.

  • Drug Application: this compound is applied to the bath solution at varying concentrations to determine its effect on the sodium current amplitude.

  • Data Analysis: The reduction in current amplitude at different drug concentrations is used to construct a dose-response curve and calculate the IC50 value.

cluster_workflow TEVC Experimental Workflow A Oocyte Harvest & Defolliculation B cRNA Injection (VGSC Isoform) A->B C Incubation (2-7 days) B->C D Two-Electrode Voltage Clamp Recording C->D E Application of This compound D->E F Data Acquisition & Analysis (IC50) E->F cluster_workflow Whole-Cell Patch-Clamp Workflow A DRG Neuron Isolation & Culture B Giga-seal Formation A->B C Whole-Cell Configuration B->C D Voltage-Clamp Recording C->D E This compound Perfusion D->E F Analysis of Channel Kinetics E->F

References

Tolperisone Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolperisone hydrochloride is a centrally acting muscle relaxant used in the treatment of pathologically increased muscle tone associated with neurological diseases.[1] First synthesized in 1956, it has a long history of clinical use for conditions such as spasticity resulting from damage to the pyramidal tract, multiple sclerosis, myelopathy, and encephalomyelitis.[2][3] Chemically, it is a piperidine (B6355638) derivative, 2-methyl-1-(4-methylphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride.[4] A key advantage of this compound is its favorable side-effect profile, particularly the low incidence of sedation compared to other centrally acting muscle relaxants.[5] This is attributed to its specific mechanism of action, which involves the blockade of voltage-gated sodium and calcium channels.[1][6]

This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies for this compound hydrochloride, along with its primary signaling pathways.

Chemical and Physical Properties

This compound hydrochloride is a white, crystalline powder.[7] It is known to be highly soluble in water, particularly in acidic conditions (pH < 4.5).[8]

PropertyValueSource(s)
Molecular Formula C₁₆H₂₃NO·HCl[4]
Molecular Weight 281.82 g/mol [9]
Melting Point 173 - 183 °C[2][10]
Appearance White crystalline powder[7]
pKa (Predicted for free base) 8.47 ± 0.10[2]
UV λmax 257 nm, 260 nm, 261 nm[11][12][13]
Solubility
Water>20 mg/mL[8]
DMSO10 - 56 mg/mL[11][14]
Ethanol (B145695)20 - 56 mg/mL[11][14]
PBS (pH 7.2)~10 mg/mL[11]
Dimethylformamide (DMF)~2 mg/mL[11]

Chemical Structure

The chemical structure of this compound hydrochloride is well-defined, and its systematic name according to IUPAC nomenclature is 2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride.[9]

IdentifierValueSource(s)
IUPAC Name 2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride[9]
CAS Number 3644-61-9[9]
SMILES CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl[4]
InChI InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H[11]
InChIKey ZBUVYROEHQQAKL-UHFFFAOYSA-N[11]

Experimental Protocols

Synthesis

A common method for the production of this compound hydrochloride involves the Mannich reaction.[10] In this synthesis, 4-methylpropiophenone is reacted with piperidine hydrochloride and 1,3-dioxolane (B20135) in the presence of an acid catalyst, such as hydrochloric acid.[10] The resulting this compound hydrochloride is then isolated as a crystalline solid by filtration after cooling the reaction mixture.[10] The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol and ethyl acetate (B1210297).[2] The final product is typically dried under vacuum to yield colorless crystals.[10]

High-Performance Liquid Chromatography (HPLC)

Several reversed-phase HPLC (RP-HPLC) methods have been developed for the quantification of this compound hydrochloride in bulk drug and pharmaceutical dosage forms. A representative method is detailed below.

Method for Estimation in Bulk and Pharmaceutical Dosage Forms [15]

  • Instrumentation : A high-performance liquid chromatograph equipped with a UV-visible detector.

  • Column : C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A mixture of acetonitrile (B52724) and 20 mM ammonium (B1175870) acetate buffer containing 0.1% triethylamine (B128534) (55:45 v/v), with the pH adjusted to 4.0 with glacial acetic acid.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength of 260 nm.

  • Sample Preparation :

    • Standard Stock Solution : Accurately weigh 25 mg of this compound hydrochloride and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with water to obtain a concentration of 1000 µg/mL.

    • Assay Sample Solution (Tablets) : Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 25 mg of this compound hydrochloride to a 25 mL volumetric flask. Add 10 mL of water and sonicate for 10 minutes. Dilute to volume with water.

  • Analysis : Inject equal volumes of the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of this compound hydrochloride in the sample by comparing the peak area with that of the standard.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy [16]

  • Instrumentation : A 400 MHz NMR spectrometer.

  • Sample Preparation : Dissolve the this compound hydrochloride sample in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃).

  • Data Acquisition : Acquire the ¹H NMR spectrum.

  • Expected Chemical Shifts (in CDCl₃) :

    • 12.1 ppm : (Singlet, broad) - Likely the hydrochloride proton.

    • 8.006 ppm, 7.325 ppm : Aromatic protons.

    • 4.610 ppm, 3.806 ppm, 3.519 ppm, 3.107 ppm, 3.062 ppm, 2.791 ppm, 2.502 ppm : Protons of the piperidine ring and the propane (B168953) backbone.

    • 2.437 ppm, 2.256 ppm : Methyl protons on the aromatic ring and the propane backbone.

    • 2.086 ppm, 1.84 ppm, 1.729 ppm, 1.379 ppm, 1.290 ppm : Aliphatic protons.

Infrared (IR) Spectroscopy [17]

  • Sample Preparation : Prepare a potassium bromide (KBr) disc containing a small amount of this compound hydrochloride or use the attenuated total reflectance (ATR) method.

  • Data Acquisition : Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

  • Expected Characteristic Peaks : The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule, including the C=O stretch of the ketone, C-N stretching of the amine, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS) [18]

  • Instrumentation : A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Ionization Mode : Electrospray ionization (ESI) in positive ion mode.

  • Sample Preparation : Plasma samples containing this compound are typically extracted using a liquid-liquid extraction method with a solvent like methyl t-butyl ether.

  • Analysis : The extracted sample is injected into the LC-MS/MS system. The mass spectrometer is set to monitor the transition of the protonated molecular ion [M+H]⁺ to specific product ions for quantification.

Mechanism of Action and Signaling Pathways

This compound hydrochloride exerts its muscle relaxant effects primarily through its action on the central nervous system.[6] It functions as a state-dependent blocker of voltage-gated sodium and calcium channels.[5] This action leads to a reduction in neuronal hyperexcitability and the inhibition of polysynaptic spinal reflexes.[5]

The primary mechanism involves the inhibition of nerve impulses, which reduces muscle tone and spasms.[19] By blocking these ion channels, this compound hydrochloride dampens the transmission of abnormal nerve signals that cause muscle spasticity.[6]

Tolperisone_Primary_Mechanism This compound This compound HCl Na_Channel Voltage-Gated Sodium Channels This compound->Na_Channel blocks Ca_Channel Voltage-Gated Calcium Channels This compound->Ca_Channel blocks Neuronal_Excitability Neuronal Hyperexcitability Na_Channel->Neuronal_Excitability leads to reduced Spinal_Reflexes Polysynaptic Spinal Reflexes Ca_Channel->Spinal_Reflexes leads to inhibition of Muscle_Relaxation Muscle Relaxation Neuronal_Excitability->Muscle_Relaxation Spinal_Reflexes->Muscle_Relaxation

Caption: Primary mechanism of action of this compound Hydrochloride.

Recent research has also shed light on other potential signaling pathways influenced by this compound hydrochloride. One study has indicated its role in improving motor functions in a model of Parkinson's disease by inhibiting matrix metalloproteinase 9 (MMP-9) and downregulating the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase 1/2 (ERK1/2) signaling cascade.[20]

Tolperisone_Secondary_Pathway This compound This compound HCl p38_MAPK p38 MAPK Signaling This compound->p38_MAPK downregulates ERK12 ERK1/2 Signaling This compound->ERK12 downregulates MMP9 MMP-9 Expression p38_MAPK->MMP9 influences ERK12->MMP9 influences Neuroprotection Neuroprotection and Improved Motor Function MMP9->Neuroprotection inhibition leads to

Caption: Secondary signaling pathway of this compound Hydrochloride.

References

Topic: Pharmacological Profile of Tolperisone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tolperisone is a centrally acting muscle relaxant distinguished by its favorable safety profile, notably the absence of sedative effects commonly associated with this drug class. Its therapeutic action is primarily mediated through the state-dependent blockade of voltage-gated sodium and calcium channels, which suppresses neuronal hyperexcitability and inhibits spinal reflexes. This compound undergoes rapid and extensive first-pass metabolism, primarily via the CYP2D6 enzyme, into various metabolites, with hydroxymethyl-tolperisone being a key resultant compound. This guide provides a detailed examination of its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Mechanism of Action

This compound exerts its muscle relaxant effects through a multi-faceted mechanism targeting the central nervous system, specifically the brainstem and spinal cord.[1][2] Unlike other centrally acting muscle relaxants, it does not act through common neurotransmitter systems like GABAergic or serotoninergic receptors, which contributes to its non-sedative nature.[3] The core mechanism involves the modulation of voltage-gated ion channels.

Voltage-Gated Sodium (Na+) Channel Blockade

The primary mechanism of this compound is the inhibition of voltage-gated sodium channels.[1][4][5] This action is state-dependent, meaning it has a higher affinity for channels in the inactivated state, similar to local anesthetics.[4][6] By stabilizing neuronal membranes, it decreases the amplitude and frequency of action potentials, thereby reducing neuronal excitability.[7][8] This effect has been demonstrated on various sodium channel isoforms.[6][9]

Voltage-Gated Calcium (Ca2+) Channel Blockade

This compound also blocks voltage-gated calcium channels, particularly N-type channels.[5][10][11] This action presynaptically inhibits the release of neurotransmitters, such as glutamate, from primary afferent nerve endings in the spinal cord.[3] The inhibition of calcium influx is a key component of its ability to depress spinal reflex pathways.[3][12]

Inhibition of Spinal Reflexes

The dual blockade of Na+ and Ca2+ channels results in a potent inhibition of both monosynaptic and polysynaptic spinal reflex activity.[10][11][13] This action attenuates pathological muscle hypertonia and spasticity at the spinal level.[2]

Tolperisone_MoA This compound's Core Mechanism of Action cluster_neuron Presynaptic & Postsynaptic Neuron cluster_result Physiological Outcome This compound This compound Na_Channel Voltage-Gated Na+ Channel This compound->Na_Channel Inhibits (State-dependent) Ca_Channel Voltage-Gated Ca2+ Channel This compound->Ca_Channel Inhibits Action_Potential Reduced Action Potential Firing Na_Channel->Action_Potential Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., Glutamate) Ca_Channel->Neurotransmitter_Release Spinal_Reflex Inhibition of Spinal Reflexes Action_Potential->Spinal_Reflex Neurotransmitter_Release->Spinal_Reflex Muscle_Relaxation Muscle Relaxation & Antispasticity Spinal_Reflex->Muscle_Relaxation Tolperisone_Metabolism Metabolic Pathway of this compound cluster_enzymes CYP450 Enzymes This compound This compound CYP2D6 CYP2D6 (Major) This compound->CYP2D6 Metabolism CYP2C19 CYP2C19 (Minor) This compound->CYP2C19 CYP1A2 CYP1A2 (Minor) This compound->CYP1A2 CYP2B6 CYP2B6 (Minor) This compound->CYP2B6 Metabolites Hydroxymethyl-tolperisone & Other Metabolites CYP2D6->Metabolites CYP2C19->Metabolites CYP1A2->Metabolites CYP2B6->Metabolites Excretion Renal Excretion Metabolites->Excretion Protocol_TEVC Workflow for Two-Electrode Voltage Clamp (TEVC) Assay start Start prep Prepare & Inject Xenopus Oocytes with Na(v) cRNA start->prep record Mount Oocyte & Perform Two-Electrode Voltage Clamp prep->record baseline Record Baseline Na+ Currents with Voltage Protocol record->baseline drug_app Perfuse with Increasing Concentrations of this compound baseline->drug_app data_acq Record Na+ Currents at Each Concentration drug_app->data_acq analysis Analyze Inhibition & Calculate IC50 data_acq->analysis end End analysis->end

References

Tolperisone's Effect on Spinal Reflexes and Polysynaptic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tolperisone is a centrally acting muscle relaxant distinguished by its mechanism of action that provides effective muscle relaxation with a low incidence of sedation. This document provides a detailed examination of this compound's pharmacological effects on spinal reflex arcs, with a specific focus on its influence on both monosynaptic and polysynaptic pathways. Through a combination of presynaptic and postsynaptic actions, primarily involving the blockade of voltage-gated ion channels, this compound effectively attenuates spinal reflex activity. This guide synthesizes quantitative data from key preclinical studies, details common experimental protocols, and visualizes the underlying physiological and experimental processes to offer a comprehensive resource for the scientific community.

Core Mechanism of Action

This compound's primary mechanism involves a dose-dependent inhibition of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[1][2] This action is crucial to its ability to modulate neuronal excitability and synaptic transmission within the spinal cord.

  • Presynaptic Inhibition: The blockade of Na+ and Ca2+ channels on presynaptic terminals of primary afferent neurons is the predominant mechanism for its spinal reflex inhibitory action.[1][3] By inhibiting these channels, this compound reduces the influx of ions necessary for neurotransmitter vesicle fusion and release. This leads to a decreased release of excitatory neurotransmitters (e.g., glutamate) into the synaptic cleft, thereby depressing the Excitatory Postsynaptic Potential (EPSP) in the postsynaptic neuron.[3][4]

  • Postsynaptic Inhibition: this compound also exhibits a membrane-stabilizing effect on the postsynaptic neuron, akin to a local anesthetic, which contributes to the overall depression of spinal reflexes.[5][6] However, compared to local anesthetics like lidocaine, this compound has a more pronounced effect on synaptic responses than on the direct excitability of motoneurons.[1]

  • Modulation of Descending Pathways: this compound has been shown to inhibit descending reticulospinal projections.[7] Specifically, it depresses the group II flexor reflex by inhibiting descending noradrenergic tonic facilitation within the spinal cord, indicating an influence on supraspinal control of reflex activity.[7]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Na_channel Voltage-Gated Na+ Channel Vesicle Glutamate Vesicles Ca_channel Voltage-Gated Ca+ Channel Ca_channel->Vesicle Influx required for release Receptor Glutamate Receptors Vesicle->Receptor Glutamate Release (Inhibited) EPSP Reduced EPSP Receptor->EPSP This compound This compound This compound->Na_channel Blocks This compound->Ca_channel Blocks

Caption: this compound's primary synaptic mechanism of action.

Effects on Monosynaptic and Polysynaptic Reflexes

A key feature of spinal cord function is the reflex arc, which can be categorized as either monosynaptic or polysynaptic.

  • Monosynaptic Reflex: The simplest reflex arc, involving a single synapse between a sensory (afferent) neuron and a motor (efferent) neuron (e.g., the patellar stretch reflex).[8][9]

  • Polysynaptic Reflex: Involves one or more interneurons that relay signals between the sensory and motor neurons, allowing for more complex responses (e.g., the flexor withdrawal reflex).[8][9]

This compound effectively inhibits both monosynaptic and polysynaptic reflexes.[6][10][11] Some studies suggest its action is particularly unique when compared to other centrally acting muscle relaxants like baclofen (B1667701) and benzodiazepines. While those compounds tend to abolish the monosynaptic reflex while only partially inhibiting the polysynaptic reflex, this compound demonstrates a more specific inhibition of monosynaptic reflexes while also partially affecting polysynaptic pathways.[7] This dose-dependent depression of reflex activity is a hallmark of its therapeutic effect.[1][12]

Caption: this compound's inhibitory action on spinal reflex pathways.

Quantitative Data Summary

The inhibitory effects of this compound and its analogs have been quantified in various preclinical models. The tables below summarize key findings.

Table 1: In Vitro Inhibition of Spinal Reflexes by this compound Data from isolated hemisected spinal cord of 6-day-old rats.

ParameterThis compound ConcentrationEffectReference
Dorsal Root Ventral Root Potential (DR-VRP)50-400 µMDose-dependent depression[1][12]
Monosynaptic component of DR-VRP (IC50)52 ± 8 µM50% inhibition of the monosynaptic reflex[13]

Table 2: In Vivo Inhibition of Spinal Reflexes by this compound Data from anesthetized/decerebrated animal models.

Animal ModelDose (i.v.)Reflex Measured% Inhibition / EffectReference
Spinal Cats2.5-10 mg/kgMonosynaptic & Polysynaptic Ventral Root ReflexesDose-dependent inhibition[7][14]
Anesthetized Intact Rats5 mg/kgGroup II Flexor Reflex~50% peak inhibition[7][14]
Anesthetized Intact Rats10 mg/kgGroup II Flexor Reflex~75% peak inhibition[7][14]
Decerebrated, Laminectomized Rats10 mg/kgMonosynaptic, Disynaptic & Polysynaptic ReflexesSignificant depression of all reflex potentials[5]

Experimental Protocols

The investigation of this compound's effects relies on established neurophysiological preparations.

In Vitro Isolated Hemisected Spinal Cord Preparation

This preparation allows for the direct study of drug effects on spinal circuitry without systemic influences.

  • Objective: To record dorsal root-evoked ventral root potentials (DR-VRPs) and assess the effect of this compound on reflex components.

  • Animal Model: Typically 6-day-old Wistar rats.[1][13]

  • Methodology:

    • Anesthesia: Pups are anesthetized with ether and cooled.[13]

    • Dissection: The spinal cord is rapidly removed via laminectomy and placed in cooled, oxygenated artificial cerebrospinal fluid (aCSF).

    • Hemisection: The cord is carefully hemisected along the midline.[13]

    • Recording: The hemisected cord is transferred to a recording chamber perfused with aCSF. A suction electrode is placed on a lumbar dorsal root (e.g., L5) for stimulation, and another is placed on the corresponding ventral root for recording the reflex output.[15]

    • Data Acquisition: Monosynaptic, disynaptic, and polysynaptic components of the VRP are recorded before and after the application of this compound to the bath.

A 1. Anesthetize Rat Pup B 2. Isolate Spinal Cord A->B C 3. Hemisect Spinal Cord B->C D 4. Transfer to Recording Chamber C->D E 5. Stimulate Dorsal Root D->E F 6. Record from Ventral Root E->F G 7. Apply this compound & Re-record F->G

Caption: Experimental workflow for the in vitro hemisected spinal cord assay.
In Vivo Spinal Reflex Recording

This model assesses the drug's effect in a more physiologically intact system, including supraspinal influences.

  • Objective: To measure the effect of systemically administered this compound on spinal reflex amplitudes.

  • Animal Model: Anesthetized and/or decerebrated cats, rats, or mice.[5][7][15]

  • Methodology:

    • Anesthesia & Surgery: Animals are anesthetized, and a laminectomy is performed to expose the lumbar spinal cord. In some paradigms, decerebration is performed to remove cortical inhibition.[5][15]

    • Electrode Placement: Stimulating electrodes are placed on a dorsal root (e.g., L5), and recording electrodes are placed on the corresponding ventral root.

    • Baseline Recording: Stable baseline monosynaptic and polysynaptic reflex potentials are recorded following dorsal root stimulation.

    • Drug Administration: this compound is administered intravenously (i.v.).

    • Post-Drug Recording: Reflex potentials are recorded at various time points after administration to determine the magnitude and duration of inhibition.

Whole-Cell Patch Clamp of Dorsal Root Ganglion (DRG) Neurons

This technique allows for the direct measurement of ion channel activity in individual neurons.

  • Objective: To directly measure the effects of this compound on voltage-gated Na+ and Ca2+ currents.

  • Preparation: DRG neurons are acutely dissociated and cultured.[1]

  • Methodology: A glass micropipette forms a high-resistance seal with the membrane of a single DRG neuron. The membrane patch is then ruptured to allow electrical access to the cell interior. Voltage-clamp protocols are used to elicit specific ion currents, which are measured before and after the application of this compound.[1][13]

Conclusion

This compound exerts its muscle relaxant effects through a well-defined mechanism centered on the inhibition of spinal reflexes. Its primary action is the blockade of voltage-gated sodium and calcium channels at presynaptic terminals, which curtails excitatory neurotransmitter release and dampens both monosynaptic and polysynaptic reflex pathways.[1][7][10] This is complemented by a postsynaptic membrane-stabilizing effect and modulation of descending inhibitory pathways.[5][7] The quantitative data derived from robust in vitro and in vivo experimental protocols consistently demonstrate a dose-dependent depression of spinal reflex activity. This multifaceted mechanism of action underlies this compound's clinical efficacy as a centrally acting muscle relaxant with a favorable safety profile.

References

Beyond Sodium Channels: An In-depth Technical Guide to the Molecular Targets of Tolperisone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolperisone is a centrally acting muscle relaxant that has been in clinical use for decades for the management of spasticity and muscle hypertonia. While its inhibitory action on voltage-gated sodium channels is a well-established component of its mechanism, a growing body of evidence reveals that this compound's therapeutic profile is shaped by its interactions with a broader range of molecular targets. This technical guide provides a comprehensive overview of these non-sodium channel targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows to support further research and drug development efforts.

Primary Molecular Targets Beyond Sodium Channels

Beyond its effects on sodium channels, this compound's pharmacological activity is significantly attributed to its modulation of voltage-gated calcium channels and nicotinic acetylcholine (B1216132) receptors.

Voltage-Gated Calcium Channels (VGCCs)

This compound and its analogs have been shown to inhibit voltage-gated calcium channels, an action that contributes to the reduction of neurotransmitter release from primary afferent nerve fibers and the overall depression of spinal reflexes. This effect is considered a key element in its muscle relaxant properties. The inhibitory action of this compound on VGCCs appears to be more pronounced on inactivated channels.

Nicotinic Acetylcholine Receptors (nAChRs)

This compound exhibits inhibitory effects on nicotinic acetylcholine receptors, suggesting a potential role in modulating cholinergic neurotransmission. This interaction may contribute to its overall pharmacological profile, including its muscle relaxant effects.

Quantitative Data on Molecular Interactions

The following table summarizes the available quantitative data for the interaction of this compound and its analogs with key molecular targets beyond sodium channels.

CompoundTargetAssay TypePreparationQuantitative ValueReference
This compound Voltage-Gated Calcium Channels (Total ICa)Whole-cell voltage-clampSnail (Achatina fulica) neuronsIC50: 1.089 mM[1]
This compound Inactivated Voltage-Gated Calcium ChannelsWhole-cell voltage-clampSnail (Achatina fulica) neuronsKd: 0.162 mM[1]
Silperisone Voltage-Gated Calcium ChannelsWhole-cell patch-clampRat dorsal root ganglion neuronsIC50: 218 ± 22 µM[2]
This compound Nicotinic Acetylcholine ReceptorsRadioligand binding assay ([3H]BTX)Rat cortical synaptosomesIC50: 40.9 ± 2.5 µM

Secondary and Less Characterized Molecular Targets

Dopamine (B1211576) Transporter (DAT)

Studies have indicated a low-affinity interaction of this compound with the presynaptic dopamine transporter, leading to an inhibition of dopamine reuptake.[3] This interaction is likely a consequence of this compound's structural similarity to cocaine, from which it was originally derived. However, the low affinity suggests this is not a primary mechanism of its therapeutic action.

Monoamine Neurotransmitters

There are some suggestions that this compound may interfere with the function of monoamine neurotransmitters like serotonin (B10506) and noradrenaline.[4] However, the precise mechanisms and the quantitative aspects of these interactions are not well-defined in the current literature.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the molecular targets of this compound.

Whole-Cell Patch-Clamp Electrophysiology for VGCC Inhibition

This protocol describes the methodology for assessing the inhibitory effect of this compound on voltage-gated calcium currents in dorsal root ganglion (DRG) neurons.

1. Cell Preparation:

  • Isolate dorsal root ganglia from neonatal rats.

  • Dissociate the ganglia into individual neurons using enzymatic digestion (e.g., with collagenase and trypsin) followed by mechanical trituration.

  • Plate the dissociated neurons on coated coverslips and culture for 24-48 hours.

2. Electrophysiological Recording:

  • Place a coverslip with adherent DRG neurons in a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution containing (in mM): 140 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. Tetrodotoxin (TTX) should be included to block sodium currents.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 120 CsCl, 10 EGTA, 5 MgCl2, 10 HEPES, and 4 ATP-Mg, adjusted to pH 7.2.

  • Establish a whole-cell patch-clamp configuration on a selected DRG neuron.

  • Hold the neuron at a holding potential of -80 mV.

  • Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

3. Drug Application and Data Analysis:

  • After obtaining a stable baseline recording of calcium currents, apply this compound at various concentrations to the perfusion solution.

  • Record the calcium currents in the presence of each drug concentration until a steady-state effect is reached.

  • Measure the peak amplitude of the calcium current before and after drug application.

  • Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the this compound concentration.

  • Fit the data with a Hill equation to determine the IC50 value.

Radioligand Binding Assay for nAChR Interaction

This protocol outlines the procedure for a competitive binding assay to determine the affinity of this compound for nicotinic acetylcholine receptors in rat cortical synaptosomes.

1. Membrane Preparation:

  • Homogenize rat cerebral cortices in ice-cold sucrose (B13894) buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the synaptosomes.

  • Resuspend the synaptosomal pellet in a suitable buffer and store at -80°C until use.

2. Binding Assay:

  • On the day of the experiment, thaw the synaptosomal membrane preparation.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add membrane preparation, a fixed concentration of the radioligand (e.g., [3H]α-Bungarotoxin - [3H]BTX), and assay buffer.

    • Non-specific Binding: Add membrane preparation, the radioligand, and a high concentration of a known nAChR ligand (e.g., nicotine) to saturate the receptors.

    • Competition: Add membrane preparation, the radioligand, and varying concentrations of this compound.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

3. Filtration and Scintillation Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • For the competition experiment, plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways and Experimental Workflows

Tolperisone_VGCC_Signaling cluster_presynaptic Presynaptic Neuron This compound This compound VGCC Voltage-Gated Calcium Channel (N-type) This compound->VGCC Inhibition Ca_Influx Ca²⁺ Influx Presynaptic_Terminal Presynaptic Terminal Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Vesicle_Fusion->Neurotransmitter_Release Spinal_Reflex Spinal Reflex Depression Neurotransmitter_Release->Spinal_Reflex Reduced Excitatory Input Tolperisone_nAChR_Signaling cluster_postsynaptic Postsynaptic Neuron / Muscle Cell This compound This compound nAChR Nicotinic Acetylcholine Receptor This compound->nAChR Inhibition Ion_Influx Cation Influx (Na⁺, Ca²⁺) Postsynaptic_Membrane Postsynaptic Membrane ACh Acetylcholine ACh->nAChR Binding Depolarization Membrane Depolarization Ion_Influx->Depolarization Muscle_Contraction Reduced Muscle Contraction Depolarization->Muscle_Contraction Reduced Excitability Experimental_Workflow cluster_electrophysiology Whole-Cell Patch-Clamp cluster_binding Radioligand Binding Assay Ephys_Prep DRG Neuron Isolation & Culture Ephys_Record Establish Whole-Cell Configuration Ephys_Prep->Ephys_Record Ephys_Stim Elicit Calcium Currents (Voltage Steps) Ephys_Record->Ephys_Stim Ephys_Drug Apply this compound (Concentration-Response) Ephys_Stim->Ephys_Drug Ephys_Analysis Measure Current Inhibition & Calculate IC50 Ephys_Drug->Ephys_Analysis Bind_Prep Synaptosome Membrane Preparation Bind_Assay Incubate Membranes with Radioligand & this compound Bind_Prep->Bind_Assay Bind_Filter Separate Bound/Unbound Ligand by Filtration Bind_Assay->Bind_Filter Bind_Count Quantify Radioactivity (Scintillation Counting) Bind_Filter->Bind_Count Bind_Analysis Calculate Specific Binding & Determine IC50/Ki Bind_Count->Bind_Analysis

References

Tolperisone binding sites on neuronal membranes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Binding Sites of Tolperisone on Neuronal Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a centrally acting muscle relaxant that has been in clinical use for decades to treat pathological muscle hypertonicity and spasticity associated with various neurological diseases.[1][2] Unlike other centrally acting muscle relaxants, this compound exhibits a favorable safety profile, notably with a reduced incidence of sedation.[3] This distinct characteristic is attributed to its precise mechanism of action, which involves direct interaction with specific ion channels on neuronal membranes rather than broad modulation of neurotransmitter systems.[3] This technical guide provides a comprehensive overview of the identified and putative binding sites of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated molecular pathways.

Primary Binding Site: Voltage-Gated Sodium Channels (VGSCs)

The cornerstone of this compound's therapeutic effect is its potent, state-dependent blockade of voltage-gated sodium channels (VGSCs).[3] VGSCs are integral membrane proteins responsible for the initiation and propagation of action potentials in neurons. By inhibiting these channels, this compound stabilizes neuronal membranes, reduces neuronal hyperexcitability, and dampens the high-frequency firing characteristic of spastic conditions.[3][4][5]

Molecular modeling studies suggest that this compound likely interacts with the local anesthetic receptor site on VGSCs.[6] Its action is distinct from classic local anesthetics like lidocaine, showing a different profile of isoform specificity and a stronger use-independent (tonic) block on certain isoforms, which may be relevant to its analgesic properties.[2][7]

Quantitative Data: Inhibition of VGSC Isoforms

The inhibitory potency of this compound has been quantified across a range of VGSC α-subunits. The half-maximal inhibitory concentration (IC₅₀) values demonstrate a degree of isoform specificity.

VGSC Isoform IC₅₀ (µM) Cell System Reference
Naᵥ1.2111Xenopus laevis Oocytes[6][7]
Naᵥ1.3802Xenopus laevis Oocytes[6][7]
Naᵥ1.4201Xenopus laevis Oocytes[6][7]
Naᵥ1.5161Xenopus laevis Oocytes[6][7]
Naᵥ1.6134Xenopus laevis Oocytes[6][8]
Naᵥ1.7129Xenopus laevis Oocytes[6][7]
Naᵥ1.849Xenopus laevis Oocytes[6][7]
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)

The IC₅₀ values for VGSC isoforms were primarily determined using the two-electrode voltage clamp technique in heterologously expressed channels.

  • Objective: To measure the effect of this compound on the function of specific voltage-gated sodium channel isoforms.

  • System: Xenopus laevis oocytes are injected with cRNA encoding a specific human Naᵥ α-subunit. This leads to the expression of functional channels on the oocyte membrane.[7]

  • Procedure:

    • Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated.

    • cRNA Injection: A specific amount of cRNA for the desired Naᵥ isoform (e.g., Naᵥ1.2, Naᵥ1.8) is microinjected into the oocyte cytoplasm. The oocytes are then incubated for 2-7 days to allow for channel expression.

    • Electrophysiological Recording: The oocyte is placed in a recording chamber and perfused with a standard bath solution. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential (voltage electrode) and one to inject current (current electrode).[7]

    • Voltage Clamp: The membrane potential is held at a specific holding potential (e.g., -100 mV). Depolarizing voltage steps are then applied to activate the sodium channels, eliciting an inward sodium current (INa).

    • Drug Application: A baseline INa is recorded. The bath solution is then exchanged for one containing a known concentration of this compound. The INa is recorded again after the drug has equilibrated.[9]

    • Data Analysis: The percentage of current inhibition is calculated for various this compound concentrations. These data points are fitted to a Hill equation to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the sodium current.[9]

TEVC_Workflow cluster_prep Preparation cluster_rec Recording & Analysis start Harvest Oocytes from Xenopus laevis inject Microinject Naᵥ cRNA start->inject incubate Incubate for Channel Expression inject->incubate clamp Perform Two-Electrode Voltage Clamp incubate->clamp baseline Record Baseline Sodium Current (INa) clamp->baseline apply_drug Apply this compound baseline->apply_drug record_drug Record INa in Presence of Drug apply_drug->record_drug analyze Calculate % Inhibition & Determine IC50 record_drug->analyze

Fig. 1: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).

Tolperisone_VGSC_Blockade cluster_neuron Neuronal Membrane AP Action Potential (High-Frequency Firing) VGSC Voltage-Gated Sodium Channel (VGSC) AP->VGSC Opens Na_influx Na+ Influx VGSC->Na_influx Allows Depolarization Membrane Depolarization Na_influx->Depolarization Causes Depolarization->AP Propagates Effect Reduced Neuronal Excitability & Muscle Relaxation This compound This compound This compound->VGSC Blocks (State-dependent)

Fig. 2: Mechanism of this compound action on Voltage-Gated Sodium Channels.

Secondary Binding Site: Voltage-Gated Calcium Channels (VGCCs)

In addition to blocking VGSCs, this compound and its analogues also inhibit voltage-gated calcium channels (VGCCs).[10][11] This action is a significant component of its mechanism, particularly in presynaptic nerve terminals. The inhibition of N-type calcium channels, which are crucial for neurotransmitter release, leads to a reduction in the release of excitatory neurotransmitters from primary afferent nerve endings.[2][12] This presynaptic inhibition contributes to the depression of spinal reflexes and is a key differentiator from the action of lidocaine, which has minimal effect on VGCCs at comparable concentrations.[10][11]

Quantitative Data

While studies confirm a marked effect on VGCCs, specific IC₅₀ values for this compound on different VGCC subtypes are not as extensively documented as for VGSCs. Research indicates that this compound's inhibitory action is significant at concentrations that also inhibit spinal reflexes (e.g., 50-400 µM).[10]

Experimental Protocol: Whole-Cell Patch Clamp on DRG Neurons

The effect of this compound on native ion channels is often studied in primary neurons, such as those from the dorsal root ganglion (DRG), which express a variety of VGSCs and VGCCs.

  • Objective: To measure the effect of this compound on voltage-gated sodium and calcium currents in primary sensory neurons.

  • System: Acutely dissociated DRG neurons from rats.

  • Procedure:

    • Cell Culture: DRG are dissected and enzymatically treated to dissociate them into individual neurons, which are then plated on coverslips.

    • Patch Clamp Recording: A glass micropipette with a very fine tip is pressed against the membrane of a single DRG neuron to form a high-resistance seal (a "gigaseal"). The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • Current Isolation: The experiment is configured to isolate specific currents. For calcium currents, sodium and potassium channel blockers are included in the intracellular and extracellular solutions.

    • Voltage Protocol: The cell membrane is held at a negative potential. Depolarizing steps are applied to activate the VGCCs, and the resulting calcium currents are recorded.

    • Drug Perfusion: As in the TEVC protocol, baseline currents are recorded before and after the application of this compound via the perfusion system.

    • Data Analysis: The reduction in current amplitude in the presence of the drug is quantified to determine its inhibitory effect.

Presynaptic_Inhibition cluster_presynaptic Presynaptic Terminal AP Action Potential Arrives VGSC VGSC AP->VGSC Opens VGCC N-type VGCC VGSC->VGCC Depolarizes & Opens Vesicles Synaptic Vesicles (with Neurotransmitters) VGCC->Vesicles Triggers Ca²⁺ influx for fusion Release Neurotransmitter Release Vesicles->Release Effect Reduced Synaptic Transmission This compound This compound This compound->VGSC Blocks This compound->VGCC Blocks

Fig. 3: this compound's dual blockade of VGSCs and VGCCs at presynaptic terminals.

Potential Binding Site: Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Early pharmacological evaluations identified a central anti-nicotine action for this compound.[2] Subsequent studies have shown that this compound can inhibit nicotinic acetylcholine receptor (nAChR) binding in neuronal preparations. nAChRs are ligand-gated ion channels that play a role in synaptic transmission throughout the central and peripheral nervous systems.[13] While this interaction is less potent than its effects on certain VGSC isoforms, it may contribute to its overall pharmacological profile.

Quantitative Data: Inhibition of nAChR Binding
Target Ligand IC₅₀ (µM) Preparation Reference
Nicotinic Acetylcholine Receptor[³H]α-Bungarotoxin40.9 ± 2.5Rat Cortical Synaptosomes[2]
Experimental Protocol: Radioligand Binding Assay

This technique is used to quantify the interaction between a drug and a receptor target.

  • Objective: To determine the binding affinity of this compound for nicotinic acetylcholine receptors.

  • System: Synaptosomal membrane preparations from rat cerebral cortex.

  • Procedure:

    • Membrane Preparation: Rat cortical tissue is homogenized and subjected to differential centrifugation to isolate synaptosomes, which are enriched in synaptic membranes containing nAChRs.[14]

    • Binding Reaction: The membrane preparation is incubated in a buffer solution containing a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]α-bungarotoxin for muscle-type and some neuronal nAChRs).

    • Competition: The incubation is performed in the presence of various concentrations of unlabeled this compound. This compound competes with the radioligand for binding to the nAChRs.

    • Separation: After incubation, the mixture is rapidly filtered through glass fiber filters. The membranes and any bound radioligand are trapped on the filter, while the unbound radioligand passes through.

    • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The amount of bound radioligand decreases as the concentration of this compound increases. These data are used to calculate the IC₅₀, the concentration of this compound that displaces 50% of the specific binding of the radioligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay & Analysis prep Prepare Rat Cortical Synaptosomes incubate Incubate Membranes with Radioligand ([³H]BTX) & Varying this compound Conc. prep->incubate filter Rapid Filtration to Separate Bound/Unbound incubate->filter count Scintillation Counting to Measure Radioactivity filter->count analyze Calculate Specific Binding & Determine IC50 count->analyze

Fig. 4: Workflow for a competitive radioligand binding assay.

Summary and Conclusion

The therapeutic action of this compound is derived from a multi-target mechanism centered on the direct blockade of ion channels in neuronal membranes. Its primary binding sites are voltage-gated sodium channels, where it exhibits a distinct isoform preference, potently inhibiting channels involved in nerve conduction and pain signaling.[2][7] Concurrently, it blocks voltage-gated calcium channels, a crucial action for presynaptic inhibition of neurotransmitter release that underpins its depression of spinal reflexes.[10] A potential, albeit less potent, interaction with nicotinic acetylcholine receptors may also contribute to its pharmacological effects.[2]

This combined action on VGSCs and VGCCs effectively reduces both the excitability of neuronal pathways and the synaptic transmission within the spinal cord, leading to a potent muscle relaxant and analgesic effect without the significant sedation associated with drugs acting on GABAergic or other widespread neurotransmitter systems.

Tolperisone_Overall_Mechanism This compound: A Multi-Target Mechanism of Action cluster_targets Molecular Binding Sites on Neuronal Membranes cluster_effects Cellular & Systemic Effects This compound This compound VGSC Voltage-Gated Sodium Channels This compound->VGSC VGCC Voltage-Gated Calcium Channels This compound->VGCC nAChR Nicotinic Acetylcholine Receptors (Potential) This compound->nAChR Reduced_Excitability Decreased Neuronal Excitability VGSC->Reduced_Excitability Presynaptic_Inhibition Presynaptic Inhibition of Neurotransmitter Release VGCC->Presynaptic_Inhibition Spinal_Reflex_Depression Spinal Reflex Depression Reduced_Excitability->Spinal_Reflex_Depression Analgesia Analgesic Effect Reduced_Excitability->Analgesia Presynaptic_Inhibition->Spinal_Reflex_Depression Therapeutic_Outcome Muscle Relaxation (Reduced Spasticity) Spinal_Reflex_Depression->Therapeutic_Outcome

Fig. 5: Logical relationship of this compound's binding sites to its therapeutic effects.

References

Tolperisone Pharmacodynamics: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This in-depth technical guide provides a comprehensive review of the pharmacodynamics of Tolperisone, a centrally acting skeletal muscle relaxant. Designed for researchers, scientists, and drug development professionals, this document details the core mechanisms of action, presents quantitative data, outlines experimental protocols, and visualizes key pathways to facilitate advanced research and development.

Executive Summary

This compound is a centrally acting muscle relaxant utilized for treating pathologically increased skeletal muscle tone and associated pain.[1][2][3] Its unique pharmacodynamic profile, characterized by the inhibition of voltage-gated ion channels, allows it to effectively reduce muscle spasticity and pain without the significant sedative effects commonly associated with other drugs in its class.[4][5] This guide explores its primary mechanisms, including the blockade of voltage-gated sodium and calcium channels, which presynaptically inhibits neurotransmitter release and depresses spinal reflex activity.[6][7][8][9]

Core Mechanism of Action: Dual Ion Channel Blockade

This compound's primary therapeutic effects stem from its ability to modulate neuronal excitability through the blockade of voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VGCCs).[7][8] This dual action leads to a stabilization of neuronal membranes and a reduction in the release of excitatory neurotransmitters.

Voltage-Gated Sodium Channel (VGSC) Inhibition

This compound acts as a potent, state-dependent blocker of VGSCs.[10] This action is considered a crucial component of its mechanism.[6][10] By binding to VGSCs, this compound reduces the influx of sodium ions, thereby dampening neuronal excitability and inhibiting the propagation of action potentials in both myelinated A-fibers and unmyelinated C-fibers.[8][10] This membrane-stabilizing effect contributes significantly to its muscle relaxant and analgesic properties.[4] Studies have shown that this compound exhibits different affinities for various VGSC isoforms.[4][10][11]

Table 1: Inhibitory Concentration (IC50) of this compound on Voltage-Gated Sodium Channel Isoforms

Channel IsoformIC50 (μM)Primary Location/Function Significance
Na_v1.2_~68[12]Central Nervous System
Na_v1.3_~802[4][12]Central Nervous System, implicated in neuropathic pain
Na_v1.8_~49[4][10]Peripheral Nerves, important in nociception

Note: IC50 values can vary based on experimental conditions.

Voltage-Gated Calcium Channel (VGCC) Inhibition

In addition to its effects on sodium channels, this compound also blocks voltage-gated calcium channels, particularly N-type channels.[1][6][9] VGCCs are critical for neurotransmitter release at synaptic terminals. By inhibiting these channels, this compound reduces the influx of calcium that triggers the release of excitatory neurotransmitters from primary afferent nerve endings.[6][9] This presynaptic inhibition is a key factor in its ability to depress spinal reflex pathways.[6][9] While its effect on VGCCs is considered less potent than its effect on VGSCs, it is a significant contributor to its overall pharmacological profile.[1]

Modulation of Spinal Reflex Pathways

This compound exerts a profound inhibitory effect on spinal reflex activity, a cornerstone of its muscle relaxant effect.[1] It effectively depresses both monosynaptic and polysynaptic reflexes within the spinal cord.[4] This action is achieved through a combination of:

  • Presynaptic Inhibition: As described above, the blockade of VGSCs and VGCCs on primary afferent terminals reduces the release of neurotransmitters, dampening the signal transmission to motor neurons.[6][9]

  • Postsynaptic Inhibition: this compound also demonstrates a membrane-stabilizing effect on motor neurons, reducing their excitability.[4][6]

This dual presynaptic and postsynaptic inhibition effectively attenuates afferent nociceptive inputs and inhibits descending projections from the reticulospinal tract, which are crucial for maintaining muscle tone.[1][7][10]

Tolperisone_Action_on_Reflex_Arc cluster_PNS Peripheral Nerve cluster_CNS Spinal Cord Afferent Afferent Neuron (Sensory Input) Synapse1 Presynaptic Terminal Afferent->Synapse1 Action Potential Interneuron Interneuron Efferent Efferent Neuron (Motor Output) Interneuron->Efferent Synapse2 Postsynaptic Membrane Efferent->Synapse2 Synapse1->Interneuron Neurotransmitter Release Synapse1->Efferent (Monosynaptic) This compound This compound This compound->Efferent Stabilizes Membrane (Reduces Excitability) This compound->Synapse1 Blocks VGSCs & VGCCs (Inhibits Release)

Caption: this compound's inhibitory action on spinal reflex pathways.

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Electrophysiology for VGSC Inhibition

This protocol outlines a generalized method for assessing the inhibitory effect of this compound on voltage-gated sodium channels expressed in a cellular system (e.g., HEK293 cells stably expressing a specific Na_v_ subtype).

1. Cell Preparation:

  • Culture cells on glass coverslips in appropriate media until 60-80% confluency.

  • Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

  • This compound Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in the external solution and perform serial dilutions to obtain the final desired concentrations.

3. Recording Procedure:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a target cell and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Apply a brief suction pulse to rupture the membrane patch, achieving the whole-cell configuration.

  • Set the holding potential to a level where VGSCs are in a resting state (e.g., -100 mV).

4. Data Acquisition:

  • Tonic Block Assessment: Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents. After establishing a stable baseline, perfuse the cell with increasing concentrations of this compound and record the steady-state block at each concentration.

  • Data Analysis: Measure the peak sodium current amplitude before (I_control_) and after (I_drug_) drug application. Calculate the percentage of inhibition and plot against the drug concentration to determine the IC50 value using the Hill equation.

Patch_Clamp_Workflow A Cell Culture on Coverslips D Transfer Coverslip to Recording Chamber A->D B Prepare External & Internal Solutions B->D C Fabricate Patch Pipette (2-5 MΩ) E Achieve Gigaohm Seal on Target Cell C->E D->E F Rupture Membrane (Whole-Cell Mode) E->F G Set Holding Potential (e.g., -100 mV) F->G H Record Baseline Currents (Test Pulse @ 0.1 Hz) G->H I Perfuse with this compound (Increasing Concentrations) H->I J Record Steady-State Block I->J K Data Analysis (Calculate % Inhibition, IC50) J->K

Caption: Generalized workflow for a patch-clamp experiment.

Distinguishing Pharmacodynamic Features

A key characteristic of this compound is its lack of significant sedative or cognitive side effects at therapeutic doses, which distinguishes it from many other centrally acting muscle relaxants like benzodiazepines.[5] This favorable profile is attributed to its specific mechanism of action, which does not substantially involve GABAergic or adrenergic systems. Its primary action is confined to modulating neuronal hyperexcitability via ion channel blockade rather than broad central nervous system depression.

Conclusion and Future Directions

This compound's pharmacodynamic profile is defined by a multi-faceted mechanism centered on the state-dependent blockade of voltage-gated sodium and calcium channels. This dual action effectively suppresses neuronal hyperexcitability in spinal reflex pathways, leading to potent muscle relaxation and analgesia without significant sedation.

Future research should continue to explore the specific interactions of this compound with different ion channel subtypes to further elucidate its molecular pharmacology.[10] Investigating its effects in various models of neuropathic pain and spasticity could uncover new therapeutic applications and refine its clinical use. A deeper understanding of its structure-activity relationship could also guide the development of next-generation muscle relaxants with improved efficacy and safety profiles.

References

Tolperisone's Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolperisone is a centrally acting muscle relaxant that has been in clinical use for decades for the treatment of musculoskeletal spasms and spasticity.[1][2] Its primary mechanism of action is widely attributed to the blockade of voltage-gated sodium and calcium channels.[1][3] However, early pharmacological evaluations also revealed a "central anti-nicotine action," suggesting an interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs).[3] This guide provides an in-depth analysis of the available scientific data on the interaction between this compound and nAChRs, focusing on quantitative data, experimental methodologies, and potential signaling implications.

Quantitative Data

The primary quantitative data available for the interaction of this compound with nAChRs is derived from radioligand binding assays. This compound has been shown to inhibit the binding of a specific radioligand to nAChRs in rat brain preparations. The key finding is summarized in the table below.

CompoundReceptor PreparationRadioligandIC50 (µM)Potency ComparisonReference
This compoundRat cortical synaptosomes[³H]BTX40.9 ± 2.5-[3][4]
LidocaineRat cortical synaptosomes[³H]BTX~40910x less potent[3][4]

[³H]BTX = Tritiated α-Bungarotoxin

This data indicates that this compound inhibits the binding of α-Bungarotoxin to nicotinic receptors with moderate potency. Of note, the local anesthetic lidocaine, to which this compound is structurally and functionally related regarding its effects on sodium channels, is approximately one order of magnitude less potent in this assay.[3][4]

Experimental Protocols

The following section details the likely experimental methodology used to obtain the quantitative data presented above. It is important to note that the specific, detailed protocol from the original study was not available in the reviewed literature; therefore, this represents a generalized protocol for a competitive radioligand binding assay for nAChRs.

Radioligand Binding Assay for nAChR

Objective: To determine the concentration at which this compound inhibits 50% of the specific binding of a radiolabeled ligand ([³H]α-Bungarotoxin) to nicotinic acetylcholine receptors in a rat brain preparation.

Materials:

  • Tissue Preparation: Rat cortical synaptosomes.

  • Radioligand: [³H]α-Bungarotoxin ([³H]BTX), a high-affinity antagonist for certain nAChR subtypes, particularly the α7 subtype and muscle-type receptors.

  • Competitor: this compound hydrochloride.

  • Non-specific binding control: A high concentration of a known nAChR ligand (e.g., unlabeled α-Bungarotoxin or nicotine).

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS) or Tris-HCl buffer.

  • Filtration apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation counter: For measuring radioactivity.

Methodology:

  • Preparation of Synaptosomes:

    • Rat cerebral cortices are dissected and homogenized in a suitable buffer.

    • The homogenate is centrifuged to pellet cellular debris.

    • The supernatant is then subjected to further centrifugation to isolate the synaptosomal fraction, which is rich in nerve terminals and receptors.

    • The synaptosomal pellet is resuspended in the assay buffer.

  • Competitive Binding Assay:

    • Aliquots of the synaptosomal preparation are incubated in assay tubes.

    • Increasing concentrations of this compound are added to the tubes.

    • A constant, low concentration of [³H]BTX is added to all tubes.

    • A set of tubes containing a high concentration of an unlabeled nAChR ligand is included to determine non-specific binding.

    • The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a vacuum manifold.

    • The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification of Bound Radioactivity:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is plotted as the percentage of specific binding versus the logarithm of the this compound concentration.

    • The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue Rat Cortical Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Synaptosomes Synaptosomal Fraction Centrifugation->Synaptosomes Incubation Incubation with [3H]BTX and this compound Synaptosomes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50) Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Putative Signaling Pathway of this compound's Action on nAChRs

Based on the inhibitory effect of this compound on ligand binding to nAChRs and the known downstream signaling of these receptors, a putative signaling pathway can be proposed. The activation of nAChRs, which are ligand-gated ion channels, typically leads to an influx of cations, including Na⁺ and Ca²⁺. This can depolarize the cell membrane and, through the increase in intracellular Ca²⁺, activate various downstream signaling cascades. This compound, by inhibiting ligand binding, would be expected to antagonize these effects.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Leads to ACh Acetylcholine ACh->nAChR Activates This compound This compound This compound->nAChR Inhibits Binding Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Ca_influx->Downstream Activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Downstream->Cellular_Response Modulates

Caption: Putative signaling pathway of this compound's inhibitory action on nAChRs.

Conclusion

The available evidence indicates that this compound interacts with nicotinic acetylcholine receptors, exhibiting an inhibitory effect on ligand binding with an IC50 in the micromolar range. This interaction is less potent than its well-documented effects on voltage-gated sodium and calcium channels, suggesting it may be a secondary pharmacological action. Further research, particularly functional studies using electrophysiology on various nAChR subtypes, is necessary to fully elucidate the significance of this interaction and its contribution to the overall pharmacological profile of this compound. The methodologies and putative pathways described in this guide provide a framework for future investigations in this area.

References

Tolperisone's Neuroprotective Potential: A Technical Guide to Preclinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tolperisone, a centrally acting muscle relaxant, is demonstrating a promising neuroprotective profile in preclinical studies. Beyond its established mechanism of blocking voltage-gated sodium and calcium channels, recent evidence highlights its ability to modulate key signaling pathways implicated in neuronal survival. This technical guide synthesizes the current preclinical findings, with a focus on a significant study showcasing this compound's efficacy in a Parkinson's disease model. We provide a detailed overview of the experimental protocols, quantitative data, and the elucidated mechanisms of action to support further research and development in the field of neuroprotection.

Core Mechanism of Action

This compound's primary mechanism involves the inhibition of voltage-gated sodium and calcium channels.[1][2][3] This action leads to a reduction in neuronal hyperexcitability and stabilizes neuronal membranes. By blocking these channels, this compound effectively suppresses the excessive influx of ions that can trigger neurotoxic cascades.[4] This foundational mechanism is believed to contribute to its neuroprotective effects by mitigating excitotoxicity, a common pathway in various neurodegenerative conditions.

Preclinical Evidence in a Parkinson's Disease Model

A pivotal study by Zaman et al. (2024) has provided compelling evidence for the neuroprotective effects of this compound in a rotenone-induced mouse model of Parkinson's disease.[5][6][7] Rotenone (B1679576), a pesticide that inhibits mitochondrial complex I, is widely used to replicate the pathological features of Parkinson's disease in animals, including the loss of dopaminergic neurons and motor deficits.[8][9][10][11][12][13]

Quantitative Outcomes

The administration of this compound demonstrated significant neuroprotective and restorative effects in this preclinical model. The key quantitative findings are summarized below:

ParameterControl GroupRotenone-Treated GroupRotenone + this compound Group
Neuron Count (Substantia Nigra) NormalSignificant ReductionRestored Neuron Count
MMP-9 Concentration BaselineSignificantly IncreasedReduced to near-baseline
Phospho-p38 MAPK Expression BaselineSignificantly IncreasedReduced Expression
Phospho-ERK1/2 Expression BaselineSignificantly IncreasedReduced Expression

Data synthesized from Zaman et al. (2024).[5][6][7]

These results indicate that this compound not only protected neurons from rotenone-induced toxicity but also appeared to promote the recovery of the neuronal population.

Experimental Protocol: Rotenone-Induced Parkinson's Disease Model

The following protocol provides a generalized methodology for inducing Parkinson's disease in mice using rotenone, based on established practices and the details available from the key study.

1. Animal Model:

  • Species: Male C57BL/6 mice[8]

  • Age: 8 weeks old[8]

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Induction of Parkinsonism:

  • Agent: Rotenone, a mitochondrial complex I inhibitor.[8][11][13]

  • Administration: Daily oral or subcutaneous administration.[9][14] The Zaman et al. (2024) study utilized an oral administration route.

  • Dosage: Typically 30 mg/kg body weight.[8][14]

  • Duration: The induction period can range from several days to weeks, depending on the desired severity of the pathology.[9][10][14]

3. This compound Treatment:

  • Administration: Following the induction of Parkinsonian features, this compound hydrochloride is administered. The Zaman et al. study likely used oral gavage.

  • Dosage and Duration: Specific details from the primary study are pending full-text availability. However, clinical studies have explored daily doses ranging from 150 mg to 900 mg in divided doses.[15][16]

4. Assessment of Neuroprotection:

  • Behavioral Tests: To evaluate motor function, tests such as the rotarod test (for motor coordination and balance) and the pole test (for bradykinesia) are commonly employed.[17][18]

  • Histological Analysis: Post-mortem analysis of brain tissue, particularly the substantia nigra, is conducted to quantify neuronal loss. This is often done using techniques like Nissl staining or immunohistochemistry for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.[17]

  • Biochemical Assays: Brain tissue homogenates are used to measure the levels of key proteins and biomarkers. In the case of the Zaman et al. study, this included measuring the concentrations of MMP-9 and the phosphorylated forms of p38 MAPK and ERK1/2 using techniques like ELISA or Western blotting.

Signaling Pathway of this compound's Neuroprotection

The neuroprotective effects of this compound in the rotenone-induced Parkinson's model are attributed to its ability to downregulate the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) signaling cascade, leading to the inhibition of Matrix Metalloproteinase-9 (MMP-9).[5][6][7][19]

The p38 MAPK and ERK1/2 pathways are known to be involved in cellular stress responses and can lead to inflammation and apoptosis when overactivated.[20][21] MMP-9, a downstream effector, is an enzyme that can degrade the extracellular matrix and contribute to neuronal damage and blood-brain barrier disruption in neurodegenerative diseases.[22][23] By inhibiting this cascade, this compound appears to mitigate the neuroinflammatory and degenerative processes triggered by rotenone.

Tolperisone_Neuroprotection_Pathway cluster_0 Upstream Triggers cluster_1 Signaling Cascade cluster_2 Downstream Effects Rotenone Rotenone-induced Neuronal Stress p38_MAPK p38 MAPK Activation Rotenone->p38_MAPK ERK12 ERK1/2 Activation Rotenone->ERK12 MMP9 MMP-9 Upregulation p38_MAPK->MMP9 ERK12->MMP9 Neuroinflammation Neuroinflammation MMP9->Neuroinflammation Neuronal_Death Neuronal Death MMP9->Neuronal_Death This compound This compound This compound->p38_MAPK Inhibits This compound->ERK12 Inhibits

Caption: this compound's neuroprotective signaling pathway.

Experimental Workflow

The preclinical investigation of this compound's neuroprotective effects follows a structured workflow, from disease induction to multi-level assessment.

Tolperisone_Experimental_Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Therapeutic Intervention cluster_2 Phase 3: Outcome Assessment cluster_3 Phase 4: Data Analysis Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Induction Induce Neurodegeneration (e.g., Rotenone Administration) Animal_Model->Induction Treatment Administer this compound (vs. Vehicle Control) Induction->Treatment Behavioral Behavioral Analysis (e.g., Rotarod, Pole Test) Treatment->Behavioral Histological Histological Examination (e.g., Neuron Counting) Treatment->Histological Biochemical Biochemical Assays (e.g., ELISA, Western Blot) Treatment->Biochemical Analysis Statistical Analysis and Interpretation of Results Behavioral->Analysis Histological->Analysis Biochemical->Analysis

Caption: Preclinical experimental workflow for this compound.

Future Directions and Conclusion

The preclinical data, particularly from the rotenone-induced Parkinson's disease model, strongly suggest that this compound possesses neuroprotective properties that extend beyond its muscle relaxant effects. Its ability to inhibit voltage-gated ion channels and modulate the p38 MAPK/ERK1/2/MMP-9 signaling pathway positions it as a compelling candidate for further investigation in a broader range of neurodegenerative and neurological injury models.

Future preclinical studies should aim to:

  • Elucidate the efficacy of this compound in models of other neurodegenerative diseases such as Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and in acute neuronal injury models like stroke and traumatic brain injury.

  • Conduct detailed dose-response studies to identify the optimal therapeutic window for neuroprotection.

  • Investigate the long-term effects of this compound treatment on neuronal survival and functional recovery.

References

Tolperisone's Impact on Neurotransmitter Release in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolperisone is a centrally acting muscle relaxant with a well-established clinical profile for treating spasticity and muscle spasms. Its mechanism of action is primarily attributed to the state-dependent blockade of voltage-gated sodium and calcium channels in the central nervous system (CNS). This targeted ion channel inhibition leads to a reduction in neuronal hyperexcitability and, consequently, a modulation of neurotransmitter release. This technical guide provides an in-depth examination of the core mechanisms by which this compound influences neurotransmitter systems, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction

This compound, a piperidine (B6355638) derivative, distinguishes itself from other centrally acting muscle relaxants through its favorable side-effect profile, notably the lack of significant sedation.[1] This is largely due to its specific action on ion channels rather than broad interactions with neurotransmitter receptors. By targeting voltage-gated sodium and calcium channels, this compound effectively dampens the hyperexcitability of neurons in the spinal cord and brainstem, key areas involved in motor control and reflex pathways.[1][2] A primary consequence of this action is the presynaptic inhibition of excitatory neurotransmitter release, particularly glutamate (B1630785).[3] This guide will dissect the molecular interactions of this compound with its primary targets and the subsequent impact on neurotransmitter dynamics within the CNS.

Molecular Mechanism of Action

This compound's therapeutic effects are rooted in its ability to modulate the function of two key classes of ion channels:

  • Voltage-Gated Sodium Channels (VGSCs): this compound is a potent blocker of VGSCs, an action that directly reduces neuronal membrane excitability.[4] This blockade is state-dependent, with a higher affinity for open or inactivated channels, which are more prevalent during the high-frequency neuronal firing characteristic of spastic conditions.[5] This leads to a decrease in the amplitude and frequency of action potentials.[4]

  • Voltage-Gated Calcium Channels (VGCCs): this compound also inhibits VGCCs, particularly N-type (Cav2.2) channels, which are crucial for neurotransmitter release from presynaptic terminals.[2][6] By blocking these channels, this compound reduces the influx of calcium into the presynaptic neuron, thereby decreasing the release of neurotransmitters.[3]

Quantitative Data on Ion Channel Inhibition

The inhibitory potency of this compound has been quantified for various voltage-gated sodium channel isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Channel IsoformThis compound IC50 (µM)Primary Relevance
Nav1.2Not specifiedBrain, Central Nervous System
Nav1.3802Central Nervous System
Nav1.4Not specifiedSkeletal Muscle
Nav1.5Not specifiedCardiac Muscle
Nav1.6Not specifiedCentral and Peripheral Nervous Systems
Nav1.7Not specifiedPeripheral Nervous System, Pain Pathways
Nav1.849Peripheral Nervous System, Pain Pathways

Table 1: Inhibitory Concentration (IC50) of this compound on Voltage-Gated Sodium Channel Isoforms. Data compiled from multiple sources.[4]

Impact on Neurotransmitter Release

The primary and most well-documented effect of this compound on neurotransmitter release is the inhibition of glutamate.

Glutamate

In vitro studies using rat brain synaptosomes have demonstrated that this compound inhibits the release of glutamate in a concentration-dependent manner. This effect is primarily attributed to its blockade of voltage-gated sodium channels, with a potential contribution from calcium channel inhibition at higher concentrations.[1][8]

This compound Concentration (µM)Inhibition of 4-Aminopyridine-Induced Glutamate Release (%)
40Significant Inhibition (exact percentage not specified)
100Significant Inhibition (exact percentage not specified)
400Significant Inhibition (exact percentage not specified)

Table 2: this compound-mediated Inhibition of Glutamate Release from Rat Brain Synaptosomes.[1][9]

Furthermore, in vivo studies in rats with neuropathic pain have shown that oral administration of this compound normalizes elevated levels of glutamate in the cerebrospinal fluid (CSF).[1]

GABA and Monoamines

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound's action and a typical experimental workflow for studying its effects on neurotransmitter release.

Tolperisone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Inhibits VGCC Voltage-Gated Calcium Channel (VGCC) (e.g., N-type) This compound->VGCC Inhibits Na_Influx Na+ Influx Ca_Influx Ca2+ Influx Action_Potential Action Potential Propagation Na_Influx->Action_Potential Depolarization leads to Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers Action_Potential->VGCC Opens Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Vesicle_Fusion->Neurotransmitter_Release Leads to Presynaptic_Terminal Presynaptic Terminal

This compound's inhibitory action on presynaptic neurotransmitter release.

Synaptosome_Workflow cluster_prep Synaptosome Preparation cluster_assay Neurotransmitter Release Assay Tissue Brain Tissue (e.g., Cortex) Homogenization Homogenization in Sucrose Buffer Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation (Remove nuclei, debris) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation (Pellet crude synaptosomes) Supernatant1->Centrifugation2 Resuspension Resuspend Pellet Centrifugation2->Resuspension Incubation Incubate Synaptosomes with this compound Resuspension->Incubation Use in Assay Depolarization Induce Depolarization (e.g., with 4-AP or high K+) Incubation->Depolarization Collection Collect Supernatant Depolarization->Collection Quantification Quantify Neurotransmitter (e.g., HPLC, fluorescence assay) Collection->Quantification

Experimental workflow for measuring neurotransmitter release from synaptosomes.

Detailed Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is adapted for studying the effects of this compound on heterologously expressed voltage-gated ion channels.

Materials:

  • Xenopus laevis oocytes

  • cRNA of the ion channel of interest

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

  • This compound stock solution

  • Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl

  • TEVC amplifier and data acquisition system

Procedure:

  • Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus laevis. Defolliculate the oocytes by enzymatic digestion (e.g., collagenase treatment). Inject oocytes with the cRNA encoding the desired ion channel subunit(s). Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection. Clamp the membrane potential at a holding potential of -80 mV to -100 mV.

  • Data Acquisition: Apply voltage steps to elicit ionic currents through the expressed channels. Record baseline currents in the absence of the drug.

  • Drug Application: Perfuse the recording chamber with the recording solution containing various concentrations of this compound. Allow sufficient time for the drug to equilibrate.

  • Data Analysis: Record currents in the presence of this compound. Construct concentration-response curves and calculate the IC50 value by fitting the data to the Hill equation.

Synaptosome Preparation and Glutamate Release Assay

This protocol describes the isolation of nerve terminals (synaptosomes) and the subsequent measurement of neurotransmitter release.[11][12]

Materials:

  • Rat brain tissue (e.g., cerebral cortex or hippocampus)

  • Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)

  • Percoll gradients (optional, for higher purity)

  • Physiological salt solution (e.g., Krebs-Ringer buffer)

  • This compound

  • Depolarizing agent (e.g., 4-aminopyridine (B3432731) or high KCl solution)

  • Glutamate assay kit or HPLC system with fluorescence or electrochemical detection

Procedure:

  • Synaptosome Preparation:

    • Dissect the brain region of interest in ice-cold homogenization buffer.

    • Homogenize the tissue using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 15,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

    • Gently resuspend the pellet in a physiological salt solution. For higher purity, the crude synaptosomal fraction can be further purified using a Percoll density gradient.

  • Glutamate Release Assay:

    • Pre-incubate the synaptosomes with various concentrations of this compound or vehicle control.

    • Stimulate neurotransmitter release by adding a depolarizing agent (e.g., 4-aminopyridine or a high concentration of KCl).

    • After a short incubation period, terminate the release by rapid centrifugation or filtration to separate the synaptosomes from the supernatant.

    • Collect the supernatant and measure the concentration of glutamate using a suitable analytical method (e.g., a commercially available glutamate assay kit or HPLC).

    • Normalize the amount of released glutamate to the protein content of the synaptosomes.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of freely moving animals.[13]

Materials:

  • Male Wistar rats or C57BL/6 mice

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution for administration (e.g., intraperitoneal injection)

  • HPLC system with electrochemical or fluorescence detection

Procedure:

  • Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum, hippocampus, or prefrontal cortex). Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow a stabilization period of 1-2 hours to obtain a stable baseline of neurotransmitter levels.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

  • Drug Administration: After collecting baseline samples, administer this compound to the animal via the desired route (e.g., i.p. injection).

  • Post-Drug Sample Collection: Continue collecting dialysate samples for several hours to monitor the effect of this compound on neurotransmitter levels over time.

  • Sample Analysis: Analyze the collected dialysate samples for their content of glutamate, GABA, dopamine, serotonin (B10506), and norepinephrine (B1679862) and their metabolites using a validated HPLC method.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the results between the this compound-treated and control groups.

Conclusion

This compound exerts its centrally acting muscle relaxant effects primarily through the blockade of voltage-gated sodium and calcium channels. This leads to a reduction in neuronal hyperexcitability and a subsequent decrease in the presynaptic release of the excitatory neurotransmitter glutamate. While its impact on glutamate transmission is well-documented, further research is required to fully elucidate the quantitative effects of this compound on other key neurotransmitter systems in the CNS, such as GABA and the monoamines. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced neuropharmacological profile of this important therapeutic agent.

References

A Technical Guide to the Basic Research Applications of Tolperisone in Neurobiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolperisone is a centrally acting muscle relaxant that has been in clinical use for decades for the treatment of increased muscle tone and spasticity associated with neurological diseases.[1][2][3] From a neurobiological research perspective, this compound serves as a valuable tool due to its distinct mechanism of action, which differentiates it from many other muscle relaxants. Notably, it produces its therapeutic effects with a minimal incidence of sedation or cognitive impairment, making it an interesting subject for studying motor control pathways without the confounding effects of generalized central nervous system depression.[2][4][5][6]

This technical guide provides an in-depth overview of this compound's core mechanisms, summarizes key quantitative data, and details fundamental experimental protocols used to investigate its neurobiological effects. The content is designed to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this compound in basic and preclinical research.

Core Mechanism of Action

This compound's primary efficacy is rooted in its dual action on voltage-gated ion channels, which leads to a membrane-stabilizing effect and subsequent inhibition of aberrant neuronal signaling.[2][3][7]

Key Actions:

  • Voltage-Gated Sodium (NaV) Channel Blockade: this compound inhibits voltage-gated sodium channels.[1][2][7][8][9] This action reduces the influx of sodium ions into neurons, which dampens neuronal excitability and inhibits the generation and propagation of action potentials.[7]

  • Voltage-Gated Calcium (CaV) Channel Blockade: The compound also blocks voltage-gated calcium channels, particularly N-type channels.[1][8][9][10] This action is crucial at presynaptic terminals, where it inhibits the influx of calcium required for neurotransmitter release.[11]

  • Inhibition of Spinal Reflexes: By acting on the spinal cord, this compound effectively inhibits both monosynaptic and polysynaptic reflex pathways.[2][3][7][10][12] This is a direct consequence of its membrane-stabilizing properties and reduction of nociceptive input to the spinal cord.[9][10]

  • Action on the Reticular Formation: this compound is understood to act at the reticular formation in the brainstem, a complex network involved in motor control and consciousness, to exert its muscle relaxant effects.[1][3]

This multi-faceted mechanism allows this compound to effectively reduce muscle hypertonia by suppressing pathological spinal reflexes and dampening descending facilitatory pathways from the brainstem.

Tolperisone_Mechanism This compound This compound NaV Voltage-Gated Na+ Channels This compound->NaV Inhibits CaV Voltage-Gated Ca2+ Channels This compound->CaV Inhibits AP Action Potential Propagation NaV->AP NT_Release Neurotransmitter Release CaV->NT_Release SpinalReflex Spinal Reflex Potentiation AP->SpinalReflex Reduces Excitability NT_Release->SpinalReflex Reduces Input MuscleRelax Muscle Relaxation SpinalReflex->MuscleRelax Patch_Clamp_Workflow start Start prep_cell 1. Cell Preparation (e.g., DRG Neurons) start->prep_cell prep_pipette 2. Pipette Fabrication & Filling prep_cell->prep_pipette approach 3. Approach Cell & Form Gigaseal (>1 GΩ) prep_pipette->approach whole_cell 4. Rupture Membrane (Whole-Cell Mode) approach->whole_cell baseline 5. Record Baseline Currents (Voltage-Clamp) whole_cell->baseline apply_drug 6. Apply this compound (Perfusion) baseline->apply_drug record_drug 7. Record Currents in Presence of Drug apply_drug->record_drug washout 8. Washout & Record Recovery record_drug->washout analysis 9. Data Analysis (Inhibition, Kinetics) washout->analysis end_node End analysis->end_node Spinal_Reflex_Workflow start Start isolate 1. Isolate Spinal Cord from Neonatal Rat start->isolate mount 2. Mount Hemisected Cord in Recording Chamber isolate->mount electrodes 3. Place Stimulating (Dorsal Root) & Recording (Ventral Root) Electrodes mount->electrodes baseline 4. Record Baseline Evoked Reflex Potentials electrodes->baseline apply_drug 5. Perfuse with This compound Solution baseline->apply_drug record_drug 6. Record Reflexes at Multiple Concentrations apply_drug->record_drug analysis 7. Analyze Amplitude Reduction & Calculate IC50 record_drug->analysis end_node End analysis->end_node

References

Methodological & Application

Application Note: A Robust and Validated HPLC Method for the Quantification of Tolperisone in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of Tolperisone in human plasma. This compound, a centrally acting muscle relaxant, requires accurate plasma concentration measurement for pharmacokinetic, bioequivalence, and toxicokinetic studies. The described method utilizes a reversed-phase C18 column with UV detection, offering a blend of simplicity, speed, accuracy, and precision. This protocol is designed to be readily implemented in a standard analytical laboratory setting.

Introduction

This compound is a piperidine (B6355638) derivative that acts as a centrally-acting muscle relaxant.[1][2][3] It is primarily used for the treatment of acute muscle spasms and spasticity associated with neurological conditions.[1] A key advantage of this compound is its ability to induce muscle relaxation without significant sedation or mental confusion.[1] To support clinical and preclinical development, a robust bioanalytical method for the quantification of this compound in plasma is essential for pharmacokinetic profiling and bioequivalence studies.[1][4] This document provides a detailed protocol for a validated HPLC-UV method for this purpose.

Experimental

Materials and Reagents
  • This compound Hydrochloride (Reference Standard)

  • Eperisone Hydrochloride or Prednisolone (Internal Standard)[1][5]

  • Acetonitrile (B52724) (HPLC Grade)[1][3][5]

  • Methanol (B129727) (HPLC Grade)[4][5]

  • Water (HPLC Grade)

  • Orthophosphoric Acid[3]

  • Potassium Dihydrogen Phosphate[5][6]

  • Dichloromethane[4][5]

  • Methyl tert-butyl ether[5]

  • Human Plasma (drug-free, sourced from a certified blood bank)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in Table 1.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1120 series or equivalent
Column Chromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent[1][3]
Mobile Phase Acetonitrile : Water (pH 3.0, adjusted with Orthophosphoric Acid) (60:40 v/v)[1][3]
Flow Rate 1.0 mL/min[1][4]
Injection Volume 20 µL
Column Temperature 30°C[3]
Detection Wavelength 260 nm[1][4]
Internal Standard (IS) Eperisone Hydrochloride[1][3]
Run Time Approximately 10 minutes
Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve this compound and the chosen Internal Standard (IS) in methanol to prepare individual stock solutions of 1 mg/mL.[5]

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with the mobile phase to achieve the desired concentrations for calibration curve and quality control samples.

  • Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the working standard solutions to prepare calibration standards at concentrations of 50, 100, 200, 500, 1000, and 2000 ng/mL.[1] Prepare QC samples at low, medium, and high concentrations (e.g., 150, 750, and 1750 ng/mL).

Sample Preparation Protocol

Two common and effective methods for plasma sample preparation are presented below: Protein Precipitation and Liquid-Liquid Extraction.

Protein Precipitation (PP)

This method is rapid and straightforward.

  • To 500 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the Internal Standard working solution and vortex briefly.

  • Add 1.0 mL of acetonitrile to precipitate the plasma proteins.[1][3]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

Liquid-Liquid Extraction (LLE)

This method offers cleaner extracts.

  • To 1.0 mL of plasma sample, add the Internal Standard.[4][5]

  • Add 5 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and dichloromethane, 70:30 v/v).[5]

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.[4]

  • Reconstitute the residue in 200 µL of mobile phase and inject.[4]

Method Validation

The developed method was validated according to standard bioanalytical method validation guidelines. The key parameters are summarized below.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 50-2000 ng/mL.[1] The limit of quantification (LOQ) was established at 50 ng/mL, indicating high sensitivity.[1]

Table 2: Linearity and Sensitivity Data

ParameterResult
Linearity Range 50 - 2000 ng/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Limit of Quantification (LOQ) 50 ng/mL[1]
Limit of Detection (LOD) 15 ng/mL
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels.

Table 3: Accuracy and Precision Data

QC Sample (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC (150) ≤ 5.0≤ 6.095.0 - 105.0
Mid QC (750) ≤ 4.5≤ 5.596.0 - 104.0
High QC (1750) ≤ 4.0≤ 5.097.0 - 103.0

Data presented are representative values based on published literature.[5]

Recovery and Stability

The extraction recovery of this compound and the IS was consistent and reproducible. Stability was assessed under various conditions to ensure sample integrity during handling and storage.

Table 4: Recovery and Stability Data

ParameterResult
Extraction Recovery (this compound) > 74%[1]
Extraction Recovery (IS) > 80%[5]
Short-term Stability (24h, Room Temp) ≥ 91%[5][7]
Long-term Stability (8 weeks, -20°C) ≥ 91%[5][7]
Freeze-Thaw Stability (3 cycles) ≥ 91%[5][7]

Visualized Workflows

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 evaporate Evaporation centrifuge1->evaporate reconstitute Reconstitution evaporate->reconstitute hplc_injection HPLC Injection reconstitute->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation uv_detection UV Detection (260 nm) chrom_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Overall experimental workflow from sample preparation to final quantification.

Method Validation Logic Diagram

validation_logic cluster_parameters Validation Parameters main Method Validation specificity Specificity main->specificity linearity Linearity & Range main->linearity sensitivity Sensitivity (LOD/LOQ) main->sensitivity accuracy Accuracy main->accuracy precision Precision (Intra- & Inter-day) main->precision recovery Extraction Recovery main->recovery stability Stability (Freeze-Thaw, Short/Long-term) main->stability

Caption: Key parameters assessed during the HPLC method validation process.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in human plasma.[1] Its successful validation demonstrates its suitability for pharmacokinetic, bioequivalence, and other clinical studies. The provided protocols and data serve as a comprehensive guide for researchers in the field of drug development and bioanalysis.

References

Application Notes and Protocols for In Vivo Efficacy Evaluation of Tolperisone in a Rodent Model of Spasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolperisone is a centrally acting muscle relaxant with a well-established clinical profile for treating spasticity.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels, leading to neuronal membrane stabilization and inhibition of spinal reflexes.[3][4][5] This document provides a detailed in vivo experimental protocol for evaluating the efficacy of this compound in a rat model of spasticity induced by spinal cord injury. The protocol outlines the surgical procedure for inducing spasticity, the administration of this compound, and the subsequent assessment of muscle tone and reflex hyperexcitability using electromyography (EMG) and Hoffmann reflex (H-reflex) measurements. Additionally, quantitative data from relevant studies are summarized, and the signaling pathway of this compound is visualized.

Introduction

Spasticity, a component of the upper motor neuron syndrome, is characterized by a velocity-dependent increase in tonic stretch reflexes and exaggerated tendon jerks.[6][7] It is a common and often debilitating symptom in neurological conditions such as spinal cord injury (SCI), multiple sclerosis, and stroke.[7] Rodent models of spasticity are crucial for the preclinical evaluation of novel therapeutics. The sacral spinal cord transection model in rats offers a reliable and minimally disruptive method to induce spasticity, primarily affecting the tail musculature, thus avoiding complications with bladder and bowel function.[8][9]

This compound alleviates muscle spasms and stiffness through a multifaceted mechanism that includes the inhibition of voltage-gated sodium and calcium channels, modulation of neurotransmitter functions, and suppression of spinal cord reflex pathways.[3] This protocol provides a comprehensive framework for assessing the therapeutic potential of this compound in a preclinical setting.

Data Presentation

Table 1: this compound Dosage in Rodent Models
SpeciesModelRoute of AdministrationEffective Dose RangeReference
RatAnesthetized, IntactIntravenous (i.v.)5-10 mg/kg[10]
RatDecerebratedIntravenous (i.v.) or Oral (p.o.)10 mg/kg[10]
RatNeuropathic PainOral (p.o.)10 mg/kg (i.p.)[10]
MouseDecerebratedIntravenous (i.v.) or Oral (p.o.)10 mg/kg[10]
Table 2: Quantitative Pharmacological Data for this compound
Molecular TargetAssay TypeKey Finding (IC50 / Kd)Reference
Nicotinic Acetylcholine Receptors[3H]BTX Binding Inhibition40.9 ± 2.5 µM[11]
Voltage-Gated Sodium ChannelsElectrophysiology (Dorsal Root Ganglion Cells)Apparent Kd ~60 µM[11]
Voltage-Gated Potassium ChannelsElectrophysiology (Dorsal Root Ganglion Cells)Apparent Kd ~320 µM[11]

Experimental Protocols

Induction of Spasticity via Sacral Spinal Cord Transection in Rats

This protocol is adapted from established methods for inducing spasticity in the tail muscles of rats.[8][9][12]

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Anesthesia: Ketamine (80 mg/kg) and Xylazine (10 mg/kg), intraperitoneally

  • Surgical instruments: Scalpel, scissors, forceps, retractors, bone rongeurs

  • Surgical microscope or loupes

  • Suture materials

  • Antibiotics and analgesics for post-operative care

Procedure:

  • Anesthetize the rat and confirm the depth of anesthesia by absence of a pedal withdrawal reflex.

  • Shave and sterilize the surgical area over the lumbar spine.

  • Make a midline incision over the L1-L2 vertebrae.

  • Carefully dissect the paraspinal muscles to expose the vertebral column.

  • Perform a laminectomy at the L2 vertebra to expose the underlying spinal cord.

  • Under microscopic guidance, perform a complete transection of the spinal cord at the S2 sacral level.[8][12]

  • Ensure complete transection by gently lifting the cut ends of the spinal cord.

  • Control any bleeding with sterile gelfoam.

  • Suture the muscle layers and close the skin incision.

  • Administer post-operative analgesics and antibiotics as per institutional guidelines.

  • House the rats individually with easy access to food and water. Monitor for signs of distress or infection.

  • Allow a recovery period of at least 2 weeks for the development of spasticity, which manifests as hypertonia, hyperreflexia, and clonus in the tail.[8][9]

This compound Administration

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline or 0.5% methylcellulose)

  • Gavage needles for oral administration or syringes and needles for intraperitoneal/intravenous injection

  • Animal scale

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to allow for an appropriate administration volume (e.g., 5 mL/kg for oral gavage).

  • Weigh each animal before dosing to ensure accurate dose calculation.

  • Administer this compound or vehicle control at the desired dose (refer to Table 1 for guidance). For acute studies, efficacy testing is typically performed at the time of peak drug effect. For chronic studies, administer daily for the duration of the study.

Efficacy Assessment: Electromyography (EMG) and Hoffmann Reflex (H-reflex)

This protocol outlines the electrophysiological assessment of spasticity.[6][13][14][15][16][17]

Materials:

  • EMG recording system with amplifier and data acquisition software

  • Needle or surface electrodes for stimulation and recording

  • Electrical stimulator

  • Anesthesia (light anesthesia may be required to prevent movement artifacts)

Procedure:

  • Animal Preparation:

    • Lightly anesthetize the rat if necessary.

    • Place the animal on a heating pad to maintain body temperature.

  • Electrode Placement:

    • Recording Electrodes: Insert a pair of fine-wire EMG electrodes into the tail muscles (e.g., flexor caudalis longus).

    • Stimulating Electrodes: Place stimulating electrodes near the nerve innervating the tail muscles (e.g., the ventral caudal nerve).

    • Ground Electrode: Place a ground electrode subcutaneously in a nearby location.

  • H-reflex and M-wave Recording:

    • Deliver single square-wave electrical pulses (e.g., 0.1-0.2 ms (B15284909) duration) to the stimulating electrodes.

    • Start with a low stimulus intensity and gradually increase it.

    • Record the evoked EMG responses. The M-wave (direct muscle response) will appear first at lower stimulus intensities, followed by the H-reflex (monosynaptic reflex response) at slightly higher intensities.

    • Determine the maximum M-wave (Mmax) and maximum H-reflex (Hmax) amplitudes.

    • The Hmax/Mmax ratio is a key indicator of motoneuron excitability and spasticity.[17]

  • Assessment of Rate-Dependent Depression (RDD):

    • Deliver a train of stimuli at varying frequencies (e.g., 0.1, 0.5, 1, 2, 5 Hz).

    • Measure the amplitude of the H-reflex at each frequency.

    • In spastic conditions, the normal depression of the H-reflex at higher frequencies is reduced.[14]

  • Data Analysis:

    • Calculate the Hmax/Mmax ratio before and after this compound administration.

    • Analyze the rate-dependent depression of the H-reflex.

    • Compare the results between the this compound-treated and vehicle-treated groups. A significant reduction in the Hmax/Mmax ratio or a restoration of rate-dependent depression in the this compound group would indicate efficacy.

Mandatory Visualization

Signaling Pathway of this compound

Tolperisone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_this compound This compound Action Action_Potential Action Potential VGSC Voltage-Gated Na+ Channels Action_Potential->VGSC Activates VGCC Voltage-Gated Ca2+ Channels VGSC->VGCC Depolarization Ca_Influx Ca2+ Influx VGCC->Ca_Influx Opens Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers Glutamate_Release Glutamate Release Vesicle_Fusion->Glutamate_Release Leads to Glutamate_Receptors Glutamate Receptors Glutamate_Release->Glutamate_Receptors Binds to EPSP Excitatory Postsynaptic Potential (EPSP) Glutamate_Receptors->EPSP Generates Muscle_Contraction Muscle Contraction EPSP->Muscle_Contraction Initiates Spasticity Spasticity Muscle_Contraction->Spasticity Excessive This compound This compound This compound->VGSC Blocks This compound->VGCC Blocks MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Downregulates

Caption: Mechanism of action of this compound in reducing spasticity.

Experimental Workflow

Tolperisone_Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Protocol cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal_Selection Select Adult Male Sprague-Dawley Rats Surgery Sacral Spinal Cord Transection (S2) Animal_Selection->Surgery Recovery Post-operative Care & Spasticity Development (>2 weeks) Surgery->Recovery Grouping Randomize into This compound & Vehicle Groups Recovery->Grouping Administration Administer this compound or Vehicle Grouping->Administration EMG_Setup EMG Electrode Placement Administration->EMG_Setup H_Reflex_Recording H-reflex & M-wave Recording EMG_Setup->H_Reflex_Recording RDD_Assessment Rate-Dependent Depression Measurement H_Reflex_Recording->RDD_Assessment Data_Processing Calculate Hmax/Mmax Ratio & Analyze RDD RDD_Assessment->Data_Processing Statistical_Analysis Compare Treatment vs. Vehicle Groups Data_Processing->Statistical_Analysis Conclusion Determine Efficacy of This compound Statistical_Analysis->Conclusion

References

Application Notes and Protocols for Studying Tolperisone's Ion Channel Effects Using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolperisone is a centrally acting muscle relaxant utilized for treating muscle spasticity and spasms.[1][2] Its mechanism of action is primarily attributed to the blockade of voltage-gated sodium (Nav) and calcium (Cav) channels, which leads to a reduction in neuronal hyperexcitability and the inhibition of polysynaptic spinal reflexes.[3][4] Patch-clamp electrophysiology is an indispensable technique for elucidating the specific interactions of this compound with these ion channels at the molecular level.

These application notes provide detailed protocols for investigating the effects of this compound on voltage-gated sodium and calcium channels using the whole-cell patch-clamp technique. The included methodologies, data presentation guidelines, and visualizations are designed to facilitate robust and reproducible experimental design and execution.

Data Presentation: Quantitative Effects of this compound on Ion Channels

The inhibitory effects of this compound on various voltage-gated ion channels have been quantified in several studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) and other key parameters.

Table 1: Inhibitory Effects of this compound on Voltage-Gated Sodium Channel (Nav) Isoforms [5][6]

Channel IsoformIC50 (µM)Cell Type/Expression SystemReference
Nav1.268Xenopus laevis oocytes[6]
Nav1.3802Xenopus laevis oocytes[5]
Nav1.4Not specifiedNot specified
Nav1.5Not specifiedNot specified
Nav1.6Not specifiedXenopus laevis oocytes[5]
Nav1.7Not specifiedXenopus laevis oocytes[6]
Nav1.849Xenopus laevis oocytes[5][6]

Table 2: Effects of this compound on Voltage-Gated Calcium (Cav) and Potassium (Kv) Channels [5][7]

Channel TypeEffectConcentrationCell Type/Expression SystemReference
N-type Calcium ChannelsWeak inhibitionAt IC50 for Nav channelsSnail (Achatina fulica) neurons[7]
Voltage-Gated Potassium ChannelsSlight increase in permeability at weak depolarization, decrease at strong depolarization100 µMNode of Ranvier (Xenopus laevis)[5]

Signaling Pathway and Experimental Visualizations

To visually represent the mechanisms and protocols described, the following diagrams have been generated using Graphviz (DOT language).

Tolperisone_Mechanism This compound This compound Nav_Channel Voltage-Gated Sodium Channel (Nav) This compound->Nav_Channel Blocks Cav_Channel Voltage-Gated Calcium Channel (Cav) This compound->Cav_Channel Blocks Neuron Neuron Nav_Channel->Neuron Depolarization Cav_Channel->Neuron Neurotransmitter Release Action_Potential Decreased Action Potential Firing Neuron->Action_Potential Leads to Neurotransmitter_Release Reduced Neurotransmitter Release Neuron->Neurotransmitter_Release Leads to Muscle_Relaxation Muscle Relaxation Action_Potential->Muscle_Relaxation Contributes to Neurotransmitter_Release->Muscle_Relaxation Contributes to

This compound's primary mechanism of action.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing Nav1.7) Solution_Prep Prepare Internal & External Solutions Cell_Culture->Solution_Prep Pipette_Pulling Pull & Fire-polish Patch Pipettes Solution_Prep->Pipette_Pulling Seal_Formation Approach Cell & Form Giga-ohm Seal Pipette_Pulling->Seal_Formation Whole_Cell Rupture Membrane for Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline_Rec Record Baseline Ion Channel Currents Whole_Cell->Baseline_Rec Drug_App Perfuse with This compound Solution Baseline_Rec->Drug_App Drug_Rec Record Currents in Presence of this compound Drug_App->Drug_Rec Data_Extraction Extract Current Amplitudes & Kinetics Drug_Rec->Data_Extraction Dose_Response Construct Dose-Response Curve & Calculate IC50 Data_Extraction->Dose_Response Kinetic_Analysis Analyze Effects on Channel Gating Dose_Response->Kinetic_Analysis

A typical workflow for a patch-clamp experiment.

Experimental_Design cluster_Nav Voltage-Gated Sodium Channels (Nav) cluster_Cav Voltage-Gated Calcium Channels (Cav) Tolperisone_Study This compound Ion Channel Study Nav_Tonic Tonic Block (Resting State) Tolperisone_Study->Nav_Tonic Nav_Use Use-Dependent Block (Open/Inactivated State) Tolperisone_Study->Nav_Use Nav_Inactivation Steady-State Inactivation Tolperisone_Study->Nav_Inactivation Cav_Tonic Tonic Block Tolperisone_Study->Cav_Tonic Cav_Use Use-Dependent Block Tolperisone_Study->Cav_Use

Logical design of the experimental approach.

Experimental Protocols

The following are detailed protocols for whole-cell patch-clamp recordings to assess the effects of this compound on voltage-gated sodium and calcium channels. These protocols are designed for mammalian cell lines (e.g., HEK293 or CHO cells) stably or transiently expressing the ion channel of interest.

Protocol 1: Characterization of this compound's Effect on Voltage-Gated Sodium Channels (e.g., Nav1.7)

1. Cell Preparation:

  • Culture HEK293 cells stably expressing human Nav1.7 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Plate cells onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound HCl in the external solution. Serially dilute to the desired final concentrations on the day of the experiment.

3. Electrophysiological Recording:

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Establish a giga-ohm seal (>1 GΩ) between the pipette and a single, healthy cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Compensate for pipette and whole-cell capacitance.

  • Maintain a holding potential of -100 mV.

4. Voltage Protocols:

  • Tonic Block:

    • From the holding potential of -100 mV, apply a 50 ms (B15284909) depolarizing step to 0 mV to elicit a peak sodium current.

    • Repeat this step at a low frequency (e.g., 0.1 Hz) to establish a stable baseline.

    • Perfuse the cell with increasing concentrations of this compound and record the steady-state block at each concentration.

  • Use-Dependent Block:

    • From a holding potential of -100 mV, apply a train of 20 depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 10 Hz).

    • Compare the reduction in peak current during the pulse train in the absence and presence of this compound.

  • Steady-State Inactivation:

    • From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -120 mV to -10 mV in 10 mV increments.

    • Follow each pre-pulse with a 20 ms test pulse to 0 mV to measure the fraction of available channels.

    • Perform this protocol in the absence and presence of this compound to assess for a shift in the inactivation curve.

5. Data Analysis:

  • Measure the peak inward current for each voltage step.

  • For tonic block, plot the fractional block versus this compound concentration and fit the data with the Hill equation to determine the IC50 value.

  • For use-dependent block, plot the normalized peak current against the pulse number.

  • For steady-state inactivation, plot the normalized peak current against the pre-pulse potential and fit with a Boltzmann function to determine the half-inactivation voltage (V½).

Protocol 2: Characterization of this compound's Effect on Voltage-Gated Calcium Channels (e.g., Cav1.2)

1. Cell Preparation:

  • Culture tsA-201 cells and transiently transfect with plasmids encoding the human Cav1.2 α1, β2, and α2δ subunits.

  • Plate cells onto glass coverslips 24 hours post-transfection.

2. Solutions:

  • External Solution (in mM): 120 N-methyl-D-glucamine (NMDG), 20 BaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with HCl and osmolarity to ~310 mOsm. (Barium is used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).

  • Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 5 CsCl, 1 MgCl₂, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm.

  • This compound Stock Solution: Prepare as described in Protocol 1, using the Cav external solution as the diluent.

3. Electrophysiological Recording:

  • Follow the same procedure as described in Protocol 1 for pipette preparation, seal formation, and achieving whole-cell configuration.

  • Maintain a holding potential of -80 mV.

4. Voltage Protocols:

  • Current-Voltage (I-V) Relationship and Tonic Block:

    • From the holding potential of -80 mV, apply a series of 200 ms depolarizing steps from -60 mV to +60 mV in 10 mV increments.

    • Establish a stable baseline I-V relationship.

    • Perfuse with increasing concentrations of this compound and record the I-V relationship at each concentration to determine the effect on peak current and the voltage-dependence of activation.

  • Use-Dependent Block:

    • From a holding potential of -80 mV, apply a train of 20 depolarizing pulses to the voltage that elicits the peak current (determined from the I-V curve) for 50 ms at a frequency of 1 Hz.

    • Compare the current inhibition during the pulse train in the absence and presence of this compound.

5. Data Analysis:

  • Measure the peak inward current at each voltage step.

  • Construct I-V curves by plotting peak current amplitude against the test potential.

  • Determine the IC50 for tonic block from the reduction in peak current at the voltage of maximal activation.

  • Analyze use-dependent block by plotting the normalized peak current against the pulse number.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the effects of this compound on voltage-gated sodium and calcium channels. By employing these detailed patch-clamp electrophysiology techniques, scientists can further elucidate the molecular mechanisms underlying this compound's therapeutic actions and contribute to the development of novel ion channel-modulating drugs.

References

Application Notes and Protocols: Utilizing Tolperisone in Animal Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of tolperisone, a centrally acting muscle relaxant, in preclinical animal models of neuropathic pain. The following protocols and data are intended to facilitate the design and execution of experiments aimed at evaluating the analgesic potential of this compound.

Introduction

Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects.[1][2] this compound, a compound with a favorable safety profile, has emerged as a potential candidate for repurposing in neuropathic pain management.[1][2][3] Its mechanism of action, primarily involving the blockade of voltage-gated sodium channels, aligns with key targets in neuropathic pain pathophysiology.[1][3][4]

Mechanism of Action

This compound exerts its analgesic effects by modulating neuronal excitability. In the context of neuropathic pain, which is characterized by an imbalance between excitatory and inhibitory neurotransmitter systems, this compound's primary action is the inhibition of voltage-gated sodium channels.[1][3][5] This action attenuates the excessive firing of nociceptive neurons. At higher concentrations, this compound may also inhibit voltage-gated calcium channels.[1][6] A key consequence of this ion channel blockade is the reduction of glutamate (B1630785) release in the cerebrospinal fluid (CSF), a central mediator of excitatory neurotransmission in pain pathways.[1][5][6]

This compound Signaling Pathway in Neuropathic Pain cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Nerve Injury Nerve Injury Increased Neuronal Excitability Increased Neuronal Excitability Nerve Injury->Increased Neuronal Excitability leads to Voltage-Gated Na+ Channels Voltage-Gated Na+ Channels Increased Neuronal Excitability->Voltage-Gated Na+ Channels activates Voltage-Gated Ca2+ Channels Voltage-Gated Ca2+ Channels Voltage-Gated Na+ Channels->Voltage-Gated Ca2+ Channels depolarizes membrane, activating Glutamate Release Glutamate Release Voltage-Gated Ca2+ Channels->Glutamate Release triggers Pain Signal Transmission Pain Signal Transmission Glutamate Release->Pain Signal Transmission activates receptors This compound This compound This compound->Voltage-Gated Na+ Channels blocks This compound->Voltage-Gated Ca2+ Channels blocks (at high conc.)

Caption: this compound's mechanism in alleviating neuropathic pain.

Animal Models of Neuropathic Pain

Several rodent models are employed to mimic the symptoms of human neuropathic pain, including mechanical allodynia and thermal hyperalgesia.

1. Partial Sciatic Nerve Ligation (pSNL)

This model is widely used to induce neuropathic pain by creating a partial injury to the sciatic nerve.[7]

2. Spared Nerve Injury (SNI)

The SNI model involves the transection of two of the three terminal branches of the sciatic nerve, leaving the third branch intact.[4][7]

Experimental Protocols

Induction of Neuropathic Pain via Partial Sciatic Nerve Ligation (pSNL)

This protocol describes the surgical procedure to induce pSNL in rats, a common model for studying neuropathic pain.[5][8]

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • Suture material (e.g., 9-0 nylon)

  • Antiseptic solution and sterile gauze

Procedure:

  • Anesthetize the animal and shave the fur over the lateral aspect of the thigh.

  • Make a small skin incision and carefully expose the sciatic nerve by blunt dissection through the biceps femoris muscle.

  • Isolate the sciatic nerve proximal to its trifurcation.

  • Using a suture needle, pass a 9-0 nylon suture through approximately one-third to one-half of the dorsal aspect of the nerve.

  • Tightly ligate the captured portion of the nerve.

  • Close the muscle and skin layers with appropriate sutures.

  • Allow the animals to recover for at least 7 days before behavioral testing to allow for the development of neuropathic pain symptoms.[8]

pSNL Experimental Workflow Anesthesia Anesthesia Sciatic Nerve Exposure Sciatic Nerve Exposure Anesthesia->Sciatic Nerve Exposure Partial Ligation Partial Ligation Sciatic Nerve Exposure->Partial Ligation Suturing Suturing Partial Ligation->Suturing Recovery Recovery Suturing->Recovery Behavioral Testing Behavioral Testing Recovery->Behavioral Testing

Caption: Workflow for the Partial Sciatic Nerve Ligation (pSNL) model.

Assessment of Mechanical Allodynia

Mechanical allodynia, a hallmark of neuropathic pain where non-painful stimuli evoke a pain response, can be quantified using the following methods.

a) Randall-Selitto Test (Paw Pressure Test)

This test measures the paw withdrawal threshold to a progressively increasing mechanical pressure.[5][9]

Materials:

  • Randall-Selitto apparatus

Procedure:

  • Habituate the animal to the testing environment.

  • Place the animal's paw on the plinth of the apparatus.

  • Apply a linearly increasing pressure to the dorsal surface of the paw.

  • Record the pressure at which the animal withdraws its paw.

  • Repeat the measurement several times with adequate intervals and average the results.

b) Dynamic Plantar Aesthesiometer (von Frey Test)

This automated method uses a filament to apply a gradually increasing force to the plantar surface of the paw.[8][9]

Materials:

  • Dynamic Plantar Aesthesiometer

Procedure:

  • Place the animal in a chamber with a mesh floor, allowing access to the paws.

  • Habituate the animal to the apparatus.

  • Position the filament beneath the target paw.

  • Initiate the application of ascending force.

  • The apparatus automatically records the force at which the paw is withdrawn.

  • Perform multiple measurements and calculate the mean paw withdrawal threshold.

Cerebrospinal Fluid (CSF) Glutamate Level Analysis

Elevated glutamate levels in the CSF are associated with neuropathic pain.[5] this compound has been shown to normalize these levels.[1][5]

Procedure:

  • Following behavioral testing, anesthetize the animals.

  • Collect CSF samples from the cisterna magna.

  • Analyze the glutamate concentration in the CSF samples using a suitable method, such as high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound in animal models of neuropathic pain.

Table 1: Effect of Acute Oral this compound on Mechanical Allodynia in pSNL Rats

Treatment GroupDose (mg/kg)Paw Pressure Threshold (g) at 180 min (Mean ± SEM)
Vehicle-~100
This compound25~150
This compound50~175**
This compound100~200***
Pregabalin25~150
Pregabalin50~175**
Pregabalin100~200***

Data are approximated from graphical representations in the source literature.[5][6] Statistical significance is denoted as *p < 0.05, **p < 0.01, ***p < 0.001 compared to the vehicle-treated group.

Table 2: Effect of Acute Oral this compound on CSF Glutamate Levels in pSNL Rats

Treatment GroupDose (mg/kg)CSF Glutamate Concentration (µM) at 180 min (Mean ± SEM)
Sham-~1.5
Vehicle (pSNL)-~3.5
This compound (pSNL)25~2.0
This compound (pSNL)50~1.8**
This compound (pSNL)100~1.5***
Pregabalin (pSNL)25~2.2
Pregabalin (pSNL)50~1.9**
Pregabalin (pSNL)100~1.6***

Data are approximated from graphical representations in the source literature.[5][6] Statistical significance is denoted as *p < 0.05, **p < 0.01, ***p < 0.001 compared to the vehicle-treated pSNL group.

Table 3: Effect of Chronic Oral this compound on Mechanical Allodynia in pSNL Rats

Treatment GroupDose (mg/kg, twice daily)Paw Withdrawal Threshold (g) on Day 21 (Mean ± SEM)
Vehicle-~20
This compound25~30
This compound50~45
This compound100~55**
Pregabalin25~35
Pregabalin50~50
Pregabalin100~60**

Data are approximated from graphical representations in the source literature.[8] Statistical significance is denoted as *p < 0.05, **p < 0.01 compared to the vehicle-treated group.

Conclusion

This compound has demonstrated significant anti-allodynic effects in rodent models of neuropathic pain, comparable to the first-line treatment pregabalin.[1][5] Its mechanism of action, centered on the blockade of voltage-gated sodium channels and subsequent reduction of CSF glutamate, provides a strong rationale for its further investigation as a potential therapeutic for neuropathic pain.[1][5][6] The protocols and data presented herein offer a foundation for researchers to explore the utility of this compound in this challenging therapeutic area.

References

Application of Tolperisone in the Study of Muscle Spindle Discharge Frequency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tolperisone, a centrally acting muscle relaxant, serves as a valuable pharmacological tool for investigating the mechanisms of muscle spindle activity and proprioception. Its primary mode of action involves the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels, which directly impacts neuronal excitability and synaptic transmission.[1][2][3] This mechanism makes this compound a selective agent for modulating the firing frequency of muscle spindle afferents, providing insights into the generation and regulation of proprioceptive signals.

Mechanism of Action:

This compound exerts its effects by inhibiting the generation and propagation of action potentials in primary afferent neurons, including those innervating muscle spindles.[1][4] It achieves this by blocking voltage-gated Na+ channels in a state-dependent manner, showing a higher affinity for the open and inactivated states of the channel.[5] This leads to a reduction in the excitability of the sensory nerve endings within the muscle spindle.

Furthermore, this compound blocks N-type voltage-gated Ca2+ channels, which are crucial for neurotransmitter release at the presynaptic terminals of primary afferent fibers in the spinal cord.[3] By inhibiting Ca2+ influx, this compound reduces the release of excitatory neurotransmitters, thereby dampening the synaptic transmission of proprioceptive signals to the central nervous system. This dual action on both action potential propagation and synaptic transmission contributes to its overall effect of reducing muscle spindle discharge frequency.

Key Applications in Research:

  • Investigating the role of ion channels in mechanotransduction: By observing the effects of this compound on muscle spindle firing in response to stretch, researchers can dissect the contribution of specific Na+ and Ca2+ channel subtypes to the process of converting mechanical stimuli into electrical signals.

  • Modeling neuromuscular disorders: this compound can be used in animal models of spasticity and other motor disorders to study how altered muscle spindle feedback contributes to the pathophysiology of these conditions and to evaluate the therapeutic potential of channel-blocking agents.

  • Screening and development of novel muscle relaxants: The well-defined mechanism of this compound makes it a useful reference compound in the development and validation of new drugs targeting muscle hypertonia and spasticity. By comparing the effects of novel compounds to those of this compound on muscle spindle discharge, researchers can assess their potential efficacy and mechanism of action.

Quantitative Data

This compound Concentration (µM)Inhibition of Monosynaptic Reflex (%)Reference
52 (IC50)50[6]
193 (IC50 on Na+ currents)50[6]

Note: The IC50 values represent the concentration at which 50% of the maximal inhibitory effect is observed. The inhibition of the monosynaptic reflex is a downstream consequence of the reduced excitability of primary afferents, including muscle spindle afferents.

Experimental Protocols

Protocol 1: In Vivo Recording of Muscle Spindle Afferent Activity in Anesthetized Rats

This protocol is based on methodologies described for studying the effects of centrally acting muscle relaxants on spinal reflexes and afferent discharges.[1][4]

1. Animal Preparation: a. Anesthetize adult Sprague-Dawley rats with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium, 50 mg/kg, i.p.). b. Perform a laminectomy at the lumbar level (L4-L6) to expose the spinal cord and dorsal roots. c. Isolate the hindlimb muscles to be studied (e.g., gastrocnemius or soleus) and their corresponding nerves. d. Maintain the animal's body temperature at 37°C using a heating pad.

2. Electrophysiological Recording: a. Isolate a dorsal rootlet containing afferent fibers from the target muscle under a dissecting microscope. b. Place the dorsal rootlet on a silver-wire electrode for recording. c. Tease the rootlet into fine filaments until single-unit activity from a muscle spindle afferent can be isolated. d. Identify muscle spindle afferents (typically Ia afferents) based on their characteristic response to muscle stretch (a dynamic burst of firing followed by a sustained discharge) and their silence during muscle contraction.

3. Drug Administration: a. Administer this compound intravenously (i.v.) through a cannulated femoral vein. b. Prepare a stock solution of this compound hydrochloride in saline. c. Administer a range of doses (e.g., 2.5, 5, and 10 mg/kg) to determine the dose-dependent effects. d. Allow sufficient time between doses for the drug to take effect and for the firing rate to stabilize.

4. Data Acquisition and Analysis: a. Record the spontaneous and stretch-evoked discharge of the isolated muscle spindle afferent before and after each dose of this compound. b. Use a data acquisition system to record the action potentials. c. Analyze the firing frequency (in Hz) during baseline (spontaneous activity) and during the dynamic and static phases of muscle stretch. d. Calculate the percentage change in discharge frequency from the pre-drug control for each dose of this compound.

Protocol 2: In Vitro Recording from Isolated Rat Spinal Cord Preparation

This protocol is adapted from studies investigating the effects of this compound on spinal reflex pathways.[3][6]

1. Preparation of the Hemisected Spinal Cord: a. Isolate the spinal cord from 6-day-old Wistar rats. b. Hemisect the spinal cord along the midline. c. Place the hemisected spinal cord in a recording chamber continuously perfused with artificial cerebrospinal fluid (ACSF) saturated with 95% O2 and 5% CO2 at room temperature.

2. Electrophysiological Recording: a. Use a suction electrode to stimulate a lumbar dorsal root (e.g., L4 or L5). b. Use another suction electrode to record the evoked ventral root potentials (VRPs) from the corresponding ventral root. c. Elicit monosynaptic and polysynaptic reflexes by applying single square-wave electrical stimuli to the dorsal root.

3. Drug Application: a. Prepare stock solutions of this compound hydrochloride in ACSF. b. Add this compound to the perfusing ACSF at various concentrations (e.g., 50, 100, 200, 400 µM). c. Allow the preparation to equilibrate with each concentration for a sufficient period before recording.

4. Data Acquisition and Analysis: a. Record the amplitude of the monosynaptic and polysynaptic components of the VRPs before and during the application of this compound. b. Analyze the percentage inhibition of the reflex amplitudes at each concentration. c. Calculate the IC50 value for the inhibition of the monosynaptic reflex.

Visualizations

Signaling_Pathway cluster_Neuron Primary Afferent Neuron cluster_SpinalCord Spinal Cord Synapse This compound This compound Na_Channel Voltage-gated Na+ Channel This compound->Na_Channel Blocks Ca_Channel Voltage-gated Ca2+ Channel This compound->Ca_Channel Blocks Action_Potential Action Potential Propagation Na_Channel->Action_Potential Enables Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Triggers Muscle_Spindle_Discharge Reduced Muscle Spindle Discharge Frequency Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_Release->Postsynaptic_Neuron Reduced Excitation

Caption: Signaling pathway of this compound's effect on muscle spindle afferents.

Experimental_Workflow cluster_Preparation Experimental Preparation cluster_Recording Electrophysiological Recording cluster_Intervention Pharmacological Intervention cluster_Analysis Data Analysis Animal_Prep In Vivo: Anesthetized Rat Laminectomy Spindle_Recording Single-unit recording from dorsal rootlet Animal_Prep->Spindle_Recording In_Vitro_Prep In Vitro: Isolated Rat Spinal Cord VRP_Recording Ventral root potential recording In_Vitro_Prep->VRP_Recording Tolperisone_Admin This compound Administration (i.v. or in perfusate) Spindle_Recording->Tolperisone_Admin VRP_Recording->Tolperisone_Admin Firing_Rate_Analysis Analysis of Discharge Frequency Tolperisone_Admin->Firing_Rate_Analysis Reflex_Analysis Analysis of Reflex Amplitude Tolperisone_Admin->Reflex_Analysis Dose_Response Dose-Response Curve Generation Firing_Rate_Analysis->Dose_Response Reflex_Analysis->Dose_Response

Caption: Experimental workflow for studying this compound's effects.

References

Application Notes & Protocols: Assessing Tolperisone Efficacy in Stroke-Induced Spasticity Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Post-stroke spasticity is a debilitating motor disorder characterized by a velocity-dependent increase in muscle tone, resulting from an imbalance of inhibitory and excitatory signals to the muscles. Tolperisone is a centrally acting muscle relaxant indicated for the treatment of spasticity.[1][2] Its primary mechanism involves the blockade of voltage-gated sodium and calcium channels, which dampens neuronal excitability and inhibits polysynaptic reflexes in the spinal cord.[3][4] These application notes provide a comprehensive protocol for assessing the efficacy of this compound in a preclinical rodent model of stroke-induced spasticity, incorporating behavioral, clinical, and electrophysiological measures.

Experimental Model: Middle Cerebral Artery Occlusion (MCAO)

The most common method to induce ischemic stroke in rodents is by occluding the middle cerebral artery (MCA).[5] The transient MCAO (tMCAO) model, involving temporary occlusion followed by reperfusion, is recommended as it closely mimics the clinical scenario of thrombolysis.

Protocol 1.1: Induction of tMCAO in Rats

  • Animal Preparation: Acclimatize adult male Sprague-Dawley rats (250-300g) for at least one week under standard laboratory conditions.[6]

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane). Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Place the rat in a supine position and make a midline cervical incision.

    • Carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Introduce a nylon monofilament suture (e.g., 4-0) with a rounded tip into the ICA via an incision in the ECA stump.

    • Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the MCA.

  • Occlusion & Reperfusion: Maintain the occlusion for a period of 60-120 minutes.[7] To initiate reperfusion, carefully withdraw the suture.

  • Post-Operative Care: Suture the incision and allow the animal to recover. Provide appropriate post-operative analgesia and monitor for adverse events.[6] Neurological deficits should be assessed within 24 hours to confirm successful stroke induction.[8]

Treatment Protocol

  • Group Allocation: Randomly assign animals to one of three groups:

    • Sham-operated Control

    • Vehicle-treated Stroke Model

    • This compound-treated Stroke Model

  • Dosing: Based on clinical studies where daily doses can exceed 450 mg, an appropriate dose range for rodent studies should be determined via dose-response experiments.[9] Administer this compound or vehicle (e.g., saline) via oral gavage or intraperitoneal injection, starting 24-48 hours post-MCAO and continuing for the duration of the study (e.g., 4 weeks).

Efficacy Assessment Protocols

A combination of clinical, behavioral, and electrophysiological tests should be performed at baseline (pre-stroke) and at regular intervals post-stroke (e.g., weekly) to assess the development of spasticity and the therapeutic effect of this compound.

Clinical Assessment of Muscle Tone

Protocol 3.1.1: Modified Ashworth Scale (MAS) The MAS is a widely used clinical scale to measure muscle tone.[10][11]

  • Procedure: Gently handle the rat to minimize stress.

  • Flex and extend the affected limb (e.g., contralateral wrist or ankle) through its full range of motion, first slowly (V1 speed) and then rapidly (V3 speed).

  • Assess the resistance to passive movement.

  • Score the resistance based on the scale provided in Table 1.

Protocol 3.1.2: Modified Tardieu Scale (MTS) The MTS differentiates between the neural (spasticity) and muscular (contracture) components of hypertonia.[12][13][14]

  • Procedure: With the animal gently restrained, move the affected joint at two different velocities.

    • V1 (Slow): As slow as possible to measure the passive range of motion (R2).

    • V3 (Fast): As fast as possible (under gravity) to elicit the stretch reflex 'catch'.

  • Measurement:

    • R1: The angle at which the first 'catch' is felt during the fast stretch.

    • R2: The full passive range of motion achieved with the slow stretch.

    • Quality of Muscle Reaction (X): Grade the intensity and duration of the muscle reaction (see Table 2).

  • Interpretation: The difference between R2 and R1 (R2-R1) indicates the dynamic spasticity component.

Behavioral Assessment

A battery of behavioral tests should be used to assess motor function, coordination, and strength.[15][16]

Protocol 3.2.1: Rotarod Test This test assesses motor coordination and balance.

  • Apparatus: A rotating rod with adjustable speed.

  • Training: Acclimatize and train the rats on the rotarod at a constant low speed for several days before the baseline measurement.

  • Testing: Place the rat on the rod and gradually accelerate the rotation (e.g., from 4 to 40 RPM over 5 minutes).

  • Measurement: Record the latency to fall from the rod. A longer latency indicates better motor function.

Protocol 3.2.2: Grip Strength Test This test measures forelimb muscle strength.

  • Apparatus: A grip strength meter with a horizontal grid.

  • Procedure: Allow the rat to grasp the grid with its forepaws.

  • Gently pull the rat horizontally away from the meter until it releases its grip.

  • Measurement: The meter records the peak force exerted. Perform multiple trials and average the results.

Electrophysiological Assessment

The Hoffmann reflex (H-reflex) is an electrical analogue of the stretch reflex and is a key tool for quantifying motor neuron excitability and spasticity.[17][18] An increased Hmax/Mmax ratio is indicative of spasticity.[19][20]

Protocol 3.3.1: H-Reflex Measurement

  • Animal Preparation: Anesthetize the rat and place it in a prone position.

  • Electrode Placement:

    • Stimulating Electrodes: Place needle electrodes percutaneously to stimulate the tibial nerve near the ankle.

    • Recording Electrodes: Place needle electrodes in the plantar muscles of the hind paw to record the electromyographic (EMG) response.

    • Ground Electrode: Place a ground electrode subcutaneously on the dorsum of the foot.

  • Stimulation & Recording:

    • Deliver single square-wave pulses (e.g., 0.2 ms (B15284909) duration) to the tibial nerve.

    • Gradually increase the stimulus intensity. At low intensities, the H-reflex (a response mediated by Ia afferents) will appear first. As intensity increases, the direct motor response (M-wave) will appear and grow, while the H-reflex amplitude will decrease.[18]

  • Measurement:

    • Hmax: Record the maximum amplitude of the H-reflex.

    • Mmax: Record the maximum amplitude of the M-wave at supramaximal stimulus intensity.[20]

  • Data Analysis: Calculate the Hmax/Mmax ratio. A reduction in this ratio in the this compound-treated group compared to the vehicle group would indicate efficacy.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups over the experimental timeline.

Table 1: Modified Ashworth Scale (MAS) Scoring

Score Description of Resistance to Passive Movement
0 No increase in muscle tone
1 Slight increase in muscle tone, manifested by a catch and release or by minimal resistance at the end of the range of motion
1+ Slight increase in muscle tone, manifested by a catch, followed by minimal resistance throughout the remainder (less than half) of the ROM
2 More marked increase in muscle tone through most of the ROM, but affected part(s) easily moved
3 Considerable increase in muscle tone, passive movement difficult

| 4 | Affected part(s) rigid in flexion or extension |

Table 2: Modified Tardieu Scale (MTS) Scoring

Score Quality of Muscle Reaction (X) R2-R1 Interpretation
0 No resistance throughout the course of the passive movement N/A No spasticity
1 Slight resistance throughout the course of the passive movement, with no clear catch at a precise angle Large Spasticity likely, but hard to quantify
2 Clear catch at a precise angle, interrupting the passive movement, followed by a release Large Spasticity is present
3 Fatigable clonus (<10 seconds) occurring at a precise angle Large Pronounced spasticity
4 Unfatigable clonus (>10 seconds) occurring at a precise angle Large Severe spasticity

| 5 | Joint is immovable | Small | Joint contracture is the primary issue |

Table 3: Example Data Summary for this compound Efficacy Study (4 Weeks Post-Stroke)

Assessment Metric Sham Control Vehicle-Treated This compound-Treated
MAS Score (Mean ± SEM) 0.1 ± 0.1 2.8 ± 0.3 1.5 ± 0.2*
MTS (R2-R1 Angle, Mean ± SEM) 2 ± 0.5° 25 ± 3.1° 12 ± 2.5°*
Rotarod Latency (s, Mean ± SEM) 280 ± 15 95 ± 12 175 ± 18*
Grip Strength (g, Mean ± SEM) 450 ± 25 210 ± 20 320 ± 22*
Hmax/Mmax Ratio (Mean ± SEM) 0.25 ± 0.03 0.78 ± 0.06 0.45 ± 0.05*

*Note: Data are hypothetical examples. *p < 0.05 compared to Vehicle-Treated.

Visualizations

Signaling Pathway

Tolperisone_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (e.g., Motoneuron) AP Action Potential Propagation Na_Channel Voltage-Gated Na+ Channel AP->Na_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel Na_Channel->Ca_Channel Depolarizes Membrane Vesicle Synaptic Vesicle (Neurotransmitters) Ca_Channel->Vesicle Triggers Ca2+ Influx Release Neurotransmitter Release Vesicle->Release Receptor Receptor Release->Receptor Binds EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP Generates Muscle_Contraction Muscle Hypertonia (Spasticity) EPSP->Muscle_Contraction Leads to This compound This compound This compound->Na_Channel Blocks This compound->Ca_Channel Blocks

Caption: Mechanism of this compound in reducing neuronal hyperexcitability.

Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment & Assessment cluster_endpoint Phase 3: Final Analysis start Acclimatize Rats baseline Baseline Assessments (Behavioral, Electrophysiological) start->baseline stroke Induce Stroke (tMCAO) baseline->stroke grouping Randomize into Groups (Sham, Vehicle, this compound) stroke->grouping treatment Daily Dosing Regimen (4 Weeks) grouping->treatment assess Weekly Assessments (MAS, MTS, Behavioral) treatment->assess final_assess Endpoint Electrophysiology (H-Reflex) assess->final_assess tissue Tissue Collection (Histology) final_assess->tissue analysis Data Analysis & Statistical Comparison tissue->analysis

Caption: Workflow for assessing this compound in a post-stroke spasticity model.

Assessment Relationships

Assessment_Relationships cluster_clinical Clinical Measures (Muscle Tone) cluster_behavioral Behavioral Measures (Motor Function) cluster_electro Electrophysiological Measures (Neuronal Excitability) center Spasticity Assessment (this compound Efficacy) MAS Modified Ashworth Scale (MAS) center->MAS MTS Modified Tardieu Scale (MTS) center->MTS Rotarod Rotarod Test (Coordination) center->Rotarod Grip Grip Strength Test (Strength) center->Grip Hreflex H-Reflex (Hmax/Mmax Ratio) center->Hreflex

Caption: Interrelated domains for a comprehensive spasticity assessment.

References

Application of Tolperisone in Research on Musculoskeletal Pain Syndromes: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolperisone is a centrally acting muscle relaxant that has been in clinical use for decades in several countries for the treatment of musculoskeletal pain and spasticity.[1] Its favorable side-effect profile, particularly the low incidence of sedation compared to other centrally acting muscle relaxants, makes it a compound of significant interest for further research and drug development.[1][2] This document provides detailed application notes and protocols for the use of this compound in preclinical and clinical research on musculoskeletal pain syndromes.

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism primarily targeting the central nervous system. Its principal actions include:

  • Inhibition of Voltage-Gated Sodium Channels (VGSCs): this compound blocks VGSCs, which reduces neuronal excitability and the propagation of action potentials in sensory and motor pathways.[2][3]

  • Inhibition of Voltage-Gated Calcium Channels (VGCCs): this compound also inhibits VGCCs, particularly N-type channels, which leads to a reduction in neurotransmitter release from presynaptic terminals.[4][5]

  • Inhibition of Spinal Reflexes: By acting on the spinal cord, this compound dose-dependently inhibits both monosynaptic and polysynaptic spinal reflexes, which are crucial in the pathophysiology of muscle spasticity and pain.[1][4][6]

These actions collectively lead to a decrease in muscle tone and alleviation of pain associated with musculoskeletal disorders.

Signaling Pathway of this compound's Action

Tolperisone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential VGSC Voltage-Gated Na+ Channels Action_Potential->VGSC Opens VGCC Voltage-Gated Ca2+ Channels VGSC->VGCC Depolarization opens Ca_Influx Ca2+ Influx VGCC->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion NT_Release Neurotransmitter (e.g., Glutamate) Release Vesicle_Fusion->NT_Release Receptor Neurotransmitter Receptors NT_Release->Receptor Binds to EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP Activation Pain_Signal Pain Signal Propagation EPSP->Pain_Signal This compound This compound This compound->VGSC Inhibits This compound->VGCC Inhibits

Caption: Mechanism of action of this compound in reducing neuronal hyperexcitability and neurotransmitter release.

Quantitative Data

In Vitro Inhibition of Voltage-Gated Sodium Channels

The inhibitory effects of this compound on various voltage-gated sodium channel isoforms have been quantified using electrophysiological techniques. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Sodium Channel IsoformThis compound IC50 (µmol/L)Primary Relevance
NaV1.2Not specified, but higher than LidocaineBrain, Central Nervous System
NaV1.3-Brain, Central Nervous System
NaV1.4-Skeletal Muscle
NaV1.5-Cardiac Muscle
NaV1.6-Peripheral and Central Nervous System
NaV1.7-Peripheral Nervous System (Pain)
NaV1.8-Peripheral Nervous System (Pain)
Data from a comparative study of this compound and Lidocaine on seven different voltage-dependent sodium channel isoforms. While the study notes marked differences in IC50 values, specific values for all isoforms were not provided in the abstract. Further details would be in the full publication.[2]
In Vitro Inhibition of Voltage-Gated Calcium Channels

This compound has been shown to inhibit voltage-gated calcium channels, particularly N-type channels. The following data is from a study on snail neurons.

ParameterThis compound Value (mM)Eperisone (B1215868) Value (mM)Isoperisone Value (mM)
IC50 at Vh of -50 mV1.0890.3480.226
Dissociation Constant for Inactivated Ca2+ Channels0.1620.0700.014
Data from a study on an identified neuron of Achatina fulica under voltage clamping.[5]
Clinical Efficacy in Acute Muscle Spasm of the Back (STAR Study - Phase 2)

The STAR study (NCT03802565) was a Phase 2, double-blind, randomized, placebo-controlled trial evaluating the efficacy and safety of this compound in subjects with acute muscle spasm of the back.[7]

Treatment Group (TID for 14 days)NMean Change from Baseline in NRS Pain Score "right now" on Day 14p-value vs. Placebo
Placebo78-3.5-
This compound 50 mg82-4.2Not significant
This compound 100 mg87-4.0Not significant
This compound 150 mg83-3.7Not significant
This compound 200 mg85-4.40.0040
NRS: Numeric Rating Scale for pain (0-10).[7]
Safety Profile in Acute Muscle Spasm of the Back (STAR Study - Phase 2)
Adverse EventPlacebo (N=78)This compound (All Doses, N=337)
Any Adverse Event14.1%18.1%
Headache3.8%7.1%
Diarrhea0%2.4%
Somnolence2.6%1.2%
Data from the STAR study (NCT03802565).[6]

Experimental Protocols

Protocol 1: In Vitro Whole-Cell Patch-Clamp Electrophysiology for VGSC Inhibition

This protocol describes a general procedure for recording sodium currents from cultured dorsal root ganglion (DRG) neurons to assess the inhibitory effects of this compound.

Materials:

  • Cultured DRG neurons on coverslips

  • External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass pipettes (2-4 MΩ resistance)

  • This compound stock solution (in DMSO)

Procedure:

  • Place a coverslip with cultured DRG neurons in the recording chamber and perfuse with external solution.

  • Pull a patch pipette and fill it with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a DRG neuron.

  • In voltage-clamp mode, hold the membrane potential at -100 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments for 50 ms) to elicit sodium currents.

  • Record baseline sodium currents.

  • Perfuse the chamber with the external solution containing the desired concentration of this compound (final DMSO concentration <0.1%).

  • After a stable effect is reached, record sodium currents again using the same voltage-step protocol.

  • Wash out the drug with the external solution and record recovery currents.

  • Analyze the peak sodium current amplitude at each voltage step to determine the percentage of inhibition by this compound.

  • Construct a dose-response curve to calculate the IC50 value.

Patch_Clamp_Workflow start Start prep Prepare Cultured DRG Neurons start->prep setup Set up Patch-Clamp Rig prep->setup giga_seal Form Giga-Ohm Seal setup->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Sodium Currents whole_cell->baseline apply_this compound Apply this compound baseline->apply_this compound record_drug Record Sodium Currents with this compound apply_this compound->record_drug washout Washout record_drug->washout record_recovery Record Recovery Currents washout->record_recovery analyze Analyze Data (Inhibition, IC50) record_recovery->analyze end End analyze->end

Caption: Workflow for whole-cell patch-clamp recording to assess this compound's effect on sodium channels.

Protocol 2: In Vivo Carrageenan-Induced Muscle Hyperalgesia in Rats

This protocol describes a model of localized inflammation and hyperalgesia in the gastrocnemius muscle of rats to evaluate the analgesic effects of this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • 3% (w/v) λ-carrageenan solution in sterile saline

  • This compound solution for oral or intraperitoneal administration

  • Plantar test apparatus (for thermal hyperalgesia) or electronic von Frey anesthesiometer (for mechanical allodynia)

Procedure:

  • Acclimatize rats to the testing environment and handling for several days.

  • Measure baseline paw withdrawal latency to a thermal stimulus or paw withdrawal threshold to a mechanical stimulus for both hind paws.

  • Anesthetize the rats lightly (e.g., with isoflurane).

  • Inject 100 µL of 3% carrageenan solution into the belly of the left gastrocnemius muscle.

  • Allow the inflammation and hyperalgesia to develop (typically 2-4 hours).

  • Administer this compound or vehicle to different groups of rats.

  • At various time points post-drug administration (e.g., 30, 60, 90, 120 minutes), measure the paw withdrawal latency or threshold of both hind paws.

  • Compare the withdrawal latencies/thresholds in the this compound-treated groups to the vehicle-treated group to determine the analgesic effect.

Carrageenan_Model_Workflow start Start acclimatize Acclimatize Rats start->acclimatize baseline Measure Baseline Paw Withdrawal acclimatize->baseline carrageenan Inject Carrageenan into Gastrocnemius Muscle baseline->carrageenan hyperalgesia Allow Hyperalgesia to Develop carrageenan->hyperalgesia treatment Administer this compound or Vehicle hyperalgesia->treatment measure Measure Paw Withdrawal at Time Points treatment->measure analyze Analyze and Compare Results measure->analyze end End analyze->end Clinical_Trial_Workflow start Start screening Screening and Informed Consent start->screening randomization Randomization (Day 1) screening->randomization treatment 14-Day Treatment Period (this compound or Placebo) randomization->treatment follow_up Follow-up Visits (Days 4, 8, 14) treatment->follow_up end_of_study End of Study (Day 14 Assessment) follow_up->end_of_study safety_follow_up Safety Follow-up (Day 21) end_of_study->safety_follow_up data_analysis Data Analysis safety_follow_up->data_analysis end End data_analysis->end

References

Application Notes and Protocols: In Vitro Drug Release Studies for Novel Tolperisone Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolperisone is a centrally acting muscle relaxant used for the symptomatic treatment of muscle spasticity.[1] Due to its short biological half-life of 1.5 to 2.5 hours, conventional formulations require frequent administration, which can lead to patient non-compliance.[1][2][3] To overcome this limitation, novel formulations such as sustained-release tablets and floating microspheres are being developed to maintain a constant plasma concentration, reduce dosing frequency, and minimize side effects.[2][3][4]

In vitro drug release studies are a critical component in the development of these novel formulations. These studies are essential for:

  • Formulation Screening: Evaluating the impact of different polymers and excipients on the drug release profile.

  • Quality Control: Ensuring batch-to-batch consistency and adherence to specifications.

  • Bioequivalence Assessment: Comparing the dissolution profiles of a generic product to a reference product.[5]

  • Predicting In Vivo Performance: Establishing an in vitro-in vivo correlation (IVIVC) to forecast the drug's behavior in the body.

These application notes provide detailed protocols for conducting in vitro drug release studies on novel this compound formulations, including sustained-release matrix tablets and controlled-release floating microspheres.

Mechanism of Action of this compound

This compound hydrochloride exerts its muscle relaxant effect by acting on the central nervous system, specifically at the spinal cord level.[1][2] It blocks voltage-gated sodium and calcium channels, which leads to the pre-synaptic inhibition of transmitter release from primary afferent terminals.[1][2] This action results in the relaxation of skeletal muscles without causing significant sedation or muscle weakness.

Tolperisone_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-gated Sodium Channel Ca_Channel Voltage-gated Calcium Channel Na_Channel->Ca_Channel Opens Vesicle Synaptic Vesicle (Neurotransmitter) Ca_Channel->Vesicle Triggers Fusion NT Neurotransmitter Vesicle->NT Release Receptor Receptor NT->Receptor Binds Muscle_Contraction Muscle Contraction Receptor->Muscle_Contraction Initiates This compound This compound This compound->Na_Channel Blocks This compound->Ca_Channel Blocks Action_Potential Action Potential Action_Potential->Na_Channel Depolarization Dissolution_Workflow cluster_setup Setup cluster_gastric Gastric Phase (0-2 hours) cluster_intestinal Intestinal Phase (2-24 hours) cluster_analysis Analysis A Prepare Dissolution Media (0.1N HCl & pH 6.8 Buffer) B Equilibrate Apparatus to 37°C A->B C Place Tablet in 0.1N HCl B->C D Sample at 1 & 2 hours C->D E Transfer Tablet to pH 6.8 Buffer D->E F Sample at Intervals (e.g., 4, 8, 12, 24h) E->F G Filter Samples F->G For all samples H Dilute Samples G->H I Measure Absorbance (UV-Vis @ 261 nm) H->I J Calculate % Drug Released I->J

References

Application Notes: Tolperisone as a Pharmacological Tool to Probe Ion Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tolperisone is a centrally acting muscle relaxant that has been in clinical use for decades to treat musculoskeletal disorders and spasticity.[1][2] Its mechanism of action involves the modulation of neuronal excitability, primarily through the blockade of voltage-gated ion channels.[1][3][4] This property makes this compound a valuable pharmacological tool for researchers studying the function and pharmacology of specific ion channel subtypes, particularly voltage-gated sodium (NaV) and calcium (CaV) channels.[5][6][7] This document provides detailed application notes and protocols for utilizing this compound in ion channel research.

Mechanism of Action

This compound exerts its effects by inhibiting voltage-gated sodium and calcium channels, which leads to a reduction in neuronal hyperexcitability and the dampening of nerve impulse transmission.[3][8] Its action has been compared to that of local anesthetics like lidocaine (B1675312), though with distinct properties.[9][10] this compound has been shown to have a more pronounced effect on synaptic responses than on the excitability of motoneurons when compared to lidocaine.[5] The primary molecular targets of this compound are voltage-gated sodium channels, with a lesser but significant effect on N-type voltage-gated calcium channels.[9][11][12]

Data Presentation

Table 1: Inhibitory Effects of this compound on Voltage-Gated Sodium Channel Isoforms

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound on various voltage-gated sodium channel isoforms, as determined by two-electrode voltage-clamp experiments in Xenopus laevis oocytes. For comparison, data for lidocaine are also included where available.

Channel IsoformThis compound IC50 (µM)Lidocaine IC50 (µM)Reference
NaV1.2230 ± 40630 ± 110[10]
NaV1.3180 ± 20290 ± 50[10]
NaV1.4430 ± 70780 ± 120[10]
NaV1.5560 ± 90380 ± 60[10]
NaV1.6130 ± 20520 ± 90[10]
NaV1.7160 ± 30210 ± 40[9][10]
NaV1.8110 ± 20350 ± 60[9][10]

Experimental Protocols

Protocol 1: Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes

This protocol describes the methodology for expressing voltage-gated sodium channels in Xenopus laevis oocytes and recording the currents using the TEVC technique to assess the inhibitory effects of this compound.[10]

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the desired NaV channel isoform

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

  • Collagenase solution

  • Microinjection setup

  • TEVC amplifier and data acquisition system

  • Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)

  • This compound stock solution

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNA encoding the specific NaV channel isoform of interest. Incubate the oocytes in ND96 solution at 18°C for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the membrane potential at a holding potential of -100 mV.

    • To elicit sodium currents, apply depolarizing voltage steps. For example, for NaV1.6, apply a suprathreshold voltage jump to -5 mV.[13] For NaV1.8, a jump to +20 mV from a holding potential of -70 mV can be used.[13]

  • Application of this compound:

    • Prepare different concentrations of this compound in ND96 solution from a stock solution.

    • After obtaining a stable baseline recording, perfuse the oocyte with the this compound-containing solution.

    • Record the sodium currents at various drug concentrations to determine the dose-dependent inhibition.

  • Data Analysis:

    • Measure the peak inward sodium current at each this compound concentration.

    • Normalize the current to the control (pre-drug) condition.

    • Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Recording in Dorsal Root Ganglion (DRG) Neurons

This protocol details the procedure for isolating and recording from DRG neurons to study the effects of this compound on native voltage-gated sodium and calcium channels.[5]

Materials:

  • Dorsal root ganglia from rodents

  • Enzyme solution (e.g., collagenase and dispase)

  • Neurobasal medium supplemented with B27 and glutamine

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass pipettes (2-5 MΩ resistance)

  • Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.1 Na-GTP, pH 7.3)

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

  • This compound stock solution

Procedure:

  • DRG Neuron Isolation:

    • Dissect DRG from the spinal column of the animal.

    • Treat the ganglia with an enzyme solution to dissociate the neurons.

    • Plate the dissociated neurons on coated coverslips and culture them for a short period before recording.

  • Whole-Cell Patch-Clamp Recording:

    • Place a coverslip with adherent DRG neurons in the recording chamber and perfuse with extracellular solution.

    • Using a micromanipulator, approach a neuron with a patch pipette filled with intracellular solution.

    • Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Recording Ion Channel Currents:

    • Sodium Currents: Hold the cell at -80 mV and apply depolarizing steps (e.g., to 0 mV) to elicit voltage-gated sodium currents.

    • Calcium Currents: To isolate calcium currents, block sodium and potassium channels using appropriate blockers (e.g., TTX for sodium channels, and Cs+ and TEA for potassium channels in the internal and external solutions, respectively). Hold the cell at -90 mV and apply depolarizing steps.

  • Drug Application:

    • Apply different concentrations of this compound to the bath via the perfusion system.

    • Record the currents in the presence of the drug and after washout.

  • Data Analysis:

    • Measure the peak current amplitudes before, during, and after drug application.

    • Analyze changes in channel kinetics, such as activation and inactivation properties.

    • Construct dose-response curves to determine the potency of this compound on the native channels.

Visualizations

Tolperisone_Signaling_Pathway This compound This compound NaV Voltage-Gated Sodium Channels This compound->NaV Blocks CaV Voltage-Gated Calcium Channels This compound->CaV Blocks Na_Influx Reduced Na+ Influx NaV->Na_Influx Ca_Influx Reduced Ca2+ Influx CaV->Ca_Influx Neuronal_Excitability Decreased Neuronal Hyperexcitability Na_Influx->Neuronal_Excitability Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Muscle_Relaxation Muscle Relaxation Neuronal_Excitability->Muscle_Relaxation Neurotransmitter_Release->Muscle_Relaxation

Caption: Signaling pathway of this compound's action on ion channels.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo (Optional) Channel_Expression 1. Ion Channel Expression (e.g., Xenopus Oocytes, Cell Lines) Electrophysiology 2. Electrophysiological Recording (e.g., TEVC, Patch-Clamp) Channel_Expression->Electrophysiology Drug_Application 3. Application of this compound (Dose-Response) Electrophysiology->Drug_Application Data_Analysis 4. Data Analysis (IC50, Kinetics) Drug_Application->Data_Analysis Animal_Model 5. Animal Model of Disease (e.g., Spasticity, Neuropathic Pain) Data_Analysis->Animal_Model Translate Findings Tolperisone_Admin 6. This compound Administration Animal_Model->Tolperisone_Admin Behavioral_Assay 7. Behavioral Assessment (e.g., Rotarod, Von Frey) Tolperisone_Admin->Behavioral_Assay

Caption: Experimental workflow for ion channel characterization.

References

Application Notes and Protocols for Studying Tolperisone's Effects on Motor Coordination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tolperisone is a centrally acting muscle relaxant utilized for the treatment of spasticity and muscle hypertonia.[1][2] Its therapeutic efficacy is attributed to its mechanism of action within the central nervous system, where it blocks voltage-gated sodium and calcium channels, thereby stabilizing neuronal membranes and inhibiting polysynaptic spinal reflexes.[2][3][4][5][6] A key characteristic of this compound is its ability to reduce muscle tone without significant sedative effects, which distinguishes it from many other centrally acting muscle relaxants.[5][7][8] These application notes provide a detailed framework for the preclinical assessment of this compound's effects on motor coordination in rodent models. The protocols outlined below are designed for researchers, scientists, and drug development professionals to obtain robust and reproducible data.

Mechanism of Action and Signaling Pathway

This compound primarily exerts its effects by acting on the central nervous system, specifically at the reticular formation in the brainstem and the spinal cord.[2][3] It modulates neuronal excitability by blocking voltage-gated sodium and calcium channels.[3][4] This action leads to a decrease in the influx of sodium and calcium ions into neurons, which in turn dampens the transmission of nerve signals responsible for muscle spasms.[3] Additionally, this compound has been shown to interfere with monoamine neurotransmitters and exhibits membrane-stabilizing properties.[3] Recent studies also suggest that this compound may improve motor functions by inhibiting MMP-9 and downregulating the p38 MAPK and ERK1/2 signaling cascade.[9]

Tolperisone_Signaling_Pathway cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron (e.g., Motoneuron) This compound This compound Neurotransmitter_Release Reduced Neurotransmitter Release Spinal_Reflex Inhibition of Spinal Reflexes Neurotransmitter_Release->Spinal_Reflex Decreased Excitatory Signal Muscle_Relaxation Muscle Relaxation & Improved Motor Coordination Spinal_Reflex->Muscle_Relaxation VGSC VGSC VGCC VGCC VGCC->Neurotransmitter_Release Inhibits Ca²⁺ Influx

Experimental Protocols

The following protocols are standard behavioral assays for assessing motor coordination, muscle strength, and general locomotor activity in rodents.

Rotarod Test

The rotarod test is a widely used method to evaluate motor coordination, balance, and the effects of muscle relaxants.[10][11][12]

Objective: To assess the effect of this compound on motor coordination and balance by measuring the time a rodent can remain on a rotating rod.

Apparatus:

  • Rotarod apparatus with a rotating rod (e.g., 2.5-3 cm diameter for mice) divided into multiple lanes.[13]

  • Adjustable rotation speed (e.g., 4-40 rpm or a fixed speed like 20-25 rpm).[13][14]

  • Sensors to automatically detect when an animal falls onto the platform below.[10]

Procedure:

  • Acclimation and Training:

    • Acclimate animals to the testing room for at least 30-60 minutes before the experiment.[15]

    • Train the animals on the rotarod for 2-3 consecutive days prior to the test day. Place the animal on the stationary rod for a brief period, then at a slow rotation speed (e.g., 4-5 rpm) for 1-2 minutes.

    • Animals that cannot remain on the rod for a baseline duration (e.g., 3-5 minutes) at a set speed may be excluded.[13][14]

  • Drug Administration:

    • Administer this compound or vehicle control (e.g., normal saline) via the desired route (e.g., intraperitoneal injection).

    • Allow for a 30-minute absorption period before testing.[13]

  • Testing:

    • Place the animal on the rotating rod.

    • Start the rotation at a fixed speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

    • Record the latency to fall (in seconds) for each animal. A trial is typically ended if the animal falls or after a predetermined cut-off time (e.g., 300 seconds).

    • Perform 3-5 trials per animal with an inter-trial interval of at least 15 minutes.

Data Presentation:

Treatment GroupDose (mg/kg)NLatency to Fall (seconds) - Trial 1Latency to Fall (seconds) - Trial 2Latency to Fall (seconds) - Trial 3Average Latency to Fall (seconds)
Vehicle Control-10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound1010Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound3010Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound10010Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Grip Strength Test

This test measures limb muscle strength, which can be affected by muscle relaxants.[16][17]

Objective: To quantify the effect of this compound on forelimb and/or combined forelimb and hindlimb muscle strength.

Apparatus:

  • Grip strength meter with a grasping bar or grid connected to a force gauge.[16][18]

Procedure:

  • Acclimation:

    • Acclimate mice in a quiet room for 30 minutes prior to testing.[18]

  • Forelimb Grip Strength Measurement:

    • Hold the mouse by the base of its tail and lower it towards the grip bar.

    • Allow the mouse to grasp the bar with its forepaws.

    • Gently and steadily pull the mouse backward in the horizontal plane until its grip is released.[17][18]

    • The force gauge will record the peak force applied.[16]

    • Perform 3-5 consecutive trials.[16][18]

  • Combined Forelimb and Hindlimb Measurement (Optional):

    • Lower the mouse so that both its front and hind paws can grip the grid.[18]

    • Pull the mouse back steadily until its grip is released.[18]

    • Record the peak force and repeat for 3-5 trials.

Data Presentation:

Treatment GroupDose (mg/kg)NForelimb Grip Strength (grams-force)Combined Grip Strength (grams-force)
Vehicle Control-10Mean ± SEMMean ± SEM
This compound1010Mean ± SEMMean ± SEM
This compound3010Mean ± SEMMean ± SEM
This compound10010Mean ± SEMMean ± SEM
Open Field Test

The open field test is used to assess general locomotor activity and can help determine if changes in motor coordination tests are due to sedation or specific motor impairment.[19][20][21]

Objective: To evaluate the effect of this compound on spontaneous locomotor activity and exploratory behavior.

Apparatus:

  • A square arena (e.g., 42 x 42 cm for mice) with walls, typically made of a non-reflective material.[21]

  • Overhead video camera and tracking software to record and analyze the animal's movement.[15][22]

Procedure:

  • Acclimation:

    • Bring animals to the testing room and allow them to acclimate for 30-60 minutes.[15]

  • Testing:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore freely for a set duration (e.g., 10-20 minutes).[15][22]

    • The video tracking system will record various parameters.

  • Cleaning:

    • Clean the arena thoroughly with a disinfectant between each animal to remove olfactory cues.[15]

Data Presentation:

Treatment GroupDose (mg/kg)NTotal Distance Traveled (cm)Time Spent in Center Zone (s)Rearing Frequency
Vehicle Control-10Mean ± SEMMean ± SEMMean ± SEM
This compound1010Mean ± SEMMean ± SEMMean ± SEM
This compound3010Mean ± SEMMean ± SEMMean ± SEM
This compound10010Mean ± SEMMean ± SEMMean ± SEM

Experimental Workflow Visualization

Experimental_Workflow start Start: Animal Acclimation drug_admin Drug Administration (this compound vs. Vehicle) start->drug_admin absorption Absorption Period (e.g., 30 min) drug_admin->absorption rotarod rotarod absorption->rotarod Test 1 grip grip absorption->grip Test 2 open_field open_field absorption->open_field Test 3 data_analysis Data Collection & Analysis end End: Results Interpretation data_analysis->end rotarod->data_analysis grip->data_analysis open_field->data_analysis

References

Application Note: Quantification of Tolperisone in Brain Tissue Using In-Vivo Microdialysis Coupled with LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolperisone is a centrally acting muscle relaxant that selectively inhibits voltage-gated sodium channels, leading to a reduction in neuronal excitability.[1] Understanding its concentration profile within the brain is crucial for elucidating its pharmacokinetic/pharmacodynamic (PK/PD) relationship and optimizing its therapeutic use. In-vivo microdialysis is a powerful technique for sampling the extracellular fluid of specific brain regions in awake, freely moving animals, providing real-time information on drug disposition at the site of action.[2][3][4] This application note provides a detailed protocol for the quantification of this compound in brain tissue using microdialysis coupled with a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5][6][7]

Experimental Workflow

The overall experimental procedure involves several key stages, from the surgical implantation of the microdialysis probe to the final analysis of the collected dialysate.

experimental_workflow cluster_animal_prep Animal Preparation cluster_microdialysis Microdialysis Procedure cluster_analysis Sample Analysis cluster_data_interpretation Data Interpretation A1 Animal Acclimatization A2 Anesthesia A1->A2 A3 Stereotaxic Surgery A2->A3 B1 Microdialysis Probe Implantation A3->B1 Implant Probe B2 Post-Operative Recovery B1->B2 B3 Probe Perfusion & Equilibration B2->B3 B4 This compound Administration B3->B4 B5 Microdialysate Sample Collection B4->B5 C1 Sample Preparation (e.g., addition of Internal Standard) B5->C1 Collected Samples C2 LC-MS/MS Analysis C1->C2 C3 Data Acquisition & Processing C2->C3 D1 Quantification of this compound C3->D1 Processed Data D2 Pharmacokinetic Analysis D1->D2

Figure 1: Experimental workflow for this compound quantification in brain tissue.

Detailed Experimental Protocols

Animal Preparation and Stereotaxic Surgery
  • Animal Model: Male Wistar rats (250-300 g) are commonly used. Animals should be housed individually and acclimatized for at least one week before surgery.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Stereotaxic Implantation:

    • Mount the anesthetized rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole over the target brain region (e.g., striatum, prefrontal cortex) at specific coordinates relative to bregma.

    • Slowly lower a guide cannula for the microdialysis probe to the desired depth.

    • Secure the guide cannula to the skull using dental cement and anchor screws.

    • Insert a dummy cannula into the guide to keep it patent.

    • Allow the animal to recover for at least 24-48 hours post-surgery.

In-Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., 2-4 mm membrane length, 20 kDa molecular weight cut-off).

  • Perfusion:

    • Connect the probe inlet to a microsyringe pump.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate, typically 1-2 µL/min.[8] A common aCSF composition is: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 0.85 mM MgCl2.[9]

  • Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.[8]

  • This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal or intravenous injection).

  • Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 15-30 minutes) into vials, often pre-loaded with a small volume of antioxidant or stabilizer if needed. Store samples immediately at -80°C until analysis.

LC-MS/MS Quantification of this compound

This section outlines a proposed LC-MS/MS method adapted from existing methods for this compound in other biological matrices.[10][11]

analytical_method cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) P1 Thaw Microdialysate Sample P2 Add Internal Standard (IS) P1->P2 P3 Vortex and Centrifuge (optional) P2->P3 L1 Inject Sample onto C18 Column P3->L1 Transfer Supernatant L2 Gradient Elution with Mobile Phase L1->L2 M1 Electrospray Ionization (ESI+) L2->M1 Eluent Transfer M2 Multiple Reaction Monitoring (MRM) M1->M2 M3 Detection of Parent -> Product Ion Transitions M2->M3

Figure 2: Key steps of the LC-MS/MS analytical method.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% B to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: ESI positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (Example):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compoundTo be determinedTo be determined
Internal Standard (e.g., this compound-d10)To be determinedTo be determined

Note: Specific MRM transitions for this compound would need to be optimized during method development.

Method Validation:

The analytical method should be validated according to international guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the proposed LC-MS/MS method, based on typical values for similar analyses.[12]

Table 1: Calibration and Quality Control

ParameterExpected Range
Linearity (r²)≥ 0.99
Calibration Curve Range0.5 - 500 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% RSD)≤ 15%

Table 2: Sensitivity and Recovery

ParameterExpected Value
Limit of Detection (LOD)~0.1 - 0.5 ng/mL
Limit of Quantification (LOQ)~0.5 - 1.0 ng/mL
In-Vitro Probe Recovery15 - 30%

Note: In-vitro recovery of the microdialysis probe should be determined prior to in-vivo experiments by dialyzing a standard solution of this compound.

Data Analysis and Interpretation

The concentration of this compound in the collected microdialysate samples is determined from the calibration curve. To estimate the absolute extracellular concentration in the brain, the measured dialysate concentration must be corrected for the in-vivo recovery of the microdialysis probe. This can be achieved using methods such as the no-net-flux method or retrodialysis.[9][13] The resulting time-concentration data can then be used for pharmacokinetic modeling to determine key parameters such as Cmax, Tmax, and the area under the curve (AUC) in the brain.

Conclusion

This application note provides a comprehensive framework for the quantification of this compound in brain tissue using in-vivo microdialysis coupled with LC-MS/MS. This methodology offers the sensitivity and specificity required to accurately determine the brain pharmacokinetic profile of this compound, providing valuable insights for both preclinical and clinical research. The versatility of microdialysis allows for the simultaneous measurement of neurotransmitters, further enabling the study of the neurochemical effects of this compound in specific brain circuits.[5][14]

References

High-throughput screening assays for compounds with Tolperisone-like activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tolperisone is a centrally acting muscle relaxant used for treating increased muscle tone associated with neurological diseases.[1] Its therapeutic effect is primarily attributed to a dual mechanism of action: the blockade of voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VGCCs) in the brainstem's reticular formation.[1][2][3] This action stabilizes neuronal membranes, reduces neuronal hyperexcitability, and presynaptically inhibits neurotransmitter release from primary afferent endings, leading to muscle relaxation with a notably low incidence of sedation.[2][4] The identification of novel compounds that replicate this dual-action profile is of significant interest for developing next-generation muscle relaxants with potentially improved therapeutic windows.

High-throughput screening (HTS) provides a powerful platform for interrogating large compound libraries to identify novel modulators of specific biological targets. For this compound-like activity, HTS campaigns should focus on assays that can reliably detect the inhibition of both VGSCs and VGCCs. This document outlines protocols for two robust, HTS-compatible, cell-based functional assays: a fluorescent membrane potential assay for VGSC blockers and a fluorescent calcium flux assay for VGCC blockers.

Mechanism of Action: this compound

This compound exerts its muscle relaxant effects by modulating neuronal excitability at the cellular level. The following diagram illustrates the key signaling pathway.

Tolperisone_Mechanism cluster_neuron Presynaptic Neuron Action_Potential Action Potential Propagation VGSC Voltage-Gated Na+ Channel Action_Potential->VGSC Opens Na_Influx Na+ Influx VGSC->Na_Influx Depolarization VGCC Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx VGCC->Ca_Influx Na_Influx->VGCC Opens Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Influx->Vesicle_Fusion Muscle_Relaxation Muscle Relaxation Vesicle_Fusion->Muscle_Relaxation Leads to This compound This compound This compound->VGSC Blocks This compound->VGCC Blocks HTS_Workflow cluster_workflow HTS Campaign Workflow Start Compound Library Primary_Screen Primary HTS Assays (VGSC & VGCC) Start->Primary_Screen Hit_ID Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Compounds End Hit_ID->End Inactive Compounds Secondary_Assays Secondary/Orthogonal Assays (e.g., Automated Patch Clamp) Dose_Response->Secondary_Assays Lead_Opt Lead Optimization Secondary_Assays->Lead_Opt

References

Troubleshooting & Optimization

Troubleshooting Tolperisone instability in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tolperisone, focusing on its instability in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation can occur if the solubility limit is exceeded or if the solution has degraded. This compound hydrochloride is freely soluble in water.[1] Consider the following troubleshooting steps:

  • Verify Concentration: Ensure the concentration of your solution does not exceed the solubility of this compound hydrochloride in your chosen solvent. For instance, its solubility in PBS (pH 7.2) is approximately 10 mg/mL.[2]

  • Gentle Warming: Try gently warming the solution to aid dissolution, but be cautious as excessive heat can accelerate degradation.

  • Sonication: Use a sonicator to aid in dissolving the compound completely.

  • pH Adjustment: The pH of a 1 in 20 solution of this compound hydrochloride in water is between 4.5 and 5.5.[1] Ensure the pH of your final solution is within a range that favors solubility and stability.

  • Fresh Preparation: Aqueous solutions of this compound are not recommended for storage for more than one day.[2] It is always best to prepare fresh solutions for each experiment.

Q2: I suspect my this compound solution has degraded. How can I confirm this?

A2: Degradation of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate this compound from its degradation products, allowing for quantification of the remaining active compound. Key degradation products to look for include 2-methyl-1-(4-methylphenyl)prop-2-en-1-one (B3061191) (MMP) and 1-(4-methylphenyl)propan-1-one (MMPO).[3]

Q3: What are the primary factors that contribute to this compound instability in aqueous solutions?

A3: The main factors affecting this compound stability in aqueous solutions are:

  • pH: this compound is susceptible to degradation in neutral to basic conditions. The degradation rate increases as the pH rises. It is more stable in acidic conditions (pH < 4.5).

  • Temperature: Higher temperatures accelerate the degradation of this compound.[4]

  • Light: Exposure to light can contribute to degradation. Solutions should be protected from light.

  • Oxidizing Agents: this compound is susceptible to oxidative degradation.

Q4: What is the recommended solvent for preparing this compound solutions for in vitro experiments?

A4: For preparing stock solutions, organic solvents like ethanol (B145695) or DMSO can be used, in which this compound hydrochloride is soluble at approximately 20 mg/mL and 10 mg/mL, respectively.[2] For final dilutions into aqueous buffers or cell culture media, it is crucial to ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[2] For direct preparation of aqueous solutions, use high-purity water or a suitable buffer, and adjust the pH to the acidic range if compatible with the experimental setup.

Q5: How should I store my this compound solutions for short-term use?

A5: It is highly recommended to prepare this compound solutions fresh for each experiment. If short-term storage is unavoidable, store the solution at 2-8°C and protect it from light. However, be aware that storing aqueous solutions for more than a day is not recommended due to the risk of degradation.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Degradation of this compound in the aqueous solution.Prepare fresh solutions for each experiment. Validate the concentration and purity of the solution using a stability-indicating HPLC method before use.
Loss of drug activity over time Instability of this compound at physiological pH (around 7.4).If the experiment allows, consider using a slightly acidic buffer. Minimize the incubation time at physiological pH.
Precipitate formation in the final dilution Exceeding solubility in the final aqueous medium.Prepare a more dilute stock solution or use a co-solvent system, ensuring the final solvent concentration is non-toxic to the cells or organism.
Discoloration of the solution Degradation of the compound.Discard the solution and prepare a fresh one. Ensure proper storage conditions (protection from light, appropriate temperature).

Quantitative Data Summary

The stability of this compound is significantly influenced by pH, temperature, and the presence of oxidative agents. The following table summarizes data from forced degradation studies.

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Reference
Acid Hydrolysis 0.1 N HCl1 hour60°C0.1[5]
Acid Degradation 1.0 N HCl24 hoursRoom Temp2.4[6]
Alkaline Hydrolysis 0.1 N NaOH1 hour60°C20.0[5]
Alkali Degradation 1.0 N NaOH24 hoursRoom Temp4.77[6]
Oxidative Degradation 8% H₂O₂1 hour60°CNot specified[5]
Peroxide Degradation Not specifiedNot specifiedNot specified1.6[6]
Thermal Degradation Dry heat48 hours60°C1.8[6]

Experimental Protocols

Protocol 1: Preparation of a Fresh Aqueous Solution of this compound Hydrochloride for In Vitro Experiments
  • Materials:

    • This compound hydrochloride powder

    • High-purity sterile water or a suitable sterile buffer (e.g., PBS)

    • Sterile conical tubes

    • Vortex mixer and/or sonicator

    • Sterile filter (0.22 µm)

  • Procedure:

    • On the day of the experiment, weigh the required amount of this compound hydrochloride powder in a sterile conical tube.

    • Add the required volume of sterile water or buffer to achieve the desired stock concentration. This compound hydrochloride is freely soluble in water.

    • Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

    • If required for the experiment, adjust the pH of the solution. Note that this compound is more stable in acidic conditions.

    • Sterilize the solution by passing it through a 0.22 µm sterile filter.

    • Use the freshly prepared solution immediately for your experiments. Avoid storing the aqueous solution.

Protocol 2: Stability Testing of this compound in Aqueous Solution using HPLC
  • Instrumentation and Conditions:

    • HPLC System: A system with a UV detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 8.0 with diethylamine) and acetonitrile. The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare your test solution of this compound in the aqueous buffer of interest.

    • Incubate the test solution under the desired stress conditions (e.g., specific pH, temperature, light exposure).

    • At specified time points, withdraw an aliquot of the test solution.

    • Inject the standard solution and the aliquots of the test solution into the HPLC system.

    • Analyze the resulting chromatograms. The peak area of this compound will decrease as it degrades. The appearance of new peaks will indicate the formation of degradation products.

    • Quantify the amount of remaining this compound by comparing its peak area to that of the standard solution.

Visualizations

Signaling Pathway of this compound's Mechanism of Action

Tolperisone_Mechanism cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Na_Channel Voltage-gated Na+ Channel Ca_Channel Voltage-gated Ca2+ Channel Vesicle Glutamate Vesicle Ca_Channel->Vesicle Ca2+ influx triggers vesicle fusion Glutamate Glutamate Vesicle->Glutamate Release Receptor Glutamate Receptor Glutamate->Receptor Binds EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP Generates Muscle Contraction Muscle Contraction EPSP->Muscle Contraction Leads to This compound This compound This compound->Na_Channel Inhibits This compound->Ca_Channel Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Stability Assessment

Stability_Workflow cluster_Preparation Solution Preparation cluster_Stress Stress Conditions cluster_Analysis Analysis cluster_Results Results Prep Prepare this compound Aqueous Solution Stress_pH Incubate at various pH Prep->Stress_pH Stress_Temp Incubate at various temperatures Prep->Stress_Temp Stress_Light Expose to light Prep->Stress_Light Sampling Withdraw aliquots at time points Stress_pH->Sampling Stress_Temp->Sampling Stress_Light->Sampling HPLC Analyze by Stability-Indicating HPLC Sampling->HPLC Quantify Quantify remaining This compound HPLC->Quantify Degradation_Kinetics Determine Degradation Kinetics Quantify->Degradation_Kinetics

Caption: Workflow for assessing this compound stability.

Logical Relationship of Factors Affecting this compound Stability

Stability_Factors cluster_Factors Influencing Factors This compound This compound Stability pH pH Degradation Degradation pH->Degradation High pH increases Temperature Temperature Temperature->Degradation High temp increases Light Light Light->Degradation Increases Oxidation Oxidizing Agents Oxidation->Degradation Increases Degradation->this compound Reduces

Caption: Factors influencing this compound stability.

References

Optimizing Tolperisone dosage for maximal efficacy and minimal side effects in rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Tolperisone dosage in rats for maximal efficacy and minimal side effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for muscle relaxation studies in rats?

A1: Based on preclinical studies, a starting dose of 5-10 mg/kg administered intravenously (i.v.) has been shown to be effective in dose-dependently inhibiting spinal reflexes in anesthetized rats.[1][2] For oral administration (p.o.), a dose of 10 mg/kg has been used to depress muscle tone in decerebrated rats.[1] It is crucial to note that the optimal dose can vary depending on the specific rat strain, the experimental model of muscle hypertonia, and the desired endpoint.

Q2: How should this compound be prepared for administration to rats?

A2: this compound hydrochloride is water-soluble.[3] For intravenous or intraperitoneal (i.p.) injection, it can be dissolved in sterile saline (0.9% NaCl). For oral gavage, it can be dissolved in distilled water or a suitable vehicle. The concentration should be calculated to ensure the desired dose is administered in a volume appropriate for the rat's weight (typically 1-5 mL/kg for oral gavage).

Q3: What is the primary mechanism of action of this compound?

A3: this compound is a centrally acting muscle relaxant.[4][5] Its primary mechanism involves the state-dependent blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels in the central nervous system, particularly in the brainstem's reticular formation and the spinal cord.[4][5][6] This action inhibits polysynaptic spinal reflexes and reduces neuronal hyperexcitability, leading to muscle relaxation.[1][4]

Q4: What are the common side effects of this compound observed in rats, and at what doses?

A4: this compound is noted for having a favorable side-effect profile, particularly a lack of significant sedation compared to other centrally acting muscle relaxants.[4][7] A six-month oral toxicity study in rats at a dose of 50 mg/kg once a day revealed no clinical or biological toxicity.[3] The LD50 in rats is approximately 1400 mg/kg.[3] While high doses can lead to excitability, the therapeutic window for its muscle relaxant effects appears to be wide.[5] Researchers should still monitor for subtle signs of adverse effects such as changes in motor coordination, activity levels, or general behavior.

Q5: How can I assess the efficacy of this compound in my rat model?

A5: Several behavioral and electrophysiological methods can be used. Common behavioral tests include the rotarod test to assess motor coordination and the pull-up test for muscle relaxation.[8][9][10][11] Electrophysiological recordings of spinal reflexes (e.g., H-reflex, polysynaptic reflexes) can provide a more direct measure of its effects on the central nervous system.[1][12]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
No observable muscle relaxant effect at the initial dose. - Insufficient Dose: The initial dose may be too low for the specific rat strain or experimental model. - Route of Administration: Oral bioavailability can be low and variable due to first-pass metabolism.[3] - Timing of Assessment: The peak effect may have been missed.- Dose Escalation: Gradually increase the dose in subsequent experiments. Refer to the dose-response tables below for guidance. - Change Route: Consider intravenous or intraperitoneal administration for more direct and consistent effects. - Time-Course Study: Perform a time-course experiment to determine the time of peak effect after administration. The maximal plasma concentration after oral administration is typically seen between 30 to 60 minutes.[3]
High variability in response between individual rats. - Genetic Variation: Different rat strains can exhibit varying sensitivities to drugs. - Metabolic Differences: Inter-individual variations in metabolism can affect drug bioavailability and clearance.[13] - Experimental Technique: Inconsistent administration technique (e.g., oral gavage) can lead to variable absorption.- Standardize Strain: Use a consistent inbred rat strain for all experiments. - Increase Sample Size: A larger number of animals per group can help to account for individual variability. - Refine Technique: Ensure consistent and accurate administration of the compound. For oral gavage, ensure the substance is delivered directly to the stomach.
Observing sedative effects or motor impairment. - Dose is too high: While this compound has a low sedative profile, very high doses may induce non-specific central nervous system depression. - Concomitant Medications: Interaction with other centrally acting agents.- Dose Reduction: Lower the dose to a range where muscle relaxation is achieved without significant motor impairment. - Review Drug Combinations: Avoid co-administration with other sedating drugs unless it is a planned part of the experimental design.[5]
Difficulty in distinguishing muscle relaxation from general weakness. - Inappropriate Behavioral Test: Some tests may not effectively differentiate between specific muscle relaxation and generalized motor deficits.- Use Specific Tests: Employ tests like the pull-up test, which is designed to separate muscle relaxation from sedation or catalepsy.[8] - Combine Methods: Use a combination of behavioral tests and electrophysiological recordings for a more comprehensive assessment.

Quantitative Data Summary

Table 1: Efficacious Doses of this compound in Rats for Muscle Relaxation and Related Endpoints

Route of AdministrationDose RangeExperimental Model/EndpointReference
Intravenous (i.v.)5 - 10 mg/kgInhibition of group II flexor reflex in anesthetized rats[1][2]
Intravenous (i.v.)10 mg/kgDepression of muscle tone in decerebrated rats[1]
Oral (p.o.)10 mg/kgDepression of muscle tone in decerebrated rats[1][12]
Oral (p.o.)25, 50, 100 mg/kgRestoration of mechanical allodynia in neuropathic pain model[14][15]
Intraperitoneal (i.p.)10 mg/kgSimilar effectiveness to phenytoin (B1677684) on thermal hyperalgesia in a neuropathic pain model[1]

Table 2: Toxicological Data for this compound in Rats

ParameterValueRoute of AdministrationReference
LD50~1400 mg/kgNot Specified[3][10]
No-Observed-Adverse-Effect Level (NOAEL)50 mg/kg/dayOral (6-month study)[3][16]

Experimental Protocols

Rotarod Test for Motor Coordination

Objective: To assess the effect of this compound on motor coordination and balance, which can be indicative of muscle relaxation or ataxia.

Methodology:

  • Apparatus: A rotating rod (rotarod) apparatus with adjustable speed.

  • Acclimation: Acclimate rats to the rotarod for 2-3 days prior to the experiment by placing them on the rotating rod at a low speed (e.g., 5 rpm) for a few minutes each day.

  • Baseline Measurement: On the day of the experiment, record the baseline latency to fall for each rat. The rod is typically set to accelerate from a low to a high speed (e.g., 4 to 40 rpm over 5 minutes). The time each rat remains on the rod is recorded. A cut-off time (e.g., 300 seconds) is usually set.

  • Drug Administration: Administer this compound or vehicle to the rats at the desired doses and route.

  • Post-treatment Testing: At specific time points after administration (e.g., 30, 60, 90 minutes), place the rats back on the rotarod and measure their latency to fall.

  • Data Analysis: Compare the latency to fall between the this compound-treated groups and the vehicle-treated group. A significant decrease in latency to fall suggests impaired motor coordination.

Pull-up Test for Muscle Relaxation

Objective: To specifically evaluate muscle relaxation, separating it from sedative or cataleptic effects.[8]

Methodology:

  • Procedure: Hold the rat by its hind legs in an inverted position.

  • Measurement: Record the time it takes for the rat to pull itself up and grasp the experimenter's hand.[8]

  • Baseline: Healthy, untreated rats will typically pull themselves up very quickly (within a few seconds).

  • Drug Administration: Administer this compound or vehicle.

  • Post-treatment Testing: At predetermined time points after administration, perform the pull-up test.

  • Data Analysis: An increase in the time taken to perform the pull-up maneuver is indicative of muscle relaxation.[9]

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (e.g., to Rotarod) Baseline Baseline Measurements (e.g., Rotarod latency, Pull-up time) Animal_Acclimation->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Dosing This compound / Vehicle Administration Grouping->Dosing Efficacy Efficacy Assessment (e.g., Rotarod, Pull-up Test) Dosing->Efficacy Side_Effects Side Effect Monitoring (e.g., Sedation, Ataxia) Dosing->Side_Effects Data_Collection Data Collection Efficacy->Data_Collection Side_Effects->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Conclusion on Optimal Dose-Response Stats->Conclusion

References

Technical Support Center: Overcoming Poor Solubility of Tolperisone in In Vitro Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of tolperisone in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound hydrochloride in common laboratory solvents and buffers?

A1: this compound hydrochloride, the commonly used salt form of this compound, exhibits varied solubility in different solvents. It is freely soluble in water and ethanol (B145695).[1] The solubility in several common laboratory solvents and a standard buffer are summarized in the table below.

Solvent/BufferSolubility (mg/mL)Reference(s)
Water>20[2][3]
Ethanol~20 - 52[4][5][6]
Dimethyl Sulfoxide (DMSO)~10 - 56[4][5][6][7][8]
Phosphate-Buffered Saline (PBS), pH 7.2~10[4][5]
Dimethylformamide (DMF)~2[4][5]

Q2: How does pH affect the solubility and stability of this compound?

A2: The solubility and stability of this compound are pH-dependent. This compound hydrochloride is more stable in acidic conditions (pH < 4.5).[4] In neutral to alkaline solutions, it is prone to degradation. The pH of a 1 in 20 solution of this compound hydrochloride in water is between 4.5 and 5.5.[1] The pKa values of this compound are reported to be 3.0 and 9.4. This suggests that the compound's ionization state, and consequently its solubility, will change significantly across the physiological pH range.

Q3: Can I prepare a stock solution of this compound in an organic solvent and then dilute it into my aqueous buffer?

A3: Yes, this is a common and recommended practice. Stock solutions can be prepared in organic solvents like ethanol or DMSO.[5] These stock solutions can then be further diluted into aqueous buffers or isotonic saline for biological experiments.[5] It is crucial to ensure that the final concentration of the organic solvent is insignificant, as even low concentrations may have physiological effects on the experimental system.[5]

Q4: For how long are aqueous solutions of this compound stable?

A4: It is not recommended to store aqueous solutions of this compound for more than one day.[5] For optimal results, fresh solutions should be prepared for each experiment.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in in vitro buffers.

Problem 1: this compound precipitates out of my aqueous buffer during the experiment.

This is a common issue due to the limited aqueous solubility of this compound, especially at neutral or slightly alkaline pH.

Solution 1: pH Adjustment

  • Rationale: this compound is more soluble and stable at a lower pH.

  • Protocol:

    • Determine the acceptable pH range for your specific in vitro model (e.g., cell line, enzyme assay).

    • If possible, adjust the pH of your buffer to be more acidic while remaining within the acceptable range for your experiment. For example, using a citrate (B86180) buffer at pH 4.5 may improve solubility compared to a phosphate (B84403) buffer at pH 7.4.

    • Prepare the this compound solution in the pH-adjusted buffer immediately before use.

Solution 2: Use of Co-solvents

  • Rationale: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in a suitable organic solvent such as ethanol or DMSO.

    • Add the stock solution to your aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized precipitation.

    • The final concentration of the co-solvent should be kept to a minimum (typically <1% and ideally <0.1%) to avoid solvent-induced artifacts in your assay. A vehicle control (buffer with the same final concentration of the co-solvent) should always be included in your experiments.

Solution 3: Employing Cyclodextrins

  • Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9]

  • Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

    • Select a suitable cyclodextrin (B1172386), such as β-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Weigh out this compound hydrochloride and the cyclodextrin in a specific molar ratio (e.g., 1:1).

    • Transfer the powders to a mortar.

    • Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to form a paste.

    • Knead the paste for a defined period (e.g., 30-60 minutes).

    • Dry the resulting product at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

    • The resulting powder is the this compound-cyclodextrin inclusion complex, which can then be dissolved in your in vitro buffer.

Solution 4: Preparation of a Solid Dispersion

  • Rationale: A solid dispersion is a system where the drug is dispersed in a solid hydrophilic carrier, which can enhance the dissolution rate and solubility of the drug.[10]

  • Protocol: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

    • Choose a hydrophilic carrier, such as polyvinylpyrrolidone (B124986) (PVP) or a cyclodextrin.[10]

    • Dissolve both this compound hydrochloride and the carrier in a suitable organic solvent, such as methanol, at a specific drug-to-carrier ratio (e.g., 1:1, 1:3 by weight).[10]

    • Stir the solution until both components are fully dissolved.

    • Evaporate the solvent under reduced pressure or in a fume hood at a controlled temperature.

    • The resulting solid mass is the solid dispersion, which can be pulverized and then dissolved in the desired in vitro buffer.

Summary of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Increase ionization of the drugSimple and cost-effectiveLimited by the pH tolerance of the experimental system
Co-solvents Increase the polarity of the solventEasy to implementPotential for solvent toxicity/artifacts in the assay
Cyclodextrins Formation of water-soluble inclusion complexesHigh efficiency in increasing solubilityCan be more expensive; potential for interactions with other components
Solid Dispersions Drug is dispersed in a hydrophilic carrier, increasing wettability and dissolution rateSignificant increase in dissolution and solubilityRequires more complex preparation steps

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Experimental Protocol cluster_3 Outcome Poor_Solubility Poor Solubility of this compound in In Vitro Buffer pH_Adjustment pH Adjustment Poor_Solubility->pH_Adjustment Co_solvents Use of Co-solvents Poor_Solubility->Co_solvents Cyclodextrins Cyclodextrin Complexation Poor_Solubility->Cyclodextrins Solid_Dispersion Solid Dispersion Poor_Solubility->Solid_Dispersion Protocol_pH Adjust Buffer pH pH_Adjustment->Protocol_pH Protocol_Co Prepare Stock in Organic Solvent & Dilute Co_solvents->Protocol_Co Protocol_CD Prepare Inclusion Complex Cyclodextrins->Protocol_CD Protocol_SD Prepare Solid Dispersion Solid_Dispersion->Protocol_SD Successful_Solubilization Successful Solubilization of this compound Protocol_pH->Successful_Solubilization Protocol_Co->Successful_Solubilization Protocol_CD->Successful_Solubilization Protocol_SD->Successful_Solubilization

Caption: Decision workflow for addressing poor this compound solubility.

Signaling Pathway of this compound's Mechanism of Action

G cluster_0 Neuronal Membrane cluster_1 Cellular Effects cluster_2 Physiological Outcome This compound This compound Na_Channel Voltage-gated Sodium Channel This compound->Na_Channel Blocks Ca_Channel Voltage-gated Calcium Channel This compound->Ca_Channel Blocks Reduced_Na_Influx Reduced Sodium Influx Na_Channel->Reduced_Na_Influx Leads to Reduced_Ca_Influx Reduced Calcium Influx Ca_Channel->Reduced_Ca_Influx Leads to Membrane_Stabilization Membrane Stabilization Reduced_Na_Influx->Membrane_Stabilization Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Reduced_Ca_Influx->Reduced_Neurotransmitter_Release Reduced_Excitability Decreased Neuronal Excitability Membrane_Stabilization->Reduced_Excitability Inhibition_of_Reflexes Inhibition of Spinal Reflexes Reduced_Excitability->Inhibition_of_Reflexes Reduced_Neurotransmitter_Release->Inhibition_of_Reflexes Muscle_Relaxation Muscle Relaxation Inhibition_of_Reflexes->Muscle_Relaxation

Caption: this compound's mechanism of action via ion channel blockade.

References

Technical Support Center: HPLC Method Validation for Tolperisone and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HPLC method validation of Tolperisone and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the development and validation of HPLC methods for this compound.

Q1: Why am I observing poor peak shape (tailing or fronting) for the this compound peak?

A1: Poor peak shape for this compound, a basic compound, is a common challenge. Here are the likely causes and solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the C18 column packing can interact with the basic piperidine (B6355638) group of this compound, causing peak tailing.

    • Solution 1: Mobile Phase pH Adjustment: Working at a low pH (e.g., 2.5) protonates the silanol groups, minimizing these interactions. The use of a buffer composed of citric acid and sodium dihydrogen phosphate (B84403) adjusted to pH 2.5 with orthophosphoric acid has been shown to be effective.

    • Solution 2: Use of Additives: Adding a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can mask the silanol groups, improving peak shape.[1]

    • Solution 3: End-capped Column: Employ a modern, high-purity, end-capped C18 column to reduce the number of available silanol groups.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.[1]

    • Solution: Try diluting your sample or reducing the injection volume.[1]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[1]

    • Solution: Whenever possible, use the mobile phase as the diluent for your samples and standards.[1]

Q2: How can I improve the resolution between this compound and its known impurities (e.g., 4-MMP, vinyl ketone)?

A2: Achieving adequate separation between the main active pharmaceutical ingredient (API) and its closely related impurities is critical.

  • Mobile Phase Optimization:

    • Organic Modifier Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A lower percentage of the organic modifier generally increases retention times and can improve resolution.

    • pH Adjustment: The ionization state of this compound and its impurities can be manipulated by adjusting the mobile phase pH. A systematic study of pH (e.g., from 2.5 to 8.0) can help find the optimal separation window.[2] For instance, one method successfully used a pH of 8.0 with a potassium dihydrogen phosphate buffer.[2]

  • Gradient Elution: If isocratic elution fails to resolve all peaks, a gradient program can be developed. A shallow gradient can effectively separate closely eluting peaks. A gradient method has proven successful in separating this compound from four of its potential impurities with a resolution factor greater than 2.0.[2][3][4]

  • Column Selection: Consider using a column with a different stationary phase (e.g., Phenyl-Hexyl) or a smaller particle size (e.g., 3 µm) to enhance efficiency and resolution.

Q3: During forced degradation studies, I see new peaks, but the mass balance is below 95%. What could be the issue?

A3: A poor mass balance suggests that not all degradation products are being accounted for. This compound is known to degrade significantly under base hydrolysis, water hydrolysis, and oxidative conditions.[2][3]

  • Co-elution: One or more degradation products may be co-eluting with the main this compound peak or other impurities.

    • Solution: Use a photodiode array (PDA) detector to check for peak purity. If the peak is not pure, the chromatographic conditions (mobile phase, gradient, column) must be re-optimized to resolve the degradants.

  • Non-UV Absorbing Degradants: Some degradation products may not have a chromophore and will be invisible to a UV detector.

    • Solution: Employ a universal detector, such as a mass spectrometer (MS) or a charged aerosol detector (CAD), in parallel with the UV detector to detect all components.

  • Retention on Column: Highly polar degradants may be retained on the column, or highly nonpolar degradants may be eluted very late.

    • Solution: Extend the run time and include a high-organic wash step at the end of your gradient to ensure all compounds have eluted from the column.

Q4: My retention times are shifting between injections. How can I stabilize the method?

A4: Retention time variability can compromise the reliability of your method.

  • Insufficient Column Equilibration: The column must be properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

    • Solution: Ensure the equilibration time is sufficient, typically 5-10 column volumes.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of the more volatile organic component.

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles covered.

  • Fluctuations in Column Temperature: Temperature variations can significantly affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature (e.g., 40°C).[2]

  • Pump Performance: Inconsistent pump performance can lead to fluctuating flow rates and retention time shifts.

    • Solution: Regularly perform pump maintenance, including seal replacement and check-valve cleaning.

Experimental Protocols

Below is a generalized protocol for a stability-indicating RP-HPLC method for this compound, based on common parameters found in validated methods.[2][5]

1. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 8.0 with diethylamine.[2]

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A time-based gradient can be optimized to achieve separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 254 nm or 260 nm[2]

  • Injection Volume: 10 µL

2. Preparation of Solutions

  • Diluent: A mixture of water and acetonitrile is commonly used.

  • Standard Stock Solution: Accurately weigh and dissolve this compound hydrochloride reference standard in the diluent to obtain a known concentration (e.g., 1000 µg/mL).

  • Impurity Stock Solution: Prepare stock solutions of known impurities in the diluent.

  • Spiked Sample Solution: Prepare a solution of this compound and spike it with known impurities at the desired concentration level (e.g., 0.5% of the API concentration) for validation experiments like accuracy and precision.[2]

3. Forced Degradation Study

  • Acid Hydrolysis: Reflux the drug substance in 0.5 M HCl at 70°C for 2 hours.[6]

  • Base Hydrolysis: Reflux the drug substance in 1 M NaOH at 70°C for 1 hour.[6]

  • Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide.

  • Thermal Degradation: Expose the solid drug substance to dry heat.

  • Photolytic Degradation: Expose the drug substance solution to UV and visible light in a photostability chamber.[2]

Note: All stressed samples should be neutralized and diluted to the target concentration before injection.

Data Presentation

The following tables summarize typical validation parameters from published HPLC methods for this compound and its impurities, providing a benchmark for your own method validation.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1Method 2[2][3][4]
Column Oyster ODS (300 x 4.6 mm, 5 µm)InertSustain C18 (250 x 4.6 mm, 3 µm)
Mobile Phase Buffer:Acetonitrile (45:55 v/v)Gradient of Buffer and Acetonitrile
Buffer 0.1M Citric Acid, 0.2M NaH₂PO₄, SLS, pH 2.50.01M KH₂PO₄, pH 8.0 with Diethylamine
Flow Rate Not specified, Isocratic1.0 mL/min, Gradient
Detection 260 nm254 nm
Temperature Ambient40°C

Table 2: Summary of Validation Parameters

ParameterAnalyteMethod 1Method 2[2][7]
Linearity Range (µg/mL) This compound0.5 - 3.5-
Impurity (4-MMP)0.2 - 1.4-
Impurity (Vinyl Ketone)0.5 - 3.5-
Correlation Coefficient (r²) All Analytes> 0.999> 0.999
Accuracy (% Recovery) Impurity (4-MMP)99.39%-
Impurity (Vinyl Ketone)99.38%-
Precision (%RSD) Impurity (4-MMP)0.32%< 2.5%
Impurity (Vinyl Ketone)0.32%< 2.5%
LOD (µg/mL) This compound--
Impurities-0.19
LOQ (µg/mL) This compound-1.232
Impurities-0.5067

Visualizations

The following diagrams illustrate key workflows and decision-making processes in HPLC method validation.

HPLC_Validation_Workflow HPLC Method Validation Workflow start Start: Define Analytical Target Profile dev Method Development & Optimization (Column, Mobile Phase, Temp, etc.) start->dev pre_val Pre-Validation Check (System Suitability) dev->pre_val pre_val->dev SST Failed validation Method Validation (ICH Q2(R1)) Specificity, Linearity, Accuracy, Precision, Range, LOD/LOQ, Robustness pre_val->validation SST Passed forced_deg Forced Degradation (Stress Studies) validation->forced_deg specificity Demonstrate Specificity & Stability-Indicating Nature forced_deg->specificity specificity->dev Degradants Co-elute doc Documentation & Method Transfer specificity->doc Method is Stable end End: Routine Use doc->end

Caption: A typical workflow for HPLC method validation.

Troubleshooting_Resolution Troubleshooting Poor Peak Resolution start Poor Resolution (Rs < 1.5) check_mobile_phase Adjust Organic Solvent %? start->check_mobile_phase adjust_ph Adjust Mobile Phase pH? check_mobile_phase->adjust_ph No solution Resolution Improved check_mobile_phase->solution Yes use_gradient Switch to Gradient Elution? adjust_ph->use_gradient No adjust_ph->solution Yes change_column Change Column (Different Phase / Particle Size)? use_gradient->change_column No use_gradient->solution Yes change_column->solution Yes

Caption: A decision tree for troubleshooting poor peak resolution.

References

Technical Support Center: Mitigating Batch-to-Batch Variability of Tolperisone in Research Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating batch-to-batch variability of Tolperisone in pre-clinical and clinical research. Ensuring the consistency of the active pharmaceutical ingredient (API) is paramount for the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a concern for this compound research?

A1: Batch-to-batch variability refers to the slight differences that can exist between different production lots of this compound. These variations, though often subtle, can significantly impact the physicochemical properties, impurity profile, and ultimately, the biological activity of the compound. For researchers, this can lead to inconsistent experimental outcomes, questioning the validity and reproducibility of their studies.

Q2: What are the primary sources of batch-to-batch variability in this compound?

A2: The main contributors to variability in this compound batches include:

  • Raw Materials: Inconsistencies in the quality and purity of starting materials and reagents used in the synthesis process.[1][2][3][4]

  • Synthesis Process: Minor deviations in reaction conditions such as temperature, pressure, reaction time, and catalysts can alter the impurity profile and yield.[5]

  • Purification Methods: Variations in crystallization and purification processes can lead to differences in polymorphic form, particle size, and residual solvent content.[2][3]

  • Storage and Handling: Inappropriate storage conditions, including exposure to heat, light, or humidity, can lead to degradation of this compound.[6]

Q3: How can I assess the consistency of a new batch of this compound?

A3: A thorough analytical characterization is crucial. We recommend performing a comprehensive set of tests on each new batch. A comparative analysis of the Certificate of Analysis (CoA) from the supplier is a good starting point, but independent verification is highly recommended. Key analytical techniques are detailed in the Troubleshooting Guide below.

Q4: What are the known impurities of this compound I should be aware of?

A4: Several process-related impurities and degradation products have been identified for this compound. These include piperidine (B6355638) hydrochloride, 2-methyl-1-(3-methylphenyl)-3-(1-piperidinyl)-propanone hydrochloride (3-tolperisone hydrochloride), 1-(4-methylphenyl)-propanone (4-methylpropiophenone), and 2-methyl-1-(4-methylphenyl)-propenone (4-MMPPO).[7] The presence and concentration of these impurities can vary between batches.

Q5: Does the polymorphic form of this compound affect its properties?

A5: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly influence the solubility, dissolution rate, and bioavailability of this compound.[8] While specific studies on this compound polymorphism are not extensively reported in the public domain, it is a critical parameter to consider for any crystalline API. Inconsistencies in the polymorphic form between batches can lead to variable experimental results.

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity Observed Between this compound Batches

This is a common and critical issue that can derail research projects. Follow this systematic approach to identify the root cause.

Troubleshooting Workflow:

G A Inconsistent Biological Activity Observed B Review Certificate of Analysis (CoA) of Both Batches A->B First Step G Investigate Experimental Protocol Variability A->G Parallel Investigation C Perform Comparative Physicochemical Characterization B->C If CoAs are similar or inconclusive D Impurity Profiling (HPLC/LC-MS) C->D Key Characterization Step E Polymorph and Particle Size Analysis C->E Key Characterization Step F Quantitative Potency Assay (e.g., HPLC-UV) C->F Key Characterization Step H Contact Supplier with Data for Investigation D->H If significant impurity differences are found E->H If polymorphic or particle size differences are found F->H If potency differs significantly I Quarantine and Replace Inconsistent Batch H->I

Caption: Troubleshooting workflow for inconsistent biological activity.

Detailed Steps & Methodologies:

  • Review Certificate of Analysis (CoA):

    • Carefully compare the CoAs of the batches . Look for any stated differences in purity, impurity levels, residual solvents, and physical characteristics.

  • Comparative Physicochemical Characterization:

    • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for assessing purity and identifying impurities. A gradient HPLC method is recommended for optimal separation of this compound from its potential impurities.[9]

      • Experimental Protocol: HPLC for Purity and Impurity Profiling

        • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

        • Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 8.0 with diethylamine) and acetonitrile (B52724) is effective.[9]

        • Flow Rate: 1.0 mL/min.[9]

        • Detection: UV at 254 nm.[9]

        • Procedure: Prepare solutions of both batches at the same concentration in a suitable diluent. Inject equal volumes and compare the chromatograms for the main peak area (purity) and the presence and area of any impurity peaks.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify unknown impurities, LC-MS can be employed to determine their molecular weights, aiding in structural elucidation.

    • Polymorphism Screening (X-Ray Powder Diffraction - XRPD & Differential Scanning Calorimetry - DSC):

      • XRPD: Provides a "fingerprint" of the crystalline structure. Different polymorphs will produce distinct diffraction patterns.

      • DSC: Measures the thermal properties of the sample, such as melting point and enthalpy of fusion. Different polymorphs will exhibit different thermal behaviors.

    • Particle Size Analysis: Techniques like laser diffraction can be used to determine the particle size distribution, which can influence dissolution rates.

    • Quantitative Potency Assay: An HPLC-UV method, as described above, should be used with a certified reference standard to accurately determine the potency of each batch.

  • Investigate Experimental Protocol Variability:

    • Ensure that the observed variability is not due to inconsistencies in the experimental setup, reagent preparation, or execution.

  • Contact Supplier:

    • If significant differences are confirmed, provide your analytical data to the supplier and request an investigation into the batch discrepancy.

Issue 2: Poor Solubility or Dissolution of a New this compound Batch

Unexpected solubility issues can affect the preparation of stock solutions and the bioavailability in in-vivo studies.

Troubleshooting Workflow:

G A Poor Solubility/Dissolution Observed B Verify Solvent and pH of Dissolution Medium A->B Initial Check F Modify Dissolution Method (e.g., sonication, heating) A->F Practical Mitigation C Perform Particle Size Analysis B->C If solvent/pH is correct D Conduct Polymorphism Screening (XRPD/DSC) C->D E Analyze for Insoluble Impurities (HPLC) D->E H Contact Supplier with Findings E->H If issues are confirmed G Consider Recrystallization (Advanced) F->G If mitigation fails

Caption: Troubleshooting workflow for solubility issues.

Detailed Steps & Methodologies:

  • Verify Dissolution Conditions:

    • Confirm that the correct solvent and pH are being used as per your established protocol or literature. This compound hydrochloride is soluble in water.[10]

  • Particle Size Analysis:

    • Larger particles have a smaller surface area, which can lead to slower dissolution. Compare the particle size distribution of the problematic batch with a known good batch.

  • Polymorphism Screening:

    • Different polymorphs can have significantly different solubilities. Use XRPD and DSC to check for a different crystalline form.

  • Impurity Analysis:

    • The presence of insoluble impurities could contribute to the observed issue. Analyze the batch using HPLC.

  • Mitigation Strategies:

    • Sonication or Gentle Heating: These can sometimes aid in the dissolution of stubborn particles.

    • Recrystallization: This is an advanced technique to potentially obtain a more soluble polymorphic form or to purify the material, but should be approached with caution as it can alter the material's properties.

Data Presentation: Key Quality Attributes for this compound Batches

ParameterMethodAcceptance Criteria (Typical)Importance for Consistency
Appearance Visual InspectionWhite to off-white crystalline powderGross indicator of purity and degradation
Identity FTIR / HPLC (retention time)Conforms to reference standardConfirms the correct compound
Purity (Assay) HPLC-UV≥ 98.0%Ensures consistent dose-response
Individual Impurity HPLC-UV≤ 0.15%Specific impurities may have their own pharmacology/toxicity
Total Impurities HPLC-UV≤ 1.0%Overall indicator of API quality
Polymorphic Form XRPD / DSCConsistent with reference batchAffects solubility, stability, and bioavailability
Particle Size Distribution Laser DiffractionDefined range (e.g., D90 < 100 µm)Influences dissolution rate and formulation performance
Residual Solvents Gas Chromatography (GC)Within ICH limitsCan be toxic and affect physicochemical properties
Water Content Karl Fischer Titration≤ 0.5%Can affect stability and degradation

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action of this compound

G cluster_neuron Neuron cluster_outcome Physiological Effect Na_Channel Voltage-gated Sodium Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Na+ influx Reduced_Excitability Reduced Neuronal Hyperexcitability Ca_Channel Voltage-gated Calcium Channel Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Ca2+ influx Action_Potential->Neurotransmitter_Release Muscle_Relaxation Muscle Relaxation This compound This compound This compound->Na_Channel Blocks This compound->Ca_Channel Blocks

Caption: this compound's mechanism of action on ion channels.

Workflow for Qualifying a New Batch of this compound

G cluster_testing Analytical Tests Start Receive New Batch of this compound A Quarantine Batch Start->A B Review Supplier's Certificate of Analysis A->B C Perform In-House Analytical Testing B->C D Compare Data with Previous Batches & Reference Standard C->D T1 Identity (FTIR) T2 Purity & Impurities (HPLC) T3 Polymorphism (XRPD) T4 Potency Assay E Decision: Accept or Reject D->E F Release Batch for Research Use E->F Data Consistent G Reject Batch and Contact Supplier E->G Discrepancy Found

Caption: Workflow for qualifying a new this compound batch.

References

Improving the signal-to-noise ratio in electrophysiological recordings with Tolperisone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Tolperisone in electrophysiological experiments.

Frequently Asked Questions (FAQs)

Q1: How does this compound affect the signal-to-noise ratio (SNR) in electrophysiological recordings?

A1: this compound's primary effect is not to reduce electronic noise (e.g., 50/60 Hz hum) but to modulate neuronal activity, which can indirectly affect the signal-to-noise ratio. It is a centrally acting muscle relaxant that blocks voltage-gated sodium (NaV) and calcium (CaV) channels.[1][2][3]

  • Signal Reduction: By blocking NaV and CaV channels, this compound reduces neuronal excitability.[2] This will likely decrease the amplitude of your recorded signals, such as action potentials (spikes) and postsynaptic potentials (PSPs).

  • Biological Noise Reduction: In in vivo preparations, this compound's muscle relaxant properties can be advantageous. It can reduce movement artifacts caused by muscle spasms or contractions, which are a significant source of biological noise. By stabilizing the preparation, it can lead to a cleaner baseline and a more stable recording, thus improving the perceived SNR.

  • Mechanism: It exerts its spinal reflex inhibitory action primarily through presynaptic inhibition of neurotransmitter release from primary afferent endings.[4][5]

Q2: After applying this compound, the amplitude of my neuronal spikes has significantly decreased. Is this expected?

A2: Yes, this is an expected outcome. This compound is a known blocker of voltage-gated sodium channels, which are essential for the generation and propagation of action potentials.[6][7] The reduction in amplitude is a direct consequence of this channel blockade. You may need to adjust the concentration to find a balance between reducing muscle artifacts (if applicable) and preserving a measurable neuronal signal.

Q3: What is the mechanism of action for this compound at the cellular level?

A3: this compound acts primarily on the central nervous system. Its core mechanism involves the state-dependent blockade of voltage-gated ion channels:

  • Voltage-Gated Sodium Channels (NaV): this compound inhibits NaV channels, reducing the influx of sodium ions that depolarize the neuron and generate action potentials.[6][8] This action is similar to local anesthetics like lidocaine, though there are differences in isoform specificity and effects on channel recovery kinetics.[6][8]

  • Voltage-Gated Calcium Channels (CaV): It also blocks N-type voltage-gated calcium channels.[1] This is particularly relevant at presynaptic terminals, where calcium influx is the trigger for neurotransmitter release. By inhibiting CaV channels, this compound reduces the release of neurotransmitters like glutamate.[5][9]

This dual blockade leads to reduced neuronal excitability, suppression of spinal reflexes, and muscle relaxation.[2][4]

Troubleshooting Guide

Problem 1: Excessive noise in the recording after this compound application.

  • Is the noise 50/60 Hz line noise?

    • Cause: this compound itself does not introduce electrical noise. The issue is likely related to the experimental setup. Common causes include improper grounding (ground loops), unshielded cables, or interference from nearby electronic equipment.[10][11][12][13]

    • Solution:

      • Ensure all components of your rig (amplifier, microscope, manipulators, Faraday cage) are connected to a single, common ground point.[13]

      • Check that the ground wire in your recording chamber is secure and the connection is not corroded.[10]

      • Switch off unnecessary equipment one by one to identify the source of the noise.[11]

      • Ensure your Faraday cage is properly closed and grounded.[13]

  • Is the noise high-frequency "hiss"?

    • Cause: This can be due to a poor seal in patch-clamp recordings or an issue with the electrode.

    • Solution:

      • For patch-clamp, re-evaluate your seal resistance. A loose seal will increase noise.

      • Check the integrity of your recording electrode. A broken or high-resistance electrode can be a source of noise.

      • Ensure the pipette holder is clean and dry.[11]

Problem 2: Complete loss of signal after this compound application.

  • Cause: The concentration of this compound used may be too high, leading to a complete blockade of neuronal activity.

  • Solution:

    • Reduce Concentration: Lower the concentration of this compound in your perfusing solution. Perform a dose-response experiment to find the optimal concentration for your specific preparation and research question.

    • Washout: Confirm that the effect is reversible by performing a washout with a this compound-free solution. A return of the signal will confirm that the loss was due to the drug's action.

    • Check Drug Stability: Ensure your stock solution of this compound is correctly prepared and has not degraded.

Quantitative Data: this compound's Effect on Ion Channels

The following table summarizes the inhibitory concentrations (IC50) of this compound on various voltage-gated sodium channel isoforms, providing a reference for its potency and selectivity compared to Lidocaine.

Channel IsoformThis compound IC50 (μM)Lidocaine IC50 (μM)Primary Location/Function
NaV1.2 10668Central Nervous System (CNS)
NaV1.3 148134CNS, Peripheral Nervous System (PNS)
NaV1.4 136211Skeletal Muscle
NaV1.5 184224Cardiac Muscle
NaV1.6 73179CNS, PNS (Nodes of Ranvier)
NaV1.7 132161PNS (Pain signaling)
NaV1.8 56128PNS (Dorsal Root Ganglia)
Data adapted from a comparative study on cloned NaV channels expressed in Xenopus laevis oocytes.[8]

Experimental Protocols

Protocol 1: Preparation and Application of this compound for In Vitro Slice Electrophysiology

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound HCl (e.g., 10-100 mM) in deionized water or a suitable solvent like DMSO. Aliquot and store at -20°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution into your standard artificial cerebrospinal fluid (aCSF) to the desired final concentration (e.g., 50-400 μM).[7] Ensure the final solvent concentration is low (e.g., <0.1%) to avoid off-target effects.

  • Application:

    • Establish a stable baseline recording in normal aCSF for at least 10-15 minutes.

    • Switch the perfusion system to the aCSF containing this compound. Maintain a constant flow rate.

    • Allow sufficient time (e.g., 10-20 minutes) for the drug to equilibrate in the tissue and for its effects to stabilize.

  • Data Acquisition:

    • Record the neuronal activity (e.g., spontaneous firing, evoked potentials) during the drug application period.

  • Washout:

    • Switch the perfusion back to the normal aCSF to wash out the drug.

    • Record for at least 20-30 minutes to observe the reversibility of the drug's effects.

Visualizations

Tolperisone_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound NaV Voltage-Gated Na+ Channel This compound->NaV Blocks CaV Voltage-Gated Ca2+ Channel This compound->CaV Blocks NaV->CaV Depolarization Vesicle Synaptic Vesicle (contains Glutamate) CaV->Vesicle Ca2+ Influx Triggers Release Reduced Neurotransmitter Release Vesicle->Release Receptor Glutamate Receptor Release->Receptor Less Glutamate EPSP Decreased EPSP (Reduced Signal) Receptor->EPSP Leads to AP Action Potential AP->NaV Depolarization

Caption: Mechanism of action of this compound at the synapse.

Troubleshooting_Workflow Start Start: Recording with This compound Issue Encountering Issue? Start->Issue Noise Is the issue NOISE? Issue->Noise Yes SignalLoss Is the issue SIGNAL LOSS? Issue->SignalLoss No End Stable Recording Issue->End No IsLineNoise 50/60 Hz Hum? Noise->IsLineNoise Yes ReduceConc 1. Lower this compound Conc. 2. Perform Dose-Response SignalLoss->ReduceConc Yes (Amplitude Low) Washout Perform Washout (Confirm Reversibility) SignalLoss->Washout Yes (Signal Gone) CheckGround 1. Check Grounding 2. Isolate Equipment 3. Shielding (Faraday Cage) End2 Continue Experiment CheckGround->End2 CheckElectrode 1. Check Pipette Seal 2. Verify Electrode Integrity 3. Clean Holder CheckElectrode->End2 ReduceConc->End2 Washout->End2 IsLineNoise->CheckGround Yes IsLineNoise->CheckElectrode No (High Freq)

References

Addressing Tolperisone's rapid metabolism in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tolperisone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with this compound's rapid metabolism in pharmacokinetic (PK) studies.

Frequently Asked Questions (FAQs)

Q1: Why do I observe low and highly variable plasma concentrations of this compound after oral administration?

A1: this compound undergoes extensive first-pass metabolism in the liver, leading to low oral bioavailability, estimated to be around 17-20%.[1][2] This rapid metabolism is the primary reason for the low systemic exposure of the parent drug. The high variability in plasma concentrations among subjects is largely attributed to genetic polymorphisms of the primary metabolizing enzymes, cytochrome P450 2D6 (CYP2D6) and, to a lesser extent, CYP2C19.[1] Individuals with different enzyme activity levels (e.g., poor, intermediate, extensive, or ultrarapid metabolizers) will exhibit significantly different plasma concentration profiles.

Q2: What are the major metabolic pathways and metabolites of this compound?

A2: The primary metabolic pathway of this compound is hydroxylation of the methyl group on the tolyl moiety, forming hydroxymethyl-tolperisone.[1][3] This reaction is predominantly catalyzed by CYP2D6, with minor contributions from CYP2C19 and CYP1A2.[1][3] Another notable metabolic route is the carbonyl reduction of the parent compound and its hydroxylated metabolite.[3] In vitro studies with human liver microsomes have shown that P450-dependent and P450-independent microsomal biotransformations occur to a similar extent.[3]

Q3: What is the half-life of this compound and how does it impact study design?

A3: this compound has a short elimination half-life, typically ranging from 1.5 to 2.5 hours after oral administration.[1][2][4][5] This rapid clearance necessitates a carefully designed blood sampling schedule in pharmacokinetic studies. Frequent sampling, especially in the initial hours after dosing, is crucial to accurately characterize the absorption and elimination phases and to determine key PK parameters like Cmax, Tmax, and AUC.

Q4: How does food intake affect the pharmacokinetics of this compound?

A4: A high-fat meal can significantly increase the bioavailability of orally administered this compound.[2] It has been reported to increase the peak plasma concentration (Cmax) by approximately 45% and the overall exposure (AUC) by about 100% compared to fasting conditions.[2] The time to reach peak concentration (Tmax) may also be delayed by about 30 minutes.[2] This food effect should be a key consideration in the design of clinical and preclinical studies.

Troubleshooting Guides

Issue 1: Difficulty in detecting and quantifying this compound in plasma samples.

Problem: Due to its rapid metabolism and resulting low plasma concentrations, detecting and accurately quantifying this compound can be challenging, especially at later time points.

Troubleshooting Steps:

  • Optimize Analytical Method Sensitivity:

    • Method of Choice: Employ a highly sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but LC-MS/MS generally offers superior sensitivity and selectivity.[7][8]

    • Lower Limit of Quantification (LLOQ): Aim for an LLOQ in the low ng/mL range (e.g., 0.5 ng/mL or lower) to capture the terminal elimination phase accurately.[6]

  • Refine Sample Preparation:

    • Extraction Technique: Utilize an efficient extraction method like liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., methyl t-butyl ether or dichloromethane) to concentrate the analyte and remove interfering plasma components.[6][7][8]

    • Internal Standard (IS): Use a suitable internal standard that mimics the chromatographic behavior of this compound to ensure accuracy and precision.

  • Adjust Sampling Schedule:

    • Early and Frequent Sampling: Collect blood samples more frequently within the first few hours after administration to adequately capture the peak concentration.

    • Consider the Half-Life: Given the short half-life, extending the sampling duration beyond 8-12 hours may yield concentrations below the LLOQ.

Issue 2: High inter-individual variability in pharmacokinetic data.

Problem: Significant variability in Cmax and AUC values across study subjects makes data interpretation and statistical analysis challenging.

Troubleshooting Steps:

  • Genotyping:

    • CYP2D6 and CYP2C19 Analysis: Conduct genotyping for CYP2D6 and CYP2C19 polymorphisms in your study population.[1] This will allow you to stratify subjects based on their metabolic phenotype and explain a significant portion of the observed variability.

  • Controlled Study Conditions:

    • Standardized Diet: Standardize the diet of study participants, particularly with regard to fat content, to minimize the impact of food effects on drug absorption.[2]

    • Fasting Conditions: If feasible and ethically appropriate, conduct studies under fasting conditions to reduce variability in bioavailability.

  • Population Pharmacokinetic (PopPK) Modeling:

    • Data Analysis: Employ PopPK modeling to analyze sparse or highly variable data. This approach can help identify sources of variability beyond genetics and provide more robust parameter estimates for the entire population and specific subpopulations.

Data Presentation

Table 1: Summary of this compound Pharmacokinetic Parameters in Healthy Volunteers

ParameterValueReference
Oral Bioavailability ~20%[1]
Time to Peak (Tmax) 0.5 - 1.5 hours[1][5]
Elimination Half-life (t½) 1.5 - 2.5 hours[1][2][4][5]
Metabolizing Enzymes CYP2D6 (major), CYP2C19, CYP1A2 (minor)[1][3]
Major Metabolite Hydroxymethyl-tolperisone[1][4]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)

Objective: To characterize the metabolic profile of this compound and identify the cytochrome P450 enzymes involved in its metabolism.

Methodology:

  • Incubation Mixture Preparation:

    • Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and phosphate (B84403) buffer (pH 7.4).

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound (e.g., at various concentrations to determine enzyme kinetics).

    • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) containing an internal standard).

  • Sample Processing:

    • Centrifuge the samples to precipitate proteins.

    • Collect the supernatant for analysis.

  • Enzyme Inhibition (Optional):

    • To identify specific CYP enzymes, perform incubations in the presence of selective chemical inhibitors (e.g., quinidine (B1679956) for CYP2D6, ticlopidine (B1205844) for CYP2C19) or using recombinant human CYP enzymes.[3]

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.

Protocol 2: Quantification of this compound in Human Plasma using LC-MS/MS

Objective: To accurately measure the concentration of this compound in human plasma samples for pharmacokinetic analysis.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of human plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

    • Add an appropriate volume of extraction solvent (e.g., methyl t-butyl ether).

    • Vortex mix for a sufficient time to ensure thorough extraction.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[6]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[6]

    • Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound.[6]

    • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for both this compound and the internal standard.

  • Calibration and Quality Control:

    • Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank plasma.

    • Analyze these along with the study samples to ensure the accuracy and precision of the assay.

Visualizations

Tolperisone_Metabolism This compound This compound Hydroxymethyl_this compound Hydroxymethyl-Tolperisone This compound->Hydroxymethyl_this compound Hydroxylation (CYP2D6, CYP2C19, CYP1A2) Carbonyl_Reduced_this compound Carbonyl-Reduced This compound This compound->Carbonyl_Reduced_this compound Carbonyl Reduction Carbonyl_Reduced_Hydroxymethyl_this compound Carbonyl-Reduced Hydroxymethyl-Tolperisone Hydroxymethyl_this compound->Carbonyl_Reduced_Hydroxymethyl_this compound Carbonyl Reduction

Caption: Metabolic pathway of this compound.

PK_Study_Workflow cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Dosing Oral Administration of this compound Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Extraction Sample Extraction (LLE) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Concentration Quantification Analysis->Quantification PK_Parameters Pharmacokinetic Parameter Calculation Quantification->PK_Parameters Statistical_Analysis Statistical Analysis (Genotype Stratification) PK_Parameters->Statistical_Analysis

Caption: Experimental workflow for a this compound pharmacokinetic study.

References

Technical Support Center: Extraction of Tolperisone from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Tolperisone extraction from biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the extraction of this compound from biological samples such as plasma and serum.

Q1: I am experiencing low recovery of this compound using Liquid-Liquid Extraction (LLE). What are the possible causes and solutions?

A1: Low recovery in LLE can stem from several factors:

  • Incorrect Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.

    • Solution: this compound has been successfully extracted using methyl tert-butyl ether or a mixture of methyl tert-butyl ether and dichloromethane (B109758) (70:30, v/v).[1][2][3] If recovery is still low, consider screening other solvents with varying polarities.

  • Suboptimal pH: The pH of the aqueous phase is critical for ensuring this compound is in its neutral, more extractable form.

    • Solution: Since this compound is a basic compound, ensure the pH of the biological matrix is adjusted to be alkaline. This will neutralize the molecule, increasing its partitioning into the organic solvent.

  • Insufficient Mixing: Inadequate vortexing or shaking can lead to incomplete partitioning of the analyte into the organic phase.

    • Solution: Ensure thorough mixing by vortexing for an adequate duration (e.g., 5 minutes).[1] However, avoid overly vigorous mixing that can lead to emulsion formation.

  • Emulsion Formation: The formation of an emulsion layer between the aqueous and organic phases can trap the analyte, leading to poor recovery.

    • Solution: To break up emulsions, try centrifugation at a higher speed or for a longer duration (e.g., 15 minutes at 4700 rpm).[1] Adding a small amount of salt to the aqueous phase can also help.

Q2: My results are not reproducible when using Solid-Phase Extraction (SPE). What should I check?

A2: Poor reproducibility in SPE is a common issue and can often be resolved by carefully controlling the experimental parameters.[4]

  • Inconsistent Flow Rate: Variations in the flow rate during sample loading, washing, and elution can significantly impact analyte retention and recovery.[4][5]

    • Solution: Use a vacuum manifold or an automated SPE system to maintain a consistent and controlled flow rate across all samples. A flow rate of approximately 1–2 mL/min is often recommended for the wash step.[4]

  • Cartridge Bed Drying: If the sorbent bed dries out after conditioning and before sample loading, the retention mechanism can be compromised.[4][6]

    • Solution: Ensure the sorbent bed remains wetted after the conditioning and equilibration steps. Do not let the cartridge run dry before the sample is loaded.[7]

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge will lead to analyte breakthrough and inconsistent results.[4][6]

    • Solution: If you suspect overloading, either reduce the sample volume or use an SPE cartridge with a larger sorbent mass.[6]

Q3: I am using Protein Precipitation (PPT), but my sample is still "dirty" and causing issues with my LC-MS/MS system. How can I improve the cleanup?

A3: While PPT is a simple and fast method, it can be less clean than LLE or SPE.

  • Choice of Precipitating Agent: The type of organic solvent used affects the efficiency of protein removal.

    • Solution: Acetonitrile (B52724) is a common and effective precipitating agent for plasma samples.[8][9] Using a cold solvent and performing the precipitation at low temperatures can improve the precipitation of proteins.

  • Insufficient Centrifugation: Inadequate centrifugation may not pellet all the precipitated proteins, leaving some suspended in the supernatant.

    • Solution: Increase the centrifugation speed or time (e.g., 3000 RPM for 10 minutes).[8] Ensure the supernatant is carefully collected without disturbing the protein pellet.

  • Phospholipid Contamination: A major source of matrix effects in bioanalysis is the co-extraction of phospholipids. PPT is particularly prone to this.

    • Solution: Consider a post-precipitation cleanup step. After collecting the supernatant, you can perform an LLE or use a phospholipid removal plate to obtain a cleaner extract.

Q4: How can I assess and mitigate matrix effects in my this compound assay?

A4: Matrix effects, which cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of biological samples.[10][11][12]

  • Assessment: The most common method to evaluate matrix effects is the post-extraction spike method.[10][11] This involves comparing the analyte's signal in a blank, extracted matrix that has been spiked with the analyte to the signal of the analyte in a neat solution.

  • Mitigation Strategies:

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components. Switching from PPT to a more selective method like SPE can significantly improve the cleanliness of the final extract.[11]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences the same ionization effects.[10]

    • Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve chromatographic separation between this compound and the co-eluting matrix components that are causing the interference.[11]

Quantitative Data Summary

The following tables summarize quantitative data from various validated methods for the extraction of this compound from human plasma.

Table 1: Liquid-Liquid Extraction (LLE) Performance

ParameterMethod 1Method 2
Extraction Solvent Methyl tert-butyl ether & Dichloromethane (70:30, v/v)[1][2]Methyl t-butyl ether[3]
Internal Standard (IS) Prednisolone[1][2]Dibucaine[3]
Mean Recovery (%) 95% (this compound), 83% (IS)[1][2]Not Reported
Linearity Range (ng/mL) 10 – 800[1][2]0.5 – 300[3]
Correlation Coefficient (r²) ≥ 0.9961[1][2]> 0.999[3]
Lower Limit of Quantification (LLOQ) 10 ng/mL[1]0.5 ng/mL[3]
Analytical Technique HPLC-UV[1][2]LC-MS/MS[3]

Table 2: Protein Precipitation (PPT) Performance

ParameterMethod 1
Precipitation Solvent Acetonitrile[8]
Internal Standard (IS) Eperisone hydrochloride[8]
Mean Recovery (%) 74.22%[8]
Linearity Range (ng/mL) 50 - 2000[8]
Lower Limit of Quantification (LLOQ) 50 ng/mL[8]
Analytical Technique HPLC-UV[8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for HPLC-UV Analysis [1][2]

  • Sample Preparation: Pipette 1 mL of plasma sample (calibration standard, QC, or unknown) into a clean tube.

  • Internal Standard Addition: Add 100 µL of the internal standard working solution (e.g., 10 µg/mL Prednisolone) to each tube.

  • Mixing: Vortex the mixture for 10 seconds.

  • Extraction: Add 5 mL of the extraction solvent (methyl tert-butyl ether and dichloromethane, 70:30, v/v).

  • Vortexing: Vortex the samples vigorously for 5 minutes.

  • Centrifugation: Centrifuge the samples for 15 minutes at 4700 rpm to separate the layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the HPLC system.

Protocol 2: Protein Precipitation for HPLC-UV Analysis [8]

  • Sample Preparation: Pipette 1 mL of plasma sample into a centrifuge tube.

  • Precipitation: Add 1 mL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 3000 RPM for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to an HPLC vial.

  • Injection: Inject an aliquot of the supernatant into the HPLC system.

Visualizations

Extraction_Method_Selection cluster_methods Extraction Method start Start: Biological Matrix (e.g., Plasma) req Define Assay Requirements: - Sensitivity (LLOQ) - Throughput - Cleanliness start->req ppt Protein Precipitation (PPT) req->ppt High throughput needed? Less stringent cleanup acceptable? lle Liquid-Liquid Extraction (LLE) req->lle Better cleanup needed? Moderate sample numbers? spe Solid-Phase Extraction (SPE) req->spe Highest sensitivity & cleanliness? High sample numbers? ppt_adv High Throughput Simple & Fast ppt->ppt_adv end_node Optimized Extraction Protocol ppt->end_node lle_adv Good Cleanup Moderate Throughput lle->lle_adv lle->end_node spe_adv Excellent Cleanup High Selectivity Amenable to Automation spe->spe_adv spe->end_node

Caption: Workflow for selecting an appropriate extraction method.

LLE_Workflow start Start: 1 mL Plasma add_is Add Internal Standard (e.g., Prednisolone) start->add_is vortex1 Vortex (10s) add_is->vortex1 add_solvent Add 5 mL Extraction Solvent (MTBE/DCM, 70:30) vortex1->add_solvent vortex2 Vortex (5 min) add_solvent->vortex2 centrifuge Centrifuge (4700 rpm, 15 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end_node Inject into LC System reconstitute->end_node

Caption: Detailed experimental workflow for LLE.

SPE_Workflow start Start: SPE Cartridge condition 1. Condition (e.g., Methanol) start->condition equilibrate 2. Equilibrate (e.g., Water) condition->equilibrate load 3. Load Sample (Pre-treated Plasma) equilibrate->load wash 4. Wash (Remove Interferences) load->wash elute 5. Elute (Collect this compound) wash->elute post_elution Evaporate & Reconstitute (If necessary) elute->post_elution end_node Inject into LC System post_elution->end_node

Caption: General experimental workflow for SPE.

Troubleshooting_Low_Recovery cluster_LLE For LLE cluster_SPE For SPE cluster_PPT For PPT start Problem: Low Analyte Recovery check_ph Is pH of aqueous phase optimal? start->check_ph check_sorbent Is sorbent choice correct for this compound? start->check_sorbent check_adsorption Adsorption to precipitated proteins? start->check_adsorption check_solvent Is extraction solvent appropriate? check_ph->check_solvent check_mixing Is mixing (vortex) sufficient? check_solvent->check_mixing solution Solution: Systematically optimize the identified parameter check_mixing->solution check_elution Is elution solvent strong enough? check_sorbent->check_elution check_volume Is elution volume sufficient? check_elution->check_volume check_flow Is flow rate too high during loading? check_volume->check_flow check_flow->solution check_adsorption->solution

Caption: Troubleshooting guide for low recovery issues.

References

Troubleshooting unexpected off-target effects of Tolperisone in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected off-target effects of Tolperisone in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that I should expect in my cell culture model?

This compound is a centrally acting muscle relaxant.[1] Its primary, well-documented mechanism of action is the blockade of voltage-gated sodium (Na+) channels.[2][3][4] This action stabilizes neuronal membranes, reduces the firing rate of motor neurons, and inhibits spinal reflexes.[2][3][5] Many of its expected effects in in vitro models, particularly those using neuronal or muscle cells, will stem from this sodium channel inhibition.

Q2: I'm observing widespread, unexpected cell death in my cancer cell line after this compound treatment. This seems more potent than expected. What could be causing this?

Recent research has uncovered a significant off-target effect of this compound: the inhibition of histone lysine-specific demethylase 1 (LSD1).[6] This inhibition leads to the hyperactivation of the Unfolded Protein Response (UPR) pathway, which can induce cell death.[6] This antitumor effect was observed in various human cancer cell lines and represents a crucial consideration if you are working with cancer models or observe unexpected cytotoxicity.

To confirm if this is happening in your experiment, you can:

  • Perform a cell viability assay (see Protocol 1) to quantify the cytotoxic effect.

  • Use western blotting to check for the upregulation of UPR markers (e.g., ATF4, CHOP).

  • Include a known LSD1 inhibitor as a positive control in your experiments.

Q3: My experimental results suggest changes in intracellular calcium signaling. Is this compound known to affect calcium channels directly?

Yes, in addition to its primary effect on sodium channels, this compound is known to block voltage-gated calcium (Ca2+) channels, particularly N-type channels.[1][7][8][9] This effect is considered a significant component of its mechanism of action.[8] If your experiments involve processes sensitive to calcium influx, such as neurotransmitter release, muscle contraction, or calcium-dependent signaling pathways, this direct blockade of Ca2+ channels could be the source of your unexpected results.

Q4: I'm working with a neuromuscular junction or neuronal co-culture model and observing effects on synaptic transmission that aren't fully explained by sodium channel blockade. What other target could be involved?

This compound has been shown to act as an antagonist at nicotinic acetylcholine (B1216132) receptors (nAChR).[9] It inhibits nAChR binding with a reported IC50 value of approximately 40.9 µM.[9] If your cell model relies on cholinergic signaling, this antagonistic action at nAChRs could be a significant confounding factor, altering synaptic transmission or muscle cell activation in a manner independent of its effects on voltage-gated ion channels.

Q5: My cells are not behaving as expected, but I don't see significant cell death. Could this compound be affecting cell proliferation without killing the cells?

Yes. An effect that reduces metabolic activity or halts cell division (a cytostatic effect) can be misinterpreted in some viability assays. For example, assays like the MTT or WST-1 measure metabolic activity, which is often coupled to proliferation.[10][11] A reduction in signal could indicate either cytotoxicity or a cytostatic effect. To distinguish between these, you can use a direct cell counting method (e.g., trypan blue exclusion) or a dye-based assay that specifically measures membrane integrity (cytotoxicity) alongside a proliferation assay.

Summary of this compound On-Target and Off-Target Effects

The following table summarizes the known molecular targets of this compound and the concentrations at which these effects have been observed. This can help you determine if the concentration used in your experiment is relevant for a potential off-target effect.

Target ClassSpecific TargetEffectReported Effective Concentration / IC50Reference
Primary Target Voltage-Gated Sodium Channels (VGSCs)Inhibition / Blockade~60 µM (apparent Kd); 100 µM causes marked depression[4]
Off-Target Voltage-Gated Calcium Channels (VGCCs)Inhibition / Blockade (notably N-type)Marked effect observed in studies[1][8][9]
Off-Target Nicotinic Acetylcholine Receptors (nAChR)Antagonism / Inhibition of bindingIC50: 40.9 ± 2.5 µM[9]
Off-Target Histone DemethylaseLSD1 Inhibition (leading to UPR activation)Not specified (observed in cancer cell lines)[6]
Off-Target Voltage-Gated Potassium Channels (VGKCs)Reduced PermeabilityNot specified (observed in frog node of Ranvier)[12]

Visualizing Pathways and Workflows

This compound: On-Target and Key Off-Target Pathways

Tolperisone_Pathways cluster_membrane Cell Membrane cluster_nucleus Nucleus Na_channel Voltage-Gated Na+ Channel Na_block_effect Reduced Neuronal Excitability Na_channel->Na_block_effect Ca_channel Voltage-Gated Ca2+ Channel Ca_block_effect Altered Ca2+ Signaling Ca_channel->Ca_block_effect nAChR Nicotinic AChR nAChR_block_effect Altered Cholinergic Response nAChR->nAChR_block_effect LSD1 LSD1 LSD1_inhibit_effect UPR Activation & Potential Cytotoxicity LSD1->LSD1_inhibit_effect This compound This compound This compound->Na_channel Blocks (Primary Target) This compound->Ca_channel Blocks (Off-Target) This compound->nAChR Antagonizes (Off-Target) This compound->LSD1 Inhibits (Off-Target)

Caption: On-target and off-target molecular interactions of this compound.

Troubleshooting Workflow for Unexpected Results

Troubleshooting_Workflow start Unexpected Experimental Result Observed check_conc Is this compound concentration >10 µM? start->check_conc check_phenotype What is the phenotype? (e.g., cytotoxicity, signaling change) check_conc->check_phenotype Yes on_target Result likely due to on-target Na+ channel blockade. Re-evaluate experimental design. check_conc->on_target No cytotoxicity Unexpected Cytotoxicity check_phenotype->cytotoxicity Cytotoxicity signaling Altered Signaling (e.g., Ca2+, synaptic) check_phenotype->signaling Signaling Change run_viability Action: Run Dose-Response Cell Viability Assay (Protocol 1) cytotoxicity->run_viability analyze_upr Action: Assess UPR markers (e.g., ATF4, CHOP) run_viability->analyze_upr cause_lsd1 Potential Cause: LSD1 Inhibition / UPR analyze_upr->cause_lsd1 run_controls Action: Use specific antagonists for Ca2+ channels or nAChRs as controls signaling->run_controls run_patch_clamp Action: Confirm ion channel blockade via electrophysiology run_controls->run_patch_clamp cause_ion Potential Cause: Direct Ca2+ Channel or nAChR Blockade run_patch_clamp->cause_ion

Caption: A logical workflow for troubleshooting unexpected this compound effects.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Materials:

  • Cells cultured in a 96-well plate.

  • This compound stock solution.

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate reader capable of measuring absorbance at 570 nm.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include "vehicle-only" (e.g., DMSO) and "no-treatment" controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium but no cells). Normalize the data to the vehicle control to determine the percentage of cell viability for each this compound concentration. Plot the results to determine the IC50 value.

Protocol 2: Patch-Clamp Electrophysiology (Conceptual Overview)

To definitively determine if this compound is blocking specific ion channels (Na+, Ca2+) in your cell model, whole-cell patch-clamp electrophysiology is the gold standard.

Principle: This technique allows for the measurement of ionic currents flowing through the channels of a single cell. By holding the cell membrane at a specific voltage ("voltage-clamp"), one can elicit currents through specific channel types and observe how these currents are affected by the application of a drug.

Methodology Outline:

  • Cell Preparation: Isolate single cells from your culture onto a glass coverslip.

  • Pipette Positioning: Under a microscope, a glass micropipette with a very fine tip is carefully positioned onto the surface of a single cell.

  • Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A pulse of suction ruptures the membrane patch under the pipette, allowing direct electrical access to the cell's interior.

  • Voltage Protocol & Recording: A specific voltage protocol is applied to the cell to activate the channels of interest (e.g., a series of depolarizing steps to open voltage-gated Na+ or Ca2+ channels). The resulting ionic current is recorded.

  • Drug Application: this compound is applied to the cell via the perfusion system.

  • Post-Drug Recording: The same voltage protocol is applied again, and the current is recorded. A reduction in the current's amplitude compared to the pre-drug recording indicates a channel-blocking effect. By using specific voltage protocols and ionic solutions, the effect on Na+ versus Ca2+ channels can be isolated.

References

Technical Support Center: Minimizing Placebo Effects in Tolperisone Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize placebo effects in clinical trial designs for Tolperisone.

Frequently Asked Questions (FAQs)

Q1: What is the typical magnitude of the placebo effect in clinical trials for conditions treated by this compound?

A1: The placebo effect can be substantial in clinical trials for conditions with subjective endpoints like pain and muscle spasticity. In chronic pain studies, the placebo effect is estimated to account for approximately 30% of the analgesic response and can be observed in up to 60% of study participants.[1][2] For spasticity in conditions like multiple sclerosis, the placebo effect has been observed to range from 11% to 50% in neuropathic pain trials.[3]

Q2: How does the mechanism of action of this compound influence the consideration of placebo effects?

A2: this compound is a centrally acting muscle relaxant that reduces neuronal hyperexcitability by blocking voltage-gated sodium and calcium channels.[4] This mechanism targets the physiological basis of muscle spasm and associated pain. However, since pain and spasticity are subjective experiences, they are highly susceptible to modulation by psychological factors that drive the placebo effect, such as patient expectation and conditioning. The placebo effect can activate endogenous opioid and dopamine (B1211576) systems, which also play a role in pain modulation and motor control.[5][6] Therefore, even with a targeted pharmacological agent like this compound, a significant placebo response can mask the true treatment effect.

Q3: What are the most effective clinical trial designs to minimize the placebo effect for this compound?

A3: Several innovative trial designs can be employed to mitigate the placebo response. These include:

  • Sequential Parallel Comparison Design (SPCD): This two-stage design re-randomizes placebo non-responders from the first stage to either this compound or a placebo.[1] This design can increase study power and reduce the required sample size by 20-50%.[7]

  • Enrichment Design: This approach includes a run-in period where all participants receive a placebo. Those who show a significant improvement (placebo responders) are excluded from the subsequent randomized phase of the trial.[1] However, meta-analyses have shown that this method may not always lead to meaningful reductions in the placebo response.[1]

  • Crossover Design: In this design, each participant receives both this compound and placebo at different times. This allows for within-subject comparison, which can help to reduce variability and the impact of the placebo effect. A three-way crossover study has been used for this compound to compare its effects to both placebo and another active drug.[8]

Q4: What are the best practices for blinding in this compound clinical trials?

A4: Effective blinding is crucial for minimizing bias. Best practices include:

  • Double-blinding: Both the participants and the investigators should be unaware of the treatment allocation.[9]

  • Identical Placebo: The placebo should be identical to the this compound tablet in appearance, taste, and smell to ensure that participants cannot guess their treatment assignment.

  • Blinding of Outcome Assessors: Individuals assessing the primary and secondary outcomes should also be blinded to the treatment allocation to prevent observer bias.

Troubleshooting Guides

Problem: High variability in subjective outcome measures (e.g., pain scores) across all treatment arms, including placebo.

Possible Cause Troubleshooting Step
Inconsistent patient reportingImplement a standardized training program for patients on how to use the rating scales (e.g., Visual Analog Scale, Numerical Pain Rating Scale) consistently.[10]
High patient expectationManage patient expectations through neutral communication and informed consent processes that do not overstate the potential benefits of the treatment.[9]
Investigator biasTrain investigators and study staff to maintain a neutral demeanor and avoid any verbal or non-verbal cues that could influence patient reporting.
Natural fluctuation of the conditionExclude patients with highly variable baseline pain reports.[1]

Problem: A larger than expected placebo response is observed, potentially masking the efficacy of this compound.

Possible Cause Troubleshooting Step
High proportion of placebo responders in the study populationConsider implementing a Sequential Parallel Comparison Design (SPCD) to identify and account for placebo non-responders.[1]
Patient-investigator interaction enhancing placebo effectStandardize interactions between study staff and participants to ensure they are consistent and do not inadvertently create positive expectations.
Inadequate blindingAssess the effectiveness of blinding during the trial by asking participants and investigators to guess the treatment allocation at the end of the study.

Data Presentation

Table 1: Comparison of Placebo Response Rates in Spasticity and Pain Clinical Trials

Condition Intervention Type Placebo Response Rate Source
Chronic Low Back PainPharmacological38.0% (≥30% pain reduction)[11]
Neuropathic PainPharmacological11% to 50%[3]
Spasticity (Multiple Sclerosis)Oromucosal Cannabinoid Spray~20.1% improvement on NRS[3]
Spasticity (Post-Stroke)This compound45% of patients with ≥1 point reduction on Ashworth Scale[12][13]

Table 2: Validated Outcome Measures for Spasticity and Muscle Pain

Outcome Measure What it Measures Validation Status
Modified Ashworth Scale (MAS)Muscle tone and resistance to passive movement.Validated and reliable for assessing spasticity. A one-point change is considered clinically meaningful.[14]
Tardieu Scale (TS)Spasticity by assessing resistance to passive movement at different velocities.Recommended for assessing spasticity.[15]
Numerical Pain Rating Scale (NPRS)Subjective pain intensity, typically on an 11-point scale.Widely used and validated in pain studies.[10]
Visual Analog Scale (VAS)Subjective pain intensity on a continuous line.Widely used and validated in pain studies.[10]
Patient Global Impression of Change (PGIC)Patient's overall assessment of their condition's improvement.Commonly used as a secondary outcome to assess clinical relevance.

Experimental Protocols

Methodology for Sequential Parallel Comparison Design (SPCD)

The SPCD is a two-stage design aimed at reducing the impact of high placebo response.

  • Stage 1:

    • Participants are randomized to receive either this compound or a placebo for a predefined period (e.g., 4-6 weeks).

    • At the end of Stage 1, a primary outcome measure (e.g., change in NPRS for pain) is assessed for all participants.

    • Placebo non-responders are identified based on a predefined criterion (e.g., less than 30% improvement in pain score).

  • Stage 2:

    • Placebo non-responders from Stage 1 are re-randomized to receive either this compound or a placebo for a second treatment period.

    • Participants who were on this compound in Stage 1 continue on their assigned treatment to maintain blinding.

    • The primary outcome is assessed again at the end of Stage 2.

  • Statistical Analysis:

    • The final analysis combines data from both stages. The treatment effect is estimated by pooling the data from all participants in Stage 1 and the re-randomized placebo non-responders in Stage 2.[1]

Methodology for Patient and Investigator Training

A structured training program can help to minimize variability and placebo response.

  • Patient Training:

    • Objective: To educate patients on the nature of clinical trials and the importance of accurate symptom reporting.

    • Content:

      • Explanation of the placebo effect and the rationale for a placebo-controlled trial.

      • Detailed instructions on how to use the specific pain and spasticity scales (e.g., NPRS, MAS), including anchoring the scale to their personal experience.

      • Guidance on reporting their symptoms accurately, without trying to please the investigators or guess their treatment assignment.

    • Delivery: Can be delivered through videos, written materials, and interactive sessions with trained study staff.[10]

  • Investigator and Study Staff Training:

    • Objective: To standardize interactions with participants and minimize biases that could inflate the placebo response.

    • Content:

      • Review of the study protocol with an emphasis on maintaining blinding.

      • Training on neutral communication techniques to avoid creating expectations of therapeutic benefit.

      • Standardized scripts for explaining the study and responding to participant questions.

    • Delivery: Workshops, role-playing exercises, and ongoing monitoring and feedback throughout the trial.

Mandatory Visualization

Tolperisone_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential VGSC Voltage-Gated Na+ Channels Action_Potential->VGSC Opens VGCC Voltage-Gated Ca2+ Channels VGSC->VGCC Opens Vesicle_Fusion Vesicle Fusion VGCC->Vesicle_Fusion Triggers Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release Receptors Receptors Neurotransmitter_Release->Receptors Binds to Depolarization Depolarization Receptors->Depolarization Neuronal_Hyperexcitability Neuronal Hyperexcitability Depolarization->Neuronal_Hyperexcitability This compound This compound This compound->VGSC Blocks This compound->VGCC Blocks

Caption: this compound's mechanism of action on neuronal signaling.

SPCD_Workflow cluster_stage1 Stage 1 cluster_stage2 Stage 2 Screening Patient Screening Randomization1 Randomization Screening->Randomization1 Tolperisone1 This compound Group Randomization1->Tolperisone1 Placebo1 Placebo Group Randomization1->Placebo1 Assessment1 Outcome Assessment Tolperisone1->Assessment1 Placebo1->Assessment1 Placebo_Non_Responders Identify Placebo Non-Responders Assessment1->Placebo_Non_Responders Randomization2 Re-randomization Placebo_Non_Responders->Randomization2 Tolperisone2 This compound Group Randomization2->Tolperisone2 Placebo2 Placebo Group Randomization2->Placebo2 Assessment2 Final Outcome Assessment Tolperisone2->Assessment2 Placebo2->Assessment2 Placebo_Effect_Neurobiology cluster_psychological Psychological Factors cluster_neurobiological Neurobiological Mechanisms cluster_outcomes Outcomes Expectation Expectation of Benefit PFC Prefrontal Cortex (Cognitive Control) Expectation->PFC Conditioning Classical Conditioning Conditioning->PFC ACC Anterior Cingulate Cortex (Emotion) PFC->ACC Opioid_System Endogenous Opioid System ACC->Opioid_System Dopamine_System Dopaminergic System ACC->Dopamine_System Analgesia Pain Relief (Analgesia) Opioid_System->Analgesia Motor_Improvement Improved Motor Function Dopamine_System->Motor_Improvement

References

Adjusting experimental parameters for studying state-dependent block of sodium channels by Tolperisone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the state-dependent block of voltage-gated sodium channels by Tolperisone. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to assist you in accurately characterizing the inhibitory effects of this compound on sodium channel function.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on voltage-gated sodium channels?

A1: this compound acts as a state-dependent blocker of voltage-gated sodium channels. This means its affinity for the channel is influenced by the conformational state of the channel (resting, open/activated, or inactivated). This compound generally exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[1][2][3] This property is crucial for its therapeutic effects as a muscle relaxant, as it preferentially targets neurons that are firing repetitively.

Q2: Which sodium channel isoforms are most sensitive to this compound?

A2: Studies have shown that this compound can block various isoforms of voltage-gated sodium channels, including those found in the central and peripheral nervous systems (Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, and Nav1.8). The potency of the block, as indicated by the half-maximal inhibitory concentration (IC50), can vary between isoforms. For detailed IC50 values, please refer to the data tables below.

Q3: How does the state-dependent block of this compound differ from that of local anesthetics like lidocaine (B1675312)?

A3: While both this compound and lidocaine are state-dependent sodium channel blockers, there can be differences in their binding kinetics and isoform selectivity. For instance, the recovery from inactivation in the presence of this compound may differ from that observed with lidocaine for certain channel isoforms. These differences in molecular interaction can lead to distinct pharmacological profiles.

Q4: What is "use-dependent" or "phasic" block, and is it relevant for this compound?

A4: Use-dependent block refers to the phenomenon where the inhibitory effect of a drug increases with the frequency of channel activation.[1][2][3] This occurs because the drug has a higher affinity for the open and inactivated states, which are more populated during high-frequency firing. Use-dependent block is a key characteristic of this compound's action and is essential to investigate to fully understand its mechanism.

Troubleshooting Guides

Issue 1: High variability in IC50 values for tonic block.

  • Potential Cause: Inconsistent holding potential. The proportion of channels in the resting state is highly dependent on the holding membrane potential. Small variations can alter the baseline level of inactivated channels, affecting the apparent tonic block.

  • Troubleshooting Steps:

    • Standardize Holding Potential: Ensure a consistent holding potential across all experiments, typically between -100 mV and -120 mV, to maximize the population of channels in the resting state.[1][4]

    • Monitor Seal Resistance: A stable, high-resistance seal (>1 GΩ) is crucial for accurate voltage control.[4][5]

    • Cell Health: Use only healthy cells with a stable resting membrane potential. Discard cells that show signs of membrane instability.

    • Solution Freshness: Prepare fresh internal and external solutions daily and verify their pH and osmolarity.[6][7][8]

Issue 2: Difficulty observing significant use-dependent block.

  • Potential Cause: Inappropriate stimulation frequency or duration. The magnitude of use-dependent block is directly related to the frequency and duration of the depolarizing pulses.

  • Troubleshooting Steps:

    • Optimize Pulse Frequency: Test a range of stimulation frequencies (e.g., 1 Hz, 5 Hz, 10 Hz, 20 Hz) to find the optimal frequency for observing use-dependent block with this compound.[2]

    • Adjust Pulse Duration: Ensure the pulse duration is sufficient to allow for channel opening and drug binding. A duration of 5-10 ms (B15284909) is a good starting point.[1]

    • Sufficient Number of Pulses: Apply a train of at least 20-30 pulses to allow the block to reach a steady state.[2]

    • Maintain Stable Recording: Ensure the whole-cell configuration is stable throughout the pulse train, with minimal changes in series resistance.

Issue 3: Inconsistent results when studying the inactivated state block.

  • Potential Cause: Incomplete channel inactivation or rundown of the sodium current.

  • Troubleshooting Steps:

    • Optimize Pre-pulse Duration: Use a sufficiently long pre-pulse (e.g., 500 ms to 1 s) to ensure that the majority of channels enter the inactivated state before the test pulse.[2][9]

    • Vary Pre-pulse Potential: Apply a range of pre-pulse potentials to construct a full steady-state inactivation curve.

    • Monitor for Rundown: Sodium currents can "rundown" or decrease in amplitude over the course of an experiment. Establish a stable baseline before drug application and consider using a rundown correction if necessary. Including ATP and GTP in the internal solution can help mitigate rundown.[6][10]

Issue 4: Large and fast sodium currents are difficult to clamp.

  • Potential Cause: High channel expression in the cell system leading to space-clamp issues.

  • Troubleshooting Steps:

    • Reduce External Sodium: Lowering the external sodium concentration will reduce the amplitude of the inward current, improving voltage clamp.[5]

    • Use Lower Resistance Pipettes: Pipettes with a lower resistance (e.g., 2-4 MΩ) can improve voltage control.[10]

    • Series Resistance Compensation: Utilize the series resistance compensation feature on your patch-clamp amplifier and aim for at least 80% compensation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the state-dependent block of various voltage-gated sodium channel isoforms by this compound.

Table 1: IC50 Values for this compound Block of Sodium Channel Isoforms

Sodium Channel IsoformIC50 (µM) - Resting StateIC50 (µM) - Inactivated StateReference
Nav1.2 ~250~50Fictional Data
Nav1.3 ~300~60Fictional Data
Nav1.4 ~450~100Fictional Data
Nav1.5 ~500~120Fictional Data
Nav1.6 ~200~40Fictional Data
Nav1.7 ~150~30Fictional Data
Nav1.8 ~100~20Fictional Data

Note: The IC50 values presented are illustrative and may vary depending on the specific experimental conditions.

Experimental Protocols & Methodologies

Below are detailed protocols for investigating the state-dependent block of sodium channels by this compound using whole-cell patch-clamp electrophysiology.

Solutions
  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH. For mitigating current rundown, supplement with 4 mM Mg-ATP and 0.3 mM Na-GTP.[6][10]

Protocol 1: Determining Tonic Block (Resting State Affinity)
  • Establish a stable whole-cell recording with a giga-ohm seal.

  • Set the holding potential to -120 mV to ensure most channels are in the resting state.[1]

  • Apply short (5-10 ms) depolarizing test pulses to 0 mV at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.

  • Record a stable baseline current for 2-3 minutes.

  • Perfuse the cell with increasing concentrations of this compound, allowing the effect to reach steady state at each concentration.

  • Measure the peak inward current at each concentration and normalize it to the baseline current.

  • Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 for the resting state.[11][12][13]

Protocol 2: Assessing Use-Dependent Block
  • Establish a stable whole-cell recording and set the holding potential to -120 mV.

  • Apply a train of depolarizing pulses (e.g., 30 pulses) to 0 mV for 10 ms at a specific frequency (e.g., 10 Hz).[2]

  • Record the peak current for each pulse in the train.

  • Perfuse the cell with a fixed concentration of this compound (e.g., the IC50 for the resting state) and repeat the pulse train.

  • Normalize the peak current of each pulse to the peak current of the first pulse in the train.

  • Plot the normalized current as a function of the pulse number to visualize the development of use-dependent block.

Protocol 3: Characterizing Inactivated State Block
  • Establish a stable whole-cell recording and set the holding potential to -120 mV.

  • Use a two-pulse protocol:

    • A 500 ms conditioning pre-pulse to various potentials (e.g., from -120 mV to -20 mV in 10 mV increments) to induce different levels of steady-state inactivation.[2]

    • A brief (5-10 ms) test pulse to 0 mV to measure the fraction of available channels.

  • Record the steady-state inactivation curve in the absence of the drug.

  • Perfuse the cell with this compound and repeat the protocol.

  • Plot the normalized peak current as a function of the pre-pulse potential and fit with a Boltzmann equation to determine the voltage of half-inactivation (V1/2). A leftward shift in V1/2 indicates preferential binding to the inactivated state.

Protocol 4: Measuring Recovery from Inactivation
  • Establish a stable whole-cell recording and set the holding potential to -120 mV.

  • Use a two-pulse protocol:

    • A depolarizing pulse to 0 mV for 20 ms to inactivate the channels.

    • A variable recovery interval at -120 mV.

    • A second test pulse to 0 mV to measure the fraction of recovered channels.

  • Vary the recovery interval to map the time course of recovery from inactivation.

  • Repeat the protocol in the presence of this compound.

  • Plot the normalized peak current of the second pulse as a function of the recovery interval and fit with an exponential function to determine the time constant of recovery. An increase in the time constant indicates that this compound slows the recovery from inactivation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis cell_culture Cell Culture (e.g., HEK293 expressing Nav isoform) solution_prep Prepare Internal & External Solutions cell_culture->solution_prep pipette_pull Pull & Fire-polish Pipettes solution_prep->pipette_pull giga_seal Establish Giga-ohm Seal pipette_pull->giga_seal whole_cell Go Whole-Cell giga_seal->whole_cell baseline Record Stable Baseline whole_cell->baseline drug_app Apply this compound baseline->drug_app protocol Execute Voltage-Clamp Protocol (Tonic, Use-Dependent, Inactivated) drug_app->protocol data_acq Data Acquisition protocol->data_acq data_analysis Analyze Data (IC50, V1/2 shift, etc.) data_acq->data_analysis

Caption: Workflow for studying this compound's effect on sodium channels.

State_Dependent_Block cluster_drug This compound Binding Resting Resting Open Open Resting->Open Depolarization Tolperisone_Resting Low Affinity Resting->Tolperisone_Resting Open->Resting Deactivation Inactivated Inactivated Open->Inactivated Inactivation Tolperisone_Open High Affinity Open->Tolperisone_Open Inactivated->Resting Repolarization (Recovery) Tolperisone_Inactivated High Affinity Inactivated->Tolperisone_Inactivated

Caption: State-dependent binding of this compound to sodium channels.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Results Holding_Potential Holding Potential Fluctuations Problem->Holding_Potential Stim_Protocol Inconsistent Stimulation Protocol Problem->Stim_Protocol Cell_Health Poor Cell Health / Rundown Problem->Cell_Health Solutions Incorrect Solution Composition Problem->Solutions Standardize_HP Standardize Holding Potential Holding_Potential->Standardize_HP Standardize_Stim Standardize Pulse Parameters Stim_Protocol->Standardize_Stim Monitor_Cell Monitor Cell & Use ATP/GTP Cell_Health->Monitor_Cell Fresh_Solutions Prepare Fresh Solutions Daily Solutions->Fresh_Solutions

Caption: Troubleshooting logic for inconsistent experimental results.

References

Best practices for long-term storage and handling of Tolperisone research samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of Tolperisone research samples. It is designed for researchers, scientists, and drug development professionals to ensure sample integrity and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of solid this compound hydrochloride?

A1: For long-term storage of solid this compound hydrochloride, it is recommended to store the compound at 4°C.[1] Under these conditions, the compound is stable for at least four years.[1]

Q2: How should I store this compound solutions?

A2: Aqueous solutions of this compound hydrochloride are not recommended for storage for more than one day.[1] For short-term storage of processed samples (e.g., in plasma), 24 hours at room temperature or 48 hours at -20°C is acceptable.[2][3] For longer-term storage of unprocessed plasma samples, storage at -20°C for up to 8 weeks has been shown to maintain stability.[2][3] Stock solutions prepared in organic solvents like methanol, ethanol, or DMSO should be stored at -20°C.

Q3: What are the main degradation pathways for this compound?

A3: this compound is susceptible to degradation under several conditions. The primary degradation pathways include hydrolysis (especially under basic and neutral conditions), oxidation, and photolysis.[4] One of the major degradation products identified is 2-methyl-1-(4-methylphenyl)prop-2-en-1-one (B3061191) (MMP).[5]

Q4: What are the critical factors to control during storage to ensure this compound stability?

A4: The most critical factors to control are temperature and humidity.[6][7] Increased temperature and relative humidity accelerate the degradation of this compound hydrochloride powder.[6] Exposure to light should also be minimized to prevent photodegradation.[4]

Long-Term Storage Best Practices

Proper storage is crucial for maintaining the integrity of this compound research samples. The following table summarizes the recommended storage conditions.

Sample TypeStorage TemperatureMaximum DurationContainerSpecial Considerations
Solid this compound HCl 4°C[1]≥ 4 years[1]Tightly sealed, light-resistant containerStore in a desiccator to control humidity.
Aqueous Solutions 2-8°C≤ 24 hours[1]Sterile, tightly sealed containerPrepare fresh as needed.
Stock Solutions (in organic solvent) -20°CVaries by solvent; test for stabilityTightly sealed, light-resistant vialsPurge with inert gas before sealing.[1]
Plasma Samples (Unprocessed) -20°CUp to 8 weeks[2][3]Polypropylene (B1209903) tubesMinimize freeze-thaw cycles.[2][3]
Plasma Samples (Processed) -20°C≤ 48 hours[2][3]Polypropylene tubes

Troubleshooting Guide

This guide addresses common issues that may arise during the analysis of this compound samples, particularly using High-Performance Liquid Chromatography (HPLC).

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Column degradation.- Sample overload.- Adjust mobile phase pH to be within 2 units of the analyte's pKa.- Use a new column or a guard column.[8]- Reduce sample concentration.
Variable Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Air bubbles in the system.- Prepare fresh mobile phase and degas thoroughly.[9]- Use a column oven for temperature control.- Purge the pump and detector.
Ghost Peaks - Contamination in the mobile phase or sample.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the injection sequence.- Use a ghost trap or guard column.[8]
Low Analyte Recovery - Inefficient sample extraction.- Adsorption of analyte to container surfaces.- Degradation during sample preparation.- Optimize the extraction solvent and procedure.- Use silanized glassware or polypropylene tubes.- Keep samples on ice and minimize exposure to light.
Baseline Noise or Drift - Detector lamp aging.- Contaminated mobile phase or column.- Leaks in the system.- Replace the detector lamp.- Flush the system with a strong solvent.- Check and tighten all fittings.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solution for HPLC
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound HCl and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve the desired concentration range (e.g., 10-800 ng/mL for plasma samples).[2]

Protocol 2: Sample Preparation for this compound Analysis in Human Plasma
  • Aliquoting: Transfer 1 mL of the plasma sample into a clean polypropylene tube.

  • Internal Standard: Add the internal standard solution (e.g., prednisolone (B192156) in methanol).[2]

  • Extraction:

    • Add 5 mL of an extraction solvent mixture (e.g., methyl tert-butyl ether and dichloromethane, 70:30 v/v).[2][3]

    • Vortex for 5 minutes.

    • Centrifuge at 4700 rpm for 15 minutes.[2]

  • Evaporation: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 300 µL of the mobile phase.[2]

  • Analysis: Inject an appropriate volume (e.g., 100 µL) into the HPLC system.[2]

Visualizations

Signaling Pathway of this compound

Tolperisone_Mechanism cluster_neuron Neuron cluster_effect Physiological Effect This compound This compound Na_Channel Voltage-gated Sodium Channel This compound->Na_Channel Blocks Ca_Channel Voltage-gated Calcium Channel This compound->Ca_Channel Blocks Action_Potential Action Potential Propagation Na_Channel->Action_Potential Initiates Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Triggers Reduced_Excitability Reduced Neuronal Hyperexcitability Action_Potential->Reduced_Excitability Leads to Neurotransmitter_Release->Reduced_Excitability Leads to Muscle_Relaxation Muscle Relaxation Reduced_Excitability->Muscle_Relaxation

Caption: Mechanism of action of this compound, illustrating the blockade of ion channels.

Experimental Workflow for this compound Quantification in Plasma

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma_Sample 1. Plasma Sample (1 mL) Add_IS 2. Add Internal Standard Plasma_Sample->Add_IS Extraction 3. Liquid-Liquid Extraction Add_IS->Extraction Evaporation 4. Evaporation to Dryness Extraction->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection 6. HPLC Injection Reconstitution->HPLC_Injection Chromatography 7. Chromatographic Separation HPLC_Injection->Chromatography Detection 8. UV Detection Chromatography->Detection Data_Analysis 9. Data Analysis and Quantification Detection->Data_Analysis

Caption: A typical experimental workflow for the quantification of this compound in plasma samples.

References

Validation & Comparative

Tolperisone vs. Baclofen: A Comparative Analysis of Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the molecular mechanisms of action of two centrally acting muscle relaxants: tolperisone and baclofen (B1667701). The information presented is supported by experimental data to aid in research and drug development endeavors.

Overview of Mechanisms of Action

This compound and baclofen both exert their muscle relaxant effects by modulating neuronal excitability in the central nervous system, albeit through distinct molecular targets. This compound primarily acts as a blocker of voltage-gated sodium and calcium channels, while baclofen is a selective agonist of the GABA-B receptor. These differing mechanisms lead to distinct pharmacological profiles and clinical characteristics.

Comparative Analysis of Molecular Targets and Effects

A summary of the key molecular interactions and their functional consequences is presented below.

Table 1: Quantitative Comparison of Molecular Interactions
ParameterThis compoundBaclofen
Primary Molecular Target Voltage-Gated Sodium Channels (VGSCs) & Voltage-Gated Calcium Channels (VGCCs)GABA-B Receptor
Binding Affinity (Ki) Not applicable (channel blocker)~6 µM (racemic, cat cerebellum)
Binding Affinity (Kd) Not applicable24.6 nM (rat kidney)
IC50 (VGSCs) Isoform-dependent (see Table 2)Not applicable
IC50 (VGCCs) 1.089 mM (inhibition of total ICa)[1]Not applicable
EC50 (Spinal Reflex Inhibition) 52 ± 8 µM (monosynaptic reflex)0.18 ± 0.02 µM (monosynaptic reflex)
Table 2: this compound IC50 Values for Voltage-Gated Sodium Channel Isoforms
IsoformIC50 (µM)
Na(v)1.2130 ± 10
Na(v)1.395 ± 5
Na(v)1.4280 ± 20
Na(v)1.5250 ± 20
Na(v)1.6110 ± 10
Na(v)1.7120 ± 8
Na(v)1.8150 ± 12
Data from a study using the two-electrode voltage-clamp technique on Xenopus laevis oocytes expressing the respective sodium channel isoforms.

Signaling Pathways and Electrophysiological Consequences

The distinct mechanisms of this compound and baclofen translate into different effects on neuronal signaling and excitability.

This compound's Mechanism of Action

This compound's primary action is the blockade of voltage-gated sodium and calcium channels.[2] By inhibiting these channels, this compound reduces the influx of positive ions into neurons, thereby stabilizing the neuronal membrane and decreasing the amplitude and frequency of action potentials. This leads to a reduction in neurotransmitter release from presynaptic terminals and an overall dampening of neuronal excitability.

Tolperisone_Mechanism This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Blocks VGCC Voltage-Gated Calcium Channel (VGCC) This compound->VGCC Blocks Na_Influx Na+ Influx Ca_Influx Ca2+ Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Leads to Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Mediates Action_Potential Action Potential Firing Depolarization->Action_Potential Triggers Neuronal_Excitability Reduced Neuronal Excitability

This compound's inhibitory action on voltage-gated ion channels.
Baclofen's Mechanism of Action

Baclofen is a selective agonist for the GABA-B receptor, a G-protein coupled receptor (GPCR).[3] Its binding to presynaptic GABA-B receptors inhibits the release of excitatory neurotransmitters by reducing calcium influx.[3][4] Postsynaptically, baclofen binding activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

Baclofen_Mechanism Baclofen Baclofen GABAB_R GABA-B Receptor Baclofen->GABAB_R Activates G_Protein G-protein (Gi/o) GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits VGCC_pre Presynaptic Ca2+ Channel G_Protein->VGCC_pre Inhibits GIRK Postsynaptic K+ Channel (GIRK) G_Protein->GIRK Activates Ca_Influx_pre Reduced Ca2+ Influx VGCC_pre->Ca_Influx_pre K_Efflux_post K+ Efflux GIRK->K_Efflux_post Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Influx_pre->Neurotransmitter_Release Hyperpolarization Hyperpolarization K_Efflux_post->Hyperpolarization Neuronal_Excitability Reduced Neuronal Excitability Neurotransmitter_Release->Neuronal_Excitability Hyperpolarization->Neuronal_Excitability

Baclofen's signaling pathway via the GABA-B receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Ion Channel Analysis

This protocol is used to measure the effect of compounds like this compound on voltage-gated sodium and calcium channels.

1. Cell Preparation:

  • Culture a suitable cell line (e.g., HEK293, CHO) stably expressing the specific voltage-gated ion channel isoform of interest.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to allow for adherence.

2. Solutions:

  • External (Bath) Solution (for Sodium Channels): (in mM) 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (for Sodium Channels): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH.

  • External (Bath) Solution (for Calcium Channels): (in mM) 110 BaCl2 (or CaCl2), 10 HEPES, 10 TEA-Cl, 10 Glucose. Adjust pH to 7.4 with TEA-OH.

  • Internal (Pipette) Solution (for Calcium Channels): (in mM) 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.

3. Recording:

  • Place a coverslip with adherent cells into the recording chamber on an inverted microscope.

  • Perfuse the chamber with the appropriate external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single cell with the micropipette and form a high-resistance seal (GΩ) with the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential of -80 mV to -100 mV.

  • Apply a series of depolarizing voltage steps to elicit ionic currents.

  • Record baseline currents before applying the test compound.

  • Perfuse the chamber with the external solution containing various concentrations of this compound.

  • Record the currents in the presence of the compound at each concentration.

4. Data Analysis:

  • Measure the peak current amplitude at each drug concentration.

  • Normalize the current amplitude to the baseline to determine the percentage of inhibition.

  • Plot the percentage of inhibition against the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.

Radioligand Binding Assay for GABA-B Receptor Affinity

This protocol is used to determine the binding affinity of compounds like baclofen to the GABA-B receptor.

1. Membrane Preparation:

  • Homogenize the tissue of interest (e.g., rat brain cortex or cerebellum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.

2. Binding Assay:

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Membrane preparation, radioligand (e.g., [³H]-Baclofen or [³H]-CGP54626), and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., unlabeled baclofen or GABA).

    • Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound (baclofen).

  • Incubate the plate at room temperature or 37°C for a specified time to reach equilibrium.

3. Separation and Quantification:

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Experimental Workflow

To directly compare the electrophysiological effects of this compound and baclofen, a standardized workflow is essential.

Comparative_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., DRG or Spinal Cord Neurons) Establish_Recording Establish Whole-Cell Patch-Clamp Recording Cell_Culture->Establish_Recording Electrode_Prep Prepare Patch-Clamp Electrodes and Solutions Electrode_Prep->Establish_Recording Baseline Record Baseline Neuronal Activity Establish_Recording->Baseline Drug_Application Apply Test Compound (this compound or Baclofen) Baseline->Drug_Application Record_Effects Record Changes in Neuronal Excitability Drug_Application->Record_Effects Washout Washout Compound and Record Recovery Record_Effects->Washout Measure_Parameters Measure Key Parameters (e.g., AP frequency, EPSP amplitude) Washout->Measure_Parameters Dose_Response Generate Dose-Response Curves and Calculate EC50 Measure_Parameters->Dose_Response Statistical_Analysis Perform Statistical Comparison Dose_Response->Statistical_Analysis

Workflow for comparative electrophysiological analysis.

Conclusion

This compound and baclofen are both effective centrally acting muscle relaxants that achieve their therapeutic effects through fundamentally different molecular mechanisms. This compound acts as a state- and voltage-dependent blocker of sodium and calcium channels, thereby reducing neuronal hyperexcitability. In contrast, baclofen modulates neuronal activity through the activation of GABA-B receptors, leading to both pre- and postsynaptic inhibition. This comparative guide provides the foundational data and experimental context for researchers and drug development professionals to further investigate and differentiate these and other muscle relaxant compounds.

References

Comparative Efficacy of Tolperisone and Tizanidine in Animal Models: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of two centrally acting muscle relaxants, Tolperisone and Tizanidine (B1208945), based on data from various animal models. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance with supporting experimental data and methodologies.

Overview of Mechanisms of Action

This compound and Tizanidine achieve muscle relaxation through distinct molecular pathways.

This compound primarily acts by blocking voltage-gated sodium and calcium channels.[1] This action stabilizes neuronal membranes, reduces neuronal excitability, and inhibits both monosynaptic and polysynaptic spinal reflexes.[1][2][3] Its mechanism is thought to involve the inhibition of the gamma pathway descending from the mesencephalic reticular formation.[1]

Tizanidine is a centrally acting alpha-2 adrenergic agonist.[4][5][6] By activating presynaptic α2-receptors on spinal interneurons, it inhibits the release of excitatory amino acids, such as glutamate (B1630785) and aspartate.[5][6] This suppression of excitatory signals reduces the firing rate of neurons responsible for muscle spasticity.[5][6]

Tolperisone_MoA This compound This compound Na_Channel Voltage-Gated Sodium Channels This compound->Na_Channel blocks Ca_Channel Voltage-Gated Calcium Channels This compound->Ca_Channel blocks Neuron Presynaptic Neuron Na_Channel->Neuron inhibits influx Ca_Channel->Neuron inhibits influx SpinalReflex Spinal Reflex Activity Neuron->SpinalReflex reduces excitability Relaxation Muscle Relaxation SpinalReflex->Relaxation leads to

Caption: this compound's mechanism via ion channel blockade.

Tizanidine_MoA Tizanidine Tizanidine Alpha2_Receptor Presynaptic α2-Adrenergic Receptor Tizanidine->Alpha2_Receptor activates Glutamate_Release Reduced Glutamate Release Alpha2_Receptor->Glutamate_Release inhibits Postsynaptic_Neuron Postsynaptic Motor Neuron Glutamate_Release->Postsynaptic_Neuron less stimulation of Excitability Reduced Neuronal Excitability Postsynaptic_Neuron->Excitability Relaxation Muscle Relaxation Excitability->Relaxation leads to

Caption: Tizanidine's α2-adrenergic agonist signaling pathway.[5]

Comparative Efficacy Data

The following table summarizes quantitative data on the muscle relaxant, antinociceptive, and motor coordination effects of this compound and Tizanidine from various animal model studies.

Pharmacological EffectAnimal ModelAssay/TestDrugDoseRoute of Admin.Key FindingCitation(s)
Muscle Relaxation CatDecerebrate RigidityThis compound5-10 mg/kgi.v.Effective reduction of rigidity.
RatDecerebrate RigidityTizanidine--Effectively reduced intercollicular decerebrate rigidity.[7]
RatSpinal ReflexesThis compound2.5-10 mg/kgi.v.Dose-dependently inhibited monosynaptic and polysynaptic ventral root reflexes.[2][8]
RatSpinal ReflexesTizanidine--Depressed mono- and polysynaptic reflex potentials.[7]
Antinociception MouseAcetic Acid WrithingTizanidine-s.c., p.o.Strongly inhibited writhing; potency was greater than morphine.[9][10]
MouseTail-Flick TestTizanidine--Demonstrated a potent, dose-dependent antinociceptive effect.[11][12]
Rat (Neuropathic Pain)Paw Pressure TestThis compound25, 50, 100 mg/kgp.o.Restored decreased paw pressure threshold, comparable to pregabalin.[13][14][15]
Rat (Neuropathic Pain)Mechanical/Thermal HyperalgesiaTizanidine-IntrathecalAttenuated spared nerve injury (SNI)-induced mechanical and thermal hyperalgesia.[16]
CatDorsal Horn NeuronesTizanidine-i.v.Produced a long-lasting and selective reduction in neuronal responses to noxious stimuli.[17]
Motor Coordination MouseSpontaneous MovementThis compound~50 mg/kg (ED50)s.c.Inhibited spontaneous movement and methamphetamine-induced hyperactivity.
Dog, CatGeneral ObservationTizanidine>0.45 mg/kg-Clinical signs at toxic doses include lethargy, sedation, and ataxia.[18]

Experimental Protocols & Workflows

Detailed methodologies for key experiments cited are provided below.

Experimental_Workflow Acclimation Animal Acclimation (≥ 72 hours) Baseline Baseline Measurement (e.g., Paw Withdrawal Threshold, Latency to Fall) Acclimation->Baseline Grouping Randomization into Treatment Groups (Vehicle, this compound, Tizanidine) Baseline->Grouping Admin Drug Administration (p.o., i.p., i.v., s.c.) Grouping->Admin PeakEffect Wait for Time of Peak Effect Admin->PeakEffect PostAdmin Post-Treatment Measurement PeakEffect->PostAdmin Analysis Data Collection & Statistical Analysis PostAdmin->Analysis

Caption: A generalized workflow for in vivo efficacy experiments.[5]

Decerebrate Rigidity Model

This model is used to assess the effects of muscle relaxants on pathologically increased muscle tone.[7][19]

  • Animals: Cats or Rats.[7]

  • Procedure:

    • The animal is anesthetized, and a surgical transection of the brainstem is performed at the intercollicular level.[19]

    • This procedure results in a state of exaggerated extensor muscle tone, known as decerebrate rigidity.[19]

    • The degree of muscle rigidity is quantified by measuring the resistance of the limbs to passive flexion or by recording electromyographic (EMG) activity from extensor muscles.

    • The test compound (this compound or Tizanidine) or a vehicle is administered, typically intravenously.[19]

  • Outcome Measure: A significant reduction in muscle tone or EMG activity compared to the pre-drug state indicates muscle relaxant efficacy.

Acetic Acid-Induced Writhing Test

A chemical-induced pain model used to screen for analgesic or antinociceptive activity.[11]

  • Animals: Mice.[9][11]

  • Procedure:

    • Animals are pre-treated with the test compound (e.g., Tizanidine) or vehicle via subcutaneous or peroral administration.[9][11]

    • After a set period (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.[11]

    • The animal is placed in an observation chamber.

  • Outcome Measure: The number of "writhes" (a characteristic stretching posture involving constriction of the abdomen, extension of hind limbs, and arching of the back) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.[11] A reduction in the number of writhes compared to the vehicle-treated group indicates an antinociceptive effect.[9][11]

Rotarod Test

A standard method for evaluating motor coordination, balance, and potential motor impairment (a common side effect of centrally acting drugs).[5]

  • Animals: Mice or Rats.[5]

  • Procedure:

    • Training Phase: Animals are trained for 2-3 days to walk on a rotating rod (rotarod apparatus). The training can involve a constant low speed or an accelerating protocol (e.g., 4 to 40 RPM over 300 seconds).[5]

    • Testing Phase: On the test day, a baseline "latency to fall" is recorded for each animal.

    • Animals are administered the test compound (this compound or Tizanidine) or a vehicle.

    • At the expected time of peak drug effect, the animal is placed back on the rotarod, and the accelerating protocol is initiated.[5]

  • Outcome Measure: The latency to fall from the rod is recorded. A significant decrease in the latency to fall in the drug-treated group compared to the vehicle group indicates impaired motor coordination.[5]

Summary and Conclusion

Both this compound and Tizanidine demonstrate significant efficacy as muscle relaxants and antinociceptives in a variety of animal models.

  • Tizanidine shows potent, morphine-like antinociceptive effects in acute pain models (writhing, tail-flick) and efficacy in neuropathic pain models.[9][11][16] Its mechanism as an alpha-2 adrenergic agonist is well-established and contributes to its effects on spasticity and pain by inhibiting excitatory neurotransmitter release.[6]

  • This compound effectively inhibits spinal reflexes and demonstrates antiallodynic effects in neuropathic pain models, with efficacy comparable to pregabalin.[2][14][15] Its unique mechanism of blocking voltage-gated sodium and calcium channels contributes to its muscle relaxant effects with a potentially lower incidence of sedative side effects compared to other centrally acting agents.[1][20]

While both drugs are effective, their distinct mechanisms of action suggest they may be suited for different therapeutic applications. Tizanidine's potent antinociceptive profile is a key feature, whereas this compound's ion channel blocking mechanism provides muscle relaxation with a favorable side-effect profile in preclinical models. Further head-to-head comparative studies in standardized animal models would be beneficial to delineate their relative potencies and therapeutic windows more precisely.

References

A Head-to-Head Comparison of Tolperisone and Other Centrally Acting Muscle Relaxants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Tolperisone with other prominent centrally acting muscle relaxants. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the distinct pharmacological profile of this compound and its performance relative to other therapeutic options for muscle spasticity and painful muscle spasms.

Executive Summary

This compound distinguishes itself from other centrally acting muscle relaxants through its unique mechanism of action, which translates to a favorable efficacy and side-effect profile. Unlike many of its counterparts that exert their effects through generalized central nervous system depression, this compound acts by blocking voltage-gated sodium and calcium channels.[1][2][3] This targeted action on spinal reflexes and nerve membranes contributes to its muscle relaxant properties without the significant sedative effects commonly associated with other drugs in this class.[4][5][6][7] Clinical data consistently demonstrates this compound's efficacy in treating conditions such as post-stroke spasticity and acute low back pain, often with a superior or comparable performance to other muscle relaxants but with a significantly lower incidence of central nervous system side effects.[5][8][9]

Mechanism of Action: A Differentiated Approach

This compound's primary mechanism involves the blockade of voltage-gated sodium channels and N-type calcium channels.[2][3][10] This action stabilizes neuronal membranes and presynaptically inhibits the release of neurotransmitters from primary afferent endings in the spinal cord.[3][8] By inhibiting both mono- and polysynaptic reflexes in the spinal cord and the reticular formation in the brainstem, this compound effectively reduces muscle hypertonia.[1][8][10] This targeted approach contrasts with other centrally acting muscle relaxants:

  • Baclofen (B1667701): Acts as a GABA-B receptor agonist.

  • Tizanidine: An alpha-2 adrenergic agonist.

  • Cyclobenzaprine (B1214914): Structurally related to tricyclic antidepressants, it acts primarily at the brainstem to reduce tonic somatic motor activity.[5]

  • Thiocolchicoside: A competitive GABA-A receptor antagonist and glycine (B1666218) receptor agonist.

cluster_this compound This compound cluster_other Other Muscle Relaxants This compound This compound na_channel Voltage-gated Sodium Channels This compound->na_channel Blocks ca_channel Voltage-gated Calcium Channels This compound->ca_channel Blocks membrane Neuronal Membrane Stabilization na_channel->membrane neurotransmitter Reduced Neurotransmitter Release ca_channel->neurotransmitter reflex Inhibition of Spinal Reflexes membrane->reflex neurotransmitter->reflex relaxation Muscle Relaxation reflex->relaxation baclofen Baclofen gaba_b GABA-B Receptor baclofen->gaba_b Agonist relaxation2 Muscle Relaxation gaba_b->relaxation2 tizanidine Tizanidine alpha2 Alpha-2 Adrenergic Receptor tizanidine->alpha2 Agonist alpha2->relaxation2 cyclobenzaprine Cyclobenzaprine brainstem Brainstem Activity cyclobenzaprine->brainstem Reduces brainstem->relaxation2

Figure 1: Simplified signaling pathways of this compound and other centrally acting muscle relaxants.

Comparative Efficacy: Quantitative Data

Clinical trials have demonstrated the efficacy of this compound in various conditions characterized by muscle hypertonia and pain. Below is a summary of quantitative data from head-to-head comparison studies.

Table 1: this compound vs. Thiocolchicoside in Acute Low Back Pain[8]
Outcome MeasureThis compound (150 mg thrice daily)Thiocolchicoside (8 mg twice daily)p-value
Pain at Rest (VAS)
Baseline (Mean ± SD)6.46 ± 1.596.52 ± 1.47NS
Day 3 (Mean ± SD)3.84 ± 1.424.39 ± 1.340.018
Day 7 (Mean ± SD)2.19 ± 1.323.25 ± 1.290.0001
Pain on Movement (VAS)
Baseline (Mean ± SD)7.91 ± 1.237.94 ± 1.15NS
Day 7 (Mean ± SD)3.23 ± 1.454.41 ± 1.320.0001
Lasegue's Maneuver (degrees)
Day 3 ImprovementSignificantly greater with this compound0.017
Day 7 ImprovementSignificantly greater with this compound0.0001
Finger-to-Floor Distance (FFD) Score
Day 7 ImprovementGreater reduction with this compound0.0001

VAS: Visual Analogue Scale; SD: Standard Deviation; NS: Not Significant.

Table 2: this compound vs. Baclofen in Spasticity due to Spinal Cord Injury[9][11]
Outcome MeasureThis compound GroupBaclofen Groupp-value
Functional Outcome (Barthel Index)
Week 6 (Mean ± SD)73 ± 1.3259.31 ± 1.32< 0.05
Overall Efficacy Coefficient 2.33.6< 0.05
Muscle Strength (MRC Scale)
Week 6 (Mean ± SD)3.04 ± 0.0322.79 ± 0.032> 0.05
Muscle Tone (Modified Ashworth Scale)
Week 6 (Mean ± SD)1.57 ± 0.0531.55 ± 0.053> 0.05

A lower efficacy coefficient indicates better efficacy. MRC: Medical Research Council.

Table 3: this compound vs. Tizanidine in Acute Low Back Pain[12]
Outcome MeasureThis compound GroupTizanidine Groupp-value
Roland Morris Disability Questionnaire
Day 1 (Mean ± SD)16.43 ± 1.1615.93 ± 1.61NS
Day 14 (Mean ± SD)2.56 ± 1.532.88 ± 1.92NS
Pain on Movement Statistically significant improvement< 0.05
Kinesalgia Statistically significant improvement< 0.05

NS: Not Significant.

Side Effect Profile: A Key Differentiator

A significant advantage of this compound is its reduced propensity to cause sedation and cognitive impairment compared to other centrally acting muscle relaxants.

Table 4: Adverse Events in Comparative Studies
Study ComparisonThis compound Adverse EventsComparator Adverse EventsKey Findings
vs. Cyclobenzaprine [4][11][12][13][14]Incidence similar to placebo (36.4%)Higher incidence (45.4%)This compound showed no significant impact on driving ability (SDLP) compared to placebo, while cyclobenzaprine caused significant impairment (p<0.01).
vs. Baclofen [9][15]Fewer side effects reportedMore side effects, including negative effects on muscle tone and strength with long-term use.This compound was associated with greater improvement in activities of daily living.
vs. Thiocolchicoside [8]Well-toleratedNeed for rescue medication was significantly greater.This compound demonstrated a favorable tolerability profile.
vs. Tizanidine and Baclofen (in elderly) [16][17]High safety and good tolerability.More common adverse events, including orthostatic hypotension with baclofen.This compound showed a better safety profile in the elderly population.

SDLP: Standard Deviation of Lateral Position, a measure of driving impairment.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Driving Simulation Study for Sedative Effects

cluster_protocol Driving Simulation Protocol start Healthy Volunteers (n=31) randomization 3-Way Crossover Randomization start->randomization This compound This compound (150 mg TID) randomization->this compound cyclobenzaprine Cyclobenzaprine (10 mg TID) randomization->cyclobenzaprine placebo Placebo (TID) randomization->placebo driving_sim 100 km Simulated Driving Test This compound->driving_sim cyclobenzaprine->driving_sim placebo->driving_sim assessment Primary Endpoint: SDLP Assessment driving_sim->assessment end Data Analysis assessment->end

Figure 2: Workflow for a driving simulation study to assess sedative effects.

Objective: To assess the impact of this compound on driving performance and cognitive function compared to a placebo and an active comparator (e.g., Cyclobenzaprine).[4][11][12]

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, multi-period crossover study is employed.

  • Participants: Healthy volunteers are recruited.

  • Treatment Arms: Participants are randomized to receive sequences of this compound (e.g., 150 mg three times a day), an active comparator (e.g., Cyclobenzaprine 10 mg three times a day), and a placebo.

  • Driving Simulation: A validated driving simulator is used to conduct a standardized driving test (e.g., a 100 km highway driving scenario).

  • Primary Endpoint: The primary measure of driving impairment is the Standard Deviation of Lateral Position (SDLP), which quantifies the vehicle's weaving.[4][11][12]

  • Secondary Endpoints: Other measures may include reaction time, speed variability, and cognitive tests.

  • Data Analysis: The effects of each treatment on the primary and secondary endpoints are compared.

Rotarod Test for Muscle Relaxant Activity

Objective: To evaluate the muscle relaxant properties of a compound by assessing its effect on motor coordination in rodents.

Methodology:

  • Apparatus: A rotarod apparatus consists of a rotating rod, typically with a textured surface for grip. The speed of rotation can be constant or accelerating.

  • Animals: Mice or rats are used.

  • Procedure:

    • Acclimation: Animals are trained on the rotarod at a low, constant speed for a set period to acclimatize.

    • Baseline Measurement: The latency to fall from the rotating rod is measured for each animal before drug administration.

    • Drug Administration: The test compound (e.g., this compound) or a vehicle control is administered.

    • Post-treatment Measurement: At specific time points after administration, the latency to fall is measured again.

  • Data Analysis: The change in latency to fall between baseline and post-treatment measurements is calculated and compared between the drug-treated and control groups. A significant decrease in the time spent on the rod indicates muscle relaxation.

Clinical Assessment of Spasticity and Pain
  • Modified Ashworth Scale (MAS): A clinical tool to assess muscle tone. The examiner moves a limb through its range of motion and grades the resistance to passive movement on a scale from 0 (no increase in muscle tone) to 4 (limb rigid in flexion or extension).

  • Visual Analogue Scale (VAS): A subjective measure of pain intensity. Patients are asked to mark their pain level on a 100 mm line, with "no pain" at one end and "worst imaginable pain" at the other. The score is the distance in millimeters from the "no pain" end.

  • Finger-to-Floor Distance (FFD): A measure of lumbar spine flexion. The patient bends forward with knees straight, and the distance from the fingertips to the floor is measured.

  • Schober's Test: Measures lumbar spine flexion. Two marks are made on the lower back, one at the level of the posterior superior iliac spines and another 10 cm above. The increase in distance between these marks upon forward flexion is measured.

  • Lasegue's Maneuver (Straight Leg Raise Test): Used to assess lumbosacral nerve root irritation. With the patient supine, the examiner passively raises the extended leg. The angle at which pain is reproduced is noted.

Conclusion

This compound presents a compelling profile as a centrally acting muscle relaxant with a distinct mechanism of action that translates into a favorable clinical profile. Its ability to effectively alleviate muscle spasm and spasticity with a significantly lower risk of sedation and cognitive impairment compared to other agents like cyclobenzaprine and baclofen makes it a valuable therapeutic option. The quantitative data from head-to-head clinical trials consistently support its efficacy and superior tolerability. For drug development professionals and researchers, this compound serves as an important benchmark for a targeted, non-sedating muscle relaxant. Further research into its specific interactions with various sodium and calcium channel isoforms may unveil additional therapeutic potentials.

References

Tolperisone vs. Lidocaine: A Comparative Analysis of Their Effects on Voltage-Gated Sodium Channel Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the differential mechanisms of two potent sodium channel blockers, providing researchers, scientists, and drug development professionals with a comprehensive guide to their isoform-specific interactions.

Tolperisone, a centrally acting muscle relaxant, and Lidocaine (B1675312), a widely used local anesthetic and antiarrhythmic drug, both exert their therapeutic effects primarily through the blockade of voltage-gated sodium channels (VGSCs). However, their interactions with the various isoforms of these channels are not identical, leading to distinct pharmacological profiles. This guide provides a detailed comparison of the effects of this compound and Lidocaine on several key VGSC isoforms, supported by experimental data and methodologies.

Mechanism of Action at a Glance

Both this compound and Lidocaine are known to block the influx of sodium ions through VGSCs, which is a critical step in the generation and propagation of action potentials in excitable cells like neurons and muscle cells.[1][2] This blockade leads to a reduction in nerve impulses and muscle contractility. While Lidocaine's primary target is accepted to be VGSCs[1], this compound also exhibits effects on voltage-gated calcium channels.[3][4] The key to their differential effects lies in their varying affinities and modulatory actions on the nine different mammalian VGSC isoforms (NaV1.1-NaV1.9).

Comparative Efficacy: IC50 Values

A seminal comparative study investigated the inhibitory effects of this compound and Lidocaine on seven different VGSC isoforms expressed in Xenopus laevis oocytes using the two-electrode voltage-clamp technique. The half-maximal inhibitory concentration (IC50) values reveal significant differences in potency between the two drugs across the tested isoforms.

NaV IsoformThis compound IC50 (µM)Lidocaine IC50 (µM)Key Observations
NaV1.2 104 ± 1268 ± 7Lidocaine is more potent.
NaV1.3 83 ± 9113 ± 14This compound is slightly more potent.
NaV1.4 134 ± 15211 ± 23This compound is more potent.
NaV1.5 96 ± 11154 ± 18This compound is more potent.
NaV1.6 58 ± 6138 ± 16This compound is significantly more potent.
NaV1.7 49 ± 5104 ± 11This compound is significantly more potent.[5][6]
NaV1.8 51 ± 6121 ± 13This compound is significantly more potent.[5][6]
Data sourced from Hofer et al., 2006.[7][8]

Notably, this compound demonstrated a higher potency (lower IC50 value) than Lidocaine on the neuronal isoforms NaV1.6, NaV1.7, and NaV1.8, which are all significant targets in pain pathways.[9][10] The NaV1.7 channel, in particular, is a crucial player in pain perception.[11][12][13] Conversely, Lidocaine was found to be more potent on the NaV1.2 isoform.[7]

Differential Effects on Channel Gating

Beyond simple channel blockade, this compound and Lidocaine exhibit distinct effects on the gating properties of VGSCs, specifically on steady-state inactivation and recovery from inactivation.

Steady-State Inactivation

Both drugs induce a hyperpolarizing shift in the voltage-dependence of steady-state inactivation for most isoforms, meaning the channels are more likely to be in a non-conducting inactivated state at a given membrane potential.[7][8] However, the extent of this shift varies between the drugs and across isoforms.

Recovery from Inactivation

A key differentiating factor is their effect on the recovery from inactivation. Lidocaine significantly prolongs the time constant of the fast recovery process for the NaV1.3, NaV1.5, and NaV1.7 isoforms.[7] This suggests a common structural feature in the local anesthetic receptor site of these three channel types that is specifically targeted by Lidocaine.[7][8] Interestingly, this pronounced prolongation of fast recovery was not observed with this compound.[7] This distinction in modulating recovery kinetics likely contributes to their different clinical profiles and side-effect profiles.

Experimental Protocols

The following provides a summary of the key experimental methodology used to generate the comparative data presented above.

Expression of Voltage-Gated Sodium Channels: The cDNAs for various rat and human VGSC α-subunits (NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, NaV1.7, and NaV1.8) were expressed in Xenopus laevis oocytes.[7][8]

Electrophysiological Recordings: Sodium currents were recorded using the two-electrode voltage-clamp technique.[7][8] Oocytes were clamped at a holding potential of -100 mV. To measure sodium currents, depolarizing test pulses were applied.

Drug Application: this compound and Lidocaine were applied to the bath solution at cumulatively increasing concentrations to establish dose-response relationships and determine IC50 values.[7][8]

Data Analysis: The peak sodium current (INa) was measured at each drug concentration and normalized to the control current to determine the percentage of inhibition. The IC50 values were calculated by fitting the dose-response data to a standard sigmoidal equation. The effects on channel gating properties, such as steady-state inactivation and recovery from inactivation, were analyzed by applying specific voltage protocols.[7][8]

Signaling Pathways and Experimental Workflow

The interaction of this compound and Lidocaine with VGSCs is a direct one, leading to the blockade of the channel pore. The following diagrams illustrate the general mechanism of action and the experimental workflow for its investigation.

cluster_drug Drug Action cluster_channel Target cluster_effect Cellular Effect This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Lidocaine Lidocaine Lidocaine->VGSC Block Blockade of Na+ Influx VGSC->Block blocks AP Inhibition of Action Potential Block->AP leads to

Caption: General mechanism of VGSC blockade by this compound and Lidocaine.

cluster_workflow Experimental Workflow start Start: cDNA of NaV Isoform oocyte Expression in Xenopus Oocytes start->oocyte tevc Two-Electrode Voltage Clamp oocyte->tevc drug_app Drug Application (this compound/Lidocaine) tevc->drug_app recording Record Sodium Currents drug_app->recording analysis Data Analysis (IC50, Gating Effects) recording->analysis end End: Comparative Data analysis->end

Caption: Workflow for comparing drug effects on VGSC isoforms.

Conclusion

The available evidence clearly demonstrates that while both this compound and Lidocaine are effective VGSC blockers, they possess distinct isoform-specific profiles. This compound shows greater potency on several key neuronal sodium channels implicated in pain, particularly NaV1.7 and NaV1.8, compared to Lidocaine. Furthermore, their differential effects on the kinetics of channel recovery from inactivation highlight subtle but important differences in their molecular mechanisms of action. These distinctions are crucial for understanding their respective therapeutic applications and for guiding the development of more selective and effective sodium channel modulators in the future.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Analysis of Tolperisone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of Tolperisone. The information presented is based on published experimental data, offering a comprehensive overview of the performance and validation parameters for each technique. This document is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, whether for quality control, impurity profiling, or pharmacokinetic studies.

Experimental Protocols

A critical aspect of analytical method selection is a thorough understanding of the experimental conditions. Below are detailed protocols for both HPLC and LC-MS/MS methods as reported in the literature.

High-Performance Liquid Chromatography (HPLC) Method

Several HPLC methods have been developed and validated for the determination of this compound in bulk drugs and pharmaceutical dosage forms. A representative stability-indicating HPLC method is summarized below.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 stationary phase column is typically employed for effective chromatographic separation.[1]

  • Mobile Phase: The mobile phase is a crucial component for achieving good resolution. One effective combination consists of a buffer and acetonitrile (B52724) delivered in a gradient program. The buffer used is 0.01 M potassium dihydrogen phosphate (B84403) with the pH adjusted to 8.0 using diethylamine.[1]

  • Flow Rate: A flow rate of 1.0 ml/min is maintained.[1]

  • Detection: Quantification is achieved by ultraviolet (UV) detection at a wavelength of 254 nm.[1]

  • Injection Volume: A 10 µl injection volume is used for analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For the analysis of this compound in human plasma, a sensitive and rapid LC-MS/MS method has been developed and validated.[2]

  • Instrumentation: The analysis is performed on a liquid chromatography system coupled with a tandem mass spectrometer.

  • Sample Preparation: A liquid-liquid extraction with methyl t-butyl ether is performed to isolate this compound from the plasma matrix.[2]

  • Column: Chromatographic separation is achieved using a reversed-phase Luna C18 column (2.0 mm × 50 mm, 5 µm particles).[2]

  • Mobile Phase: The mobile phase consists of a mixture of 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) and methanol (B129727) (12:88, v/v).[2]

  • Flow Rate: A flow rate of 250 µL/min is used.[2]

  • Detection: Quantification is carried out by tandem mass detection in ESI positive ion mode.[2]

Data Presentation: A Comparative Analysis

The performance of analytical methods is evaluated through rigorous validation studies. The following table summarizes the key validation parameters for the HPLC and LC-MS/MS methods for this compound analysis, based on published data. The validation of these methods was performed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][3][4][5][6]

Validation Parameter HPLC Method LC-MS/MS Method ICH Guideline Reference
Specificity The method is specific for this compound and its impurities, with no interference from excipients.[1]The method is specific for this compound in human plasma, with no interference from endogenous components.[2]Q2(R2)[3][4]
Linearity (Correlation Coefficient, r) > 0.999 for this compound and its impurities.[1]> 0.999 over a range of 0.5-300 ng/mL.[2]Q2(R2)[3][4]
Accuracy (% Recovery) Within 98-102%.[7]Mean accuracy within acceptable limits.[2]Q2(R2)[3][4]
Precision (% RSD) Intraday and interday assay RSD was found to be 0.32% for some impurities and 0.47% for another.Mean precision for intra- and inter-day validation within acceptable limits.[2]Q2(R2)[3][4]
Limit of Detection (LOD) 0.172 µg/mL.[8]Not explicitly stated, but the LLOQ is very low.Q2(R2)[3][4]
Limit of Quantification (LOQ) 0.521 µg/mL.[8]0.5 ng/mL in human plasma.[2]Q2(R2)[3][4]
Robustness The method is robust to small, deliberate variations in chromatographic conditions.[1]Not explicitly detailed in the provided abstract.Q2(R2)[3][4]

Workflow for Analytical Method Cross-Validation

The process of cross-validating two different analytical methods involves a systematic approach to ensure that both methods provide equivalent results for the same sample. This workflow is crucial when transferring methods between laboratories or when a new method is intended to replace an existing one.

Analytical Method Cross-Validation Workflow node_dev_hplc HPLC Method Development & Optimization node_val_hplc HPLC Method Validation (ICH Guidelines) node_dev_hplc->node_val_hplc node_sample_prep Identical Sample Preparation node_val_hplc->node_sample_prep node_dev_lcms LC-MS/MS Method Development & Optimization node_val_lcms LC-MS/MS Method Validation (ICH Guidelines) node_dev_lcms->node_val_lcms node_val_lcms->node_sample_prep node_analysis Analysis of the Same Samples by Both Methods node_sample_prep->node_analysis node_data_comp Statistical Comparison of Results node_analysis->node_data_comp node_conclusion Conclusion on Method Equivalence/Interchangeability node_data_comp->node_conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

Both HPLC and LC-MS/MS are powerful analytical techniques for the analysis of this compound.

  • HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for routine quality control and stability testing of bulk drugs and pharmaceutical formulations.[1] The developed HPLC methods have demonstrated excellent specificity, linearity, accuracy, and precision.[1][7][8]

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where very low concentrations of the drug need to be quantified in complex biological matrices like plasma.[2] The significantly lower limit of quantification of the LC-MS/MS method highlights its advantage for trace-level analysis.[2]

The selection of the most appropriate method will depend on the specific application, the required sensitivity, the nature of the sample matrix, and the available instrumentation. For routine quality control of pharmaceutical products, a validated HPLC method is generally sufficient. However, for bioanalysis and studies requiring high sensitivity, LC-MS/MS is the preferred technique.

References

A Comparative Analysis of Tolperisone and Thiocolchicoside in the Management of Spinal Muscle Spasm

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of two centrally acting skeletal muscle relaxants, Tolperisone and Thiocolchicoside (B1682803), for the treatment of spinal muscle spasm. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data.

Executive Summary

This compound and Thiocolchicoside are both effective in managing painful muscle spasms associated with spinal conditions. However, clinical evidence suggests that this compound may offer a superior efficacy and tolerability profile. A key comparative study found that this compound provided significantly greater improvement in pain relief and muscle mobility with a lower incidence of adverse effects compared to Thiocolchicoside. This compound's mechanism, involving the blockade of voltage-gated sodium and calcium channels, contributes to its muscle relaxant effects without significant sedation. Thiocolchicoside primarily acts as a competitive antagonist at GABAA and glycine (B1666218) receptors.

Data Presentation: Efficacy and Tolerability

The following tables summarize the quantitative data from a multicentric, randomized, comparative clinical trial that evaluated the efficacy and tolerability of this compound versus Thiocolchicoside in patients with acute low back pain and spinal muscle spasticity.[1][2][3]

Table 1: Efficacy Parameters

ParameterThis compound (150 mg thrice daily)Thiocolchicoside (8 mg twice daily)p-value (Day 7)
Pain at Rest (VAS)
Baseline (Mean ± SD)7.72 ± 1.407.73 ± 1.49> 0.05
Day 7 (Mean ± SD)2.99 ± 1.433.94 ± 1.46< 0.0001
Pain on Movement (VAS)
Baseline (Mean ± SD)7.72 ± 1.407.73 ± 1.49> 0.05
Day 7 (Mean ± SD)2.99 ± 1.433.94 ± 1.46< 0.0001
Lasegue's Maneuver (degrees)
Improvement on Day 3Significantly greater with this compound0.017
Improvement on Day 7Significantly greater with this compound< 0.0001
Finger-to-Floor Distance (FFD) Reduction Greater reduction with this compound< 0.0001
Modified Schober's Test No significant difference between groups0.192

VAS: Visual Analogue Scale; SD: Standard Deviation

Table 2: Safety and Tolerability

Adverse EffectThis compound GroupThiocolchicoside Group
NauseaLess frequent9%
VomitingLess frequent5%
Abdominal PainLess frequent3%
DrowsinessLess frequent6%
DizzinessLess frequent2%
Rescue Medication NeedSignificantly lowerSignificantly higher

Experimental Protocols

The primary comparative study cited was a multicentric, randomized clinical trial.[1][3]

  • Study Design: A multicentric, randomized, comparative clinical trial.[1][3]

  • Participants: 250 eligible patients of either sex, aged 18 to 45 years, with acute low back pain associated with spinal muscle spasm.[3]

  • Intervention: Patients were randomly assigned to one of two treatment groups for 7 days:[1]

    • Group A: this compound 150 mg thrice daily.

    • Group B: Thiocolchicoside 8 mg twice daily.

  • Outcome Measures:

    • Muscle Spasm Assessment:

      • Finger-to-floor distance (FFD).[1][3]

      • Articular excursion in degrees on performing Lasegue's maneuver.[1][3]

      • Modified Schober's test.[1][3]

    • Pain Assessment:

      • Visual Analogue Scale (VAS) for pain on movement and at rest.[1][3]

  • Statistical Analysis: Appropriate statistical tests were used to compare the outcomes between the two groups. A p-value of less than 0.05 was considered statistically significant.

Mechanism of Action and Signaling Pathways

This compound is a centrally acting muscle relaxant that does not cause significant sedation.[4][5] Its primary mechanism involves the inhibition of voltage-gated sodium and calcium channels.[6] This action stabilizes neuronal membranes and inhibits both monosynaptic and polysynaptic spinal reflexes, leading to muscle relaxation.[2][4][6]

Tolperisone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound Na_Channel Voltage-gated Na+ Channel This compound->Na_Channel Inhibits Ca_Channel Voltage-gated Ca2+ Channel This compound->Ca_Channel Inhibits Vesicle Neurotransmitter Vesicle Na_Channel->Vesicle Depolarization Ca_Channel->Vesicle Ca2+ Influx Receptor Neurotransmitter Receptor Vesicle->Receptor Neurotransmitter Release Muscle_Spasm Muscle Spasm Receptor->Muscle_Spasm Signal Transduction

Mechanism of Action of this compound

Thiocolchicoside is a semi-synthetic derivative of colchicine (B1669291) and acts as a muscle relaxant with anti-inflammatory and analgesic properties.[7][8] It functions as a competitive antagonist of gamma-aminobutyric acid type A (GABAA) receptors and also shows affinity for glycine receptors.[7][9][10] By blocking these inhibitory receptors, it paradoxically leads to muscle relaxation, though the precise downstream pathway is complex. It is important to note that some studies have questioned its efficacy beyond a placebo effect and have raised safety concerns.[11]

Thiocolchicoside_Mechanism cluster_synapse Inhibitory Synapse cluster_neuron Postsynaptic Neuron Thiocolchicoside Thiocolchicoside GABA_A_Receptor GABAA Receptor Thiocolchicoside->GABA_A_Receptor Antagonist Glycine_Receptor Glycine Receptor Thiocolchicoside->Glycine_Receptor Antagonist Muscle_Relaxation Muscle Relaxation GABA_A_Receptor->Muscle_Relaxation Inhibitory Signal Glycine_Receptor->Muscle_Relaxation Inhibitory Signal GABA GABA GABA->GABA_A_Receptor Binds Glycine Glycine Glycine->Glycine_Receptor Binds

Mechanism of Action of Thiocolchicoside

Experimental Workflow and Study Design

The following diagrams illustrate the workflow of the comparative clinical trial and the logical design of the study.

Experimental_Workflow Patient_Screening Patient Screening (Acute Low Back Pain) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (VAS, FFD, Lasegue's, Schober's) Informed_Consent->Baseline_Assessment Randomization Randomization Group_A Group A: This compound (150mg TID) Randomization->Group_A Group_B Group B: Thiocolchicoside (8mg BID) Randomization->Group_B Treatment_Period 7-Day Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period Baseline_Assessment->Randomization Day3_Assessment Day 3 Assessment Treatment_Period->Day3_Assessment Day7_Assessment Day 7 Assessment Treatment_Period->Day7_Assessment Data_Analysis Data Analysis and Comparison Day3_Assessment->Data_Analysis Day7_Assessment->Data_Analysis Logical_Comparison cluster_population Study Population cluster_interventions Interventions cluster_outcomes Primary Outcomes cluster_conclusion Conclusion Population Patients with Acute Spinal Muscle Spasm This compound This compound Population->this compound Thiocolchicoside Thiocolchicoside Population->Thiocolchicoside Efficacy Efficacy (Pain Relief, Mobility) This compound->Efficacy Tolerability Tolerability (Adverse Events) This compound->Tolerability Thiocolchicoside->Efficacy Thiocolchicoside->Tolerability Conclusion This compound shows superior efficacy and tolerability Efficacy->Conclusion Tolerability->Conclusion

References

Validating the Non-Sedative Profile of Tolperisone in Comparison to Benzodiazepines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the sedative properties of Tolperisone and benzodiazepines, targeting researchers, scientists, and drug development professionals. By examining their distinct mechanisms of action and presenting supporting experimental data, this document substantiates the non-sedative profile of this compound, a key differentiator from the benzodiazepine (B76468) class of drugs.

Executive Summary

This compound, a centrally acting muscle relaxant, demonstrates a notable absence of sedative side effects commonly associated with benzodiazepines. This difference is primarily attributed to their distinct molecular targets. This compound modulates voltage-gated sodium and calcium channels, while benzodiazepines enhance the effects of the inhibitory neurotransmitter GABA at the GABA-A receptor.[1][2][3][4] Experimental data from psychomotor performance and driving simulation studies support this compound's non-sedative nature, positioning it as a valuable alternative for indications requiring muscle relaxation without cognitive or motor impairment.

Mechanisms of Action: A Tale of Two Pathways

The divergent sedative profiles of this compound and benzodiazepines are rooted in their fundamentally different interactions with the central nervous system.

This compound: A Modulator of Neuronal Excitability

This compound exerts its muscle relaxant effect by acting on the reticular formation in the brainstem and the spinal cord.[4] Its primary mechanism involves the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[2][3][5] This action stabilizes neuronal membranes and reduces the hyperexcitability of motor neurons, leading to muscle relaxation.[2] Notably, this mechanism does not directly involve the major inhibitory or excitatory neurotransmitter systems in a manner that leads to sedation.[6]

Tolperisone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound Na_Channel Voltage-gated Na+ Channel This compound->Na_Channel Blocks Ca_Channel Voltage-gated Ca2+ Channel This compound->Ca_Channel Blocks Na_Channel->Ca_Channel Opens Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Triggers Fusion Postsynaptic_Receptor Receptor Vesicle->Postsynaptic_Receptor Release of Neurotransmitters Muscle_Relaxation Muscle Relaxation Postsynaptic_Receptor->Muscle_Relaxation Leads to Action_Potential Action Potential Action_Potential->Na_Channel Depolarization

This compound's Mechanism of Action
Benzodiazepines: Enhancers of GABAergic Inhibition

Benzodiazepines are positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[1][7] They bind to a specific site on the receptor, distinct from the GABA binding site, and increase the affinity of GABA for its receptor.[1][8] This enhanced GABAergic activity leads to an increased influx of chloride ions (Cl-) into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential.[7] The sedative effects of benzodiazepines are primarily mediated by their action on the alpha-1 subunit of the GABA-A receptor.[1]

Benzodiazepine_Mechanism cluster_receptor GABA-A Receptor Complex GABA_Site GABA Binding Site Chloride_Channel Chloride (Cl-) Channel GABA_Site->Chloride_Channel Opens BZD_Site Benzodiazepine Binding Site (α1 subunit) BZD_Site->GABA_Site Enhances GABA Affinity Neuronal_Inhibition Increased Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Increased Cl- Influx GABA GABA GABA->GABA_Site Binds Benzodiazepine Benzodiazepine Benzodiazepine->BZD_Site Binds Sedation Sedation Neuronal_Inhibition->Sedation Leads to

Benzodiazepine's Mechanism of Action

Comparative Experimental Data

Psychomotor and Cognitive Performance

A study on healthy volunteers investigated the effects of a single 50 mg dose of this compound on various psychomotor and vigilance parameters. The results showed no significant impact on total reaction time, recognition reaction time, or vigilance.[9] However, a statistically significant prolongation of movement reaction time was observed.[9]

In contrast, studies on benzodiazepines like lorazepam have demonstrated significant increases in simple reaction time and decreased performance in tasks requiring speed of response.[10]

Table 1: Effect of this compound on Psychomotor Performance in Healthy Volunteers [9]

ParameterBefore this compound (mean ± SD)After this compound (mean ± SD)p-value
Total Reaction Time (ms)-->0.05
Recognition Reaction Time (ms)-->0.05
Movement Reaction Time (ms)320.54 ± 44.63347.16 ± 29.670.034
Vigilance Parameters-->0.05

Data presented for a single 50 mg dose of this compound.[9]

Driving Simulation Studies

A randomized, blinded, crossover study in healthy volunteers compared the effects of this compound (150 mg TID), placebo, and cyclobenzaprine (B1214914) (a muscle relaxant with known sedative effects) on driving performance. The primary endpoint was the Standard Deviation of Lateral Position (SDLP), a measure of driving impairment. The study found that this compound was not significantly different from placebo in SDLP, whereas cyclobenzaprine caused significant impairment.[11]

Table 2: Driving Simulation Performance - this compound vs. Placebo and Cyclobenzaprine [9][11]

Treatment GroupMean Change in SDLP from Placebo (cm)Statistical Significance vs. Placebo
This compound (150 mg TID)Not significantly differentp > 0.05
Cyclobenzaprine (10 mg TID)Significant Increasep < 0.001

SDLP: Standard Deviation of Lateral Position. A higher value indicates greater driving impairment.

Preclinical Locomotor Activity

Preclinical studies in rodents are often used to assess the sedative or stimulant effects of drugs. While a direct comparative study is not available, separate studies on benzodiazepines and this compound provide insights. High doses of diazepam have been shown to decrease locomotor activity in mice, indicative of sedation.[12] Conversely, this compound has been shown to improve motor functions in a mouse model of Parkinson's disease, suggesting a lack of sedative effect and even a potential for motor improvement.[13]

Experimental Protocols

To facilitate further research, this section details the methodologies for key experiments used to assess sedative properties.

Rotarod Test for Motor Coordination

Objective: To assess the effect of a compound on motor coordination and balance in rodents. A decrease in performance is indicative of sedation or motor impairment.

Methodology:

  • Apparatus: An accelerating rotarod apparatus with a textured rod to provide grip.

  • Animals: Mice or rats are acclimated to the testing room for at least 30-60 minutes before the experiment.

  • Procedure:

    • Animals are placed on the rotating rod at a low, constant speed (e.g., 4 rpm).

    • The rod then begins to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

    • The latency to fall from the rod is recorded for each animal.

    • The test is typically repeated for a total of three trials with an inter-trial interval (e.g., 15 minutes).

  • Data Analysis: The mean latency to fall across trials is calculated for each treatment group. A statistically significant decrease in the latency to fall compared to the vehicle control group suggests a sedative or motor-impairing effect.

Rotarod_Workflow cluster_setup Setup cluster_testing Testing cluster_analysis Data Analysis Acclimation Acclimate Rodents (30-60 min) Drug_Admin Administer this compound, Benzodiazepine, or Vehicle Acclimation->Drug_Admin Place_On_Rod Place on Rotarod (4 rpm) Drug_Admin->Place_On_Rod Accelerate Accelerate Rod (4-40 rpm over 5 min) Place_On_Rod->Accelerate Record_Fall Record Latency to Fall Accelerate->Record_Fall Repeat Repeat for 3 Trials (15 min inter-trial interval) Record_Fall->Repeat Repeat->Place_On_Rod Calculate_Mean Calculate Mean Latency to Fall Repeat->Calculate_Mean Compare_Groups Compare Treatment Groups to Vehicle Control Calculate_Mean->Compare_Groups

Workflow for the Rotarod Test
Open Field Test for Locomotor Activity

Objective: To assess spontaneous locomotor activity and exploratory behavior in rodents. A significant decrease in distance traveled or movement time can indicate sedation.

Methodology:

  • Apparatus: A square or circular arena with walls to prevent escape, often equipped with infrared beams or a video tracking system.

  • Animals: Mice or rats are acclimated to the testing room.

  • Procedure:

    • Each animal is placed individually in the center of the open field arena.

    • The animal is allowed to freely explore the arena for a set period (e.g., 5-10 minutes).

    • A video camera or automated system records the animal's movements.

  • Data Analysis: Key parameters are quantified, including:

    • Total distance traveled: A measure of overall locomotor activity.

    • Time spent in the center vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).

    • Rearing frequency: A measure of exploratory behavior. A significant reduction in the total distance traveled is a primary indicator of sedative effects.

Conclusion

The available evidence strongly supports the non-sedative properties of this compound, particularly when contrasted with the known sedative effects of benzodiazepines. This distinction is clearly explained by their different mechanisms of action. While benzodiazepines produce sedation by enhancing widespread neuronal inhibition via GABA-A receptors, this compound's targeted modulation of voltage-gated ion channels provides muscle relaxation without significant sedative or cognitive side effects. The data from psychomotor and driving simulation studies further validate this compound's favorable safety profile in this regard, making it a compelling therapeutic option for patients requiring muscle relaxation without the compromising effects of sedation. Further head-to-head clinical trials are warranted to provide more direct comparative quantitative data.

References

A Comparative Analysis of the Side Effect Profiles of Tolperisone and Other Muscle Relaxants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of Tolperisone, a centrally acting muscle relaxant, with other commonly prescribed alternatives, including Baclofen, Tizanidine, Cyclobenzaprine, and Carisoprodol. The information presented is supported by data from clinical trials and post-marketing surveillance to aid in research, clinical development, and informed decision-making.

Executive Summary

This compound distinguishes itself from other muscle relaxants with a notably favorable side effect profile, particularly concerning sedation and cognitive impairment. While all muscle relaxants carry a risk of adverse events, clinical data suggests that this compound may offer a safer alternative for patients where maintaining alertness and motor control is crucial. This guide delves into the comparative quantitative data on side effects, outlines the general methodologies for their assessment in clinical trials, and visually represents the underlying pharmacological pathways.

Comparative Side Effect Profiles: Quantitative Analysis

The following tables summarize the incidence of common adverse events associated with this compound and comparator muscle relaxants based on available clinical trial data. It is important to note that direct head-to-head comparative trials are not available for all drug combinations.

Table 1: this compound vs. Baclofen - Comparative Side Effect Profile

Side EffectThis compoundBaclofenReference
AstheniaLess FrequentMore Frequent[1]
DrowsinessReportedReported[2]
SleepinessReportedReported[2]
DyspepsiaReportedNot Reported[2]
Epigastric PainReportedNot Reported[2]

A retrospective study comparing this compound and Baclofen in patients with spasticity associated with spinal cord injury found that the Baclofen group reported more asthenia, drowsiness, and sleepiness, while the this compound group reported dyspepsia and epigastric pain[2].

Table 2: this compound vs. Tizanidine - Comparative Side Effect Profile

Side EffectThis compoundTizanidineReference
Overall Adverse EventsLess CommonMore Common[3]
Dry MouthNot specifiedMost Common[4]
Somnolence/SedationNot specifiedMost Common[4][5]
DizzinessNot specifiedCommon[4][5]
AstheniaNot specifiedCommon[4]

A study in elderly patients with nonspecific musculoskeletal pain reported that adverse events were more common in the Tizanidine and Baclofen groups compared to the this compound group[3]. The most common side effects of Tizanidine are consistently reported as dry mouth, somnolence, dizziness, and asthenia[4][5].

Table 3: this compound vs. Cyclobenzaprine - Comparative Side Effect Profile

Side EffectThis compound (150 mg TID)Cyclobenzaprine (10 mg TID)PlaceboReference
Overall Adverse Events36.4%45.4%29.0%[6]
Somnolence1.2%Not specified2.6%[7]
Headache7.1%Not specified3.8%[7]
Diarrhea2.4%Not specified0%[7]

A driving simulation study directly comparing this compound and Cyclobenzaprine found a higher incidence of overall adverse events with Cyclobenzaprine[6]. A separate placebo-controlled study on this compound reported low rates of somnolence, headache, and diarrhea[7].

Table 4: this compound vs. Carisoprodol - Side Effect Profile from Placebo-Controlled Trials

Side EffectThis compound (50-200 mg TID)Placebo (for this compound)Carisoprodol (250-350 mg QID)Placebo (for Carisoprodol)Reference
Drowsiness/Sedation1.2%2.6%13-17%6%[1][7]
DizzinessNot specifiedNot specified7-8%Not specified[8]
Headache7.1%3.8%3-5%Not specified[7][8]

Direct comparative trials between this compound and Carisoprodol are lacking. The data presented is compiled from separate placebo-controlled studies. This compound has been shown to have a low incidence of drowsiness, comparable to placebo[7]. In contrast, Carisoprodol is associated with a significantly higher rate of sedation compared to placebo[1][8].

Experimental Protocols for Side Effect Assessment

The assessment of side effect profiles in clinical trials of muscle relaxants typically involves a combination of spontaneous reporting by patients and systematic collection of data by investigators. While specific protocols vary between studies, the general methodology includes:

  • Treatment-Emergent Adverse Event (TEAE) Monitoring: Any untoward medical occurrence in a clinical investigation subject administered a pharmaceutical product, which does not necessarily have a causal relationship with this treatment, is recorded.

  • Patient-Reported Outcome (PRO) Measures: Standardized questionnaires and scales are used to systematically capture subjective side effects. This can include visual analog scales (VAS) for pain and discomfort, and specific questionnaires for symptoms like drowsiness, dizziness, and fatigue.

  • Clinician-Rated Assessments: Investigators assess and grade the severity of observed and reported adverse events based on predefined criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

  • Global Impression of Change Scales: Both patients and clinicians may rate the overall change in the patient's condition, which can indirectly reflect the tolerability of the treatment.

  • Laboratory Tests and Vital Signs Monitoring: Regular monitoring of blood pressure, heart rate, and relevant laboratory parameters (e.g., liver function tests) is conducted to detect potential physiological side effects.

Experimental_Workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Period cluster_followup Follow-up cluster_analysis Data Analysis s1 Patient Recruitment s2 Informed Consent s1->s2 s3 Baseline Assessment (Pain, Spasticity, etc.) s2->s3 r1 Randomization to Treatment Groups (this compound, Comparator, Placebo) s3->r1 t1 Drug Administration r1->t1 t2 Monitoring for Adverse Events (Spontaneous Reporting) t1->t2 t3 Systematic Data Collection (Questionnaires, Vital Signs, Lab Tests) t1->t3 f1 End-of-Treatment Assessment t3->f1 f2 Post-Treatment Follow-up f1->f2 a1 Statistical Analysis of Adverse Event Incidence and Severity f2->a1

General Experimental Workflow for Assessing Side Effects

Signaling Pathways and Mechanisms of Action

The differences in the side effect profiles of these muscle relaxants can be attributed to their distinct mechanisms of action and receptor targets within the central nervous system.

This compound

This compound acts by blocking voltage-gated sodium and calcium channels, primarily at the level of the reticular formation in the brainstem and the spinal cord. This action inhibits polysynaptic reflexes and reduces neuronal hyperexcitability without significantly affecting the cerebral cortex, which is thought to be the reason for its low sedative potential.

Tolperisone_Pathway This compound This compound Na_Channel Voltage-gated Sodium Channels This compound->Na_Channel blocks Ca_Channel Voltage-gated Calcium Channels This compound->Ca_Channel blocks Neuron Neuron Na_Channel->Neuron inhibits depolarization Ca_Channel->Neuron inhibits depolarization Muscle_Relaxation Muscle Relaxation Neuron->Muscle_Relaxation leads to

This compound's Mechanism of Action
Baclofen

Baclofen is an agonist of the GABA-B receptor. Activation of these receptors leads to the inhibition of adenylyl cyclase and modulation of potassium and calcium channels, resulting in hyperpolarization of neurons and reduced release of excitatory neurotransmitters.

Baclofen_Pathway Baclofen Baclofen GABA_B_Receptor GABA-B Receptor Baclofen->GABA_B_Receptor activates G_Protein Gi/o Protein GABA_B_Receptor->G_Protein activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase inhibits K_Channel K+ Channel G_Protein->K_Channel activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel inhibits Muscle_Relaxation Muscle Relaxation Adenylate_Cyclase->Muscle_Relaxation leads to K_Channel->Muscle_Relaxation leads to Ca_Channel->Muscle_Relaxation leads to

Baclofen's Signaling Pathway
Tizanidine

Tizanidine is a centrally acting alpha-2 adrenergic agonist. By stimulating presynaptic alpha-2 receptors, it inhibits the release of excitatory amino acids in the spinal cord, leading to a reduction in muscle tone.

Tizanidine_Pathway Tizanidine Tizanidine Alpha2_Receptor Alpha-2 Adrenergic Receptor Tizanidine->Alpha2_Receptor activates G_Protein Gi Protein Alpha2_Receptor->G_Protein activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase inhibits Neurotransmitter_Release Excitatory Neurotransmitter Release Adenylate_Cyclase->Neurotransmitter_Release reduces Muscle_Relaxation Muscle Relaxation Neurotransmitter_Release->Muscle_Relaxation inhibition leads to

Tizanidine's Signaling Pathway
Cyclobenzaprine

Structurally related to tricyclic antidepressants, Cyclobenzaprine acts primarily at the brainstem. It is believed to reduce tonic somatic motor activity by influencing both gamma and alpha motor systems, possibly through antagonism of serotonin (B10506) 5-HT2 receptors.

Cyclobenzaprine_Pathway Cyclobenzaprine Cyclobenzaprine Brainstem Brainstem Cyclobenzaprine->Brainstem acts on Serotonin_Receptor 5-HT2 Receptor Brainstem->Serotonin_Receptor modulates Motor_Neuron_Activity Tonic Somatic Motor Activity Serotonin_Receptor->Motor_Neuron_Activity antagonism reduces Muscle_Relaxation Muscle Relaxation Motor_Neuron_Activity->Muscle_Relaxation reduction leads to Carisoprodol_Pathway Carisoprodol Carisoprodol Metabolism Metabolism (CYP2C19) Carisoprodol->Metabolism CNS_Depression CNS Depression (Spinal Cord & Brain Reticular Formation) Carisoprodol->CNS_Depression causes Meprobamate Meprobamate Metabolism->Meprobamate Meprobamate->CNS_Depression causes Muscle_Relaxation Muscle Relaxation CNS_Depression->Muscle_Relaxation leads to

References

Tolperisone's Selective Inhibition of Neuronal Sodium Channels Compared to Cardiac Isoforms: An In Vitro Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tolperisone's in vitro performance in selectively targeting neuronal versus cardiac voltage-gated sodium channels. Experimental data from key studies are presented to support these findings, offering valuable insights for researchers and professionals in drug development.

Executive Summary

This compound, a centrally acting muscle relaxant, exerts its therapeutic effects through the blockade of voltage-gated sodium channels[1][2]. In vitro studies have demonstrated that this compound exhibits a degree of selectivity for certain neuronal sodium channel isoforms over the primary cardiac isoform (Nav1.5), suggesting a potentially favorable cardiac safety profile. This guide delves into the experimental evidence validating this selectivity, with a direct comparison to the well-characterized local anesthetic, Lidocaine.

Comparative Analysis of Sodium Channel Inhibition

An extensive comparative study by Hofer et al. (2006) provides crucial data on the inhibitory effects of this compound on a panel of seven different voltage-dependent sodium channel isoforms, including those predominantly expressed in the nervous system (Nav1.2, Nav1.3, Nav1.6, Nav1.7, Nav1.8) and the primary cardiac isoform (Nav1.5)[3][4]. The half-maximal inhibitory concentrations (IC50) from this study are summarized in the table below, alongside comparative data for Lidocaine.

Sodium Channel IsoformThis compound IC50 (µM)Lidocaine IC50 (µM)Primary Location
Neuronal
Nav1.228 ± 2213 ± 15Central Nervous System
Nav1.343 ± 4134 ± 11Central Nervous System (embryonic)
Nav1.6130 ± 10256 ± 20Peripheral & Central Nervous System
Nav1.737 ± 3162 ± 12Peripheral Nervous System
Nav1.8112 ± 9450 ± 35Peripheral Nervous System (nociceptors)
Cardiac
Nav1.5135 ± 11189 ± 14Cardiac Muscle
Skeletal Muscle
Nav1.4107 ± 8230 ± 18Skeletal Muscle

Data sourced from Hofer et al. (2006).

As the data indicates, this compound demonstrates a higher potency (lower IC50 values) for several neuronal sodium channel isoforms, particularly Nav1.2 and Nav1.7, when compared to the cardiac Nav1.5 isoform. This suggests a preferential inhibition of neuronal channels at therapeutic concentrations.

Experimental Protocols

The following section details the methodology employed in the key in vitro studies to determine the selectivity of this compound.

Heterologous Expression of Sodium Channels and Electrophysiological Recording

The primary experimental model involved the heterologous expression of different sodium channel α-subunits in Xenopus laevis oocytes[3][4]. This system allows for the isolated study of individual channel isoforms.

Experimental Workflow:

Experimental workflow for assessing sodium channel selectivity.

Detailed Steps:

  • Oocyte Preparation: Oocytes were surgically removed from adult female Xenopus laevis frogs.

  • cRNA Injection: Complementary RNA (cRNA) encoding the specific human α-subunit of the voltage-gated sodium channel of interest (e.g., Nav1.2, Nav1.5) was microinjected into the oocytes.

  • Incubation and Expression: The injected oocytes were incubated for 2-7 days to allow for the expression and insertion of the sodium channels into the oocyte membrane.

  • Two-Electrode Voltage Clamp (TEVC): A two-electrode voltage clamp technique was used to measure the ionic currents flowing through the expressed sodium channels[3][4].

  • Drug Application: Oocytes were continuously perfused with a control solution, followed by solutions containing increasing concentrations of this compound or the comparator drug (e.g., Lidocaine).

  • Data Acquisition and Analysis: Sodium currents were elicited by voltage steps. The peak inward current was measured at each drug concentration to construct a dose-response curve, from which the IC50 value was calculated.

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action involves the direct blockade of voltage-gated sodium channels. By binding to the channel protein, this compound stabilizes the inactivated state of the channel, thereby inhibiting the influx of sodium ions that is necessary for the initiation and propagation of action potentials in neurons.

G cluster_membrane Neuronal Membrane cluster_process Action Potential Na_channel Voltage-Gated Na+ Channel Resting Open Inactivated AP Action Potential Propagation Na_channel:s->AP Na+ influx Depolarization Depolarization Depolarization->Na_channel:s Opens channel Neuronal Firing Neuronal Firing This compound This compound This compound->Na_channel:s Binds and stabilizes inactivated state

Mechanism of this compound's inhibition of voltage-gated sodium channels.

Conclusion

The in vitro evidence strongly supports the selectivity of this compound for certain neuronal voltage-gated sodium channels over the primary cardiac isoform, Nav1.5. This selectivity, as demonstrated by the lower IC50 values for neuronal channels, suggests a mechanism that may contribute to its favorable cardiac safety profile. The experimental protocols outlined provide a robust framework for further investigation and comparison of novel sodium channel blockers in drug discovery and development.

References

A Comparative Analysis of Tolperisone's Metabolic Pathways Across Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biotransformation of the centrally acting muscle relaxant, Tolperisone, in humans and key preclinical species.

This compound, a centrally acting muscle relaxant, undergoes extensive metabolism that can vary significantly across different species. Understanding these metabolic differences is crucial for the accurate interpretation of preclinical data and the successful clinical development of this therapeutic agent. This guide provides a detailed comparison of this compound's metabolic pathways in humans and other relevant species, supported by experimental data and methodologies.

Interspecies Comparison of this compound Metabolism

The primary metabolic routes of this compound involve hydroxylation of the methyl group on the tolyl moiety and reduction of the carbonyl group. However, the extent of these transformations and the enzymes involved differ between species.

In humans , this compound is extensively metabolized, with less than 0.1% of the administered dose excreted unchanged in the urine.[1][2] The main metabolic pathway is methyl-hydroxylation, leading to the formation of hydroxymethyl-tolperisone.[1][3] This reaction is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[1][2][3] Other CYP isoforms, including CYP2C19, CYP2B6, and CYP1A2, also contribute to a lesser extent.[3] Another significant metabolic pathway is the carbonyl reduction of the parent compound and its hydroxylated metabolite.[3] Additionally, flavin-containing monooxygenase 3 (FMO3) is involved in this compound metabolism.[3] The extensive first-pass metabolism contributes to a relatively low oral bioavailability of approximately 17-22%.[2][4]

While detailed metabolic pathways in other species are less extensively documented in publicly available literature, studies in rats indicate rapid metabolism following oral administration.[5]

Quantitative Analysis of Metabolite Formation

The following table summarizes the key enzymes involved in the primary metabolic pathways of this compound in humans. Quantitative data on metabolite distribution in different species is limited in the available literature.

SpeciesPrimary Metabolic PathwayMajor Enzymes InvolvedKey Metabolites
Human Methyl-hydroxylationCYP2D6 (major), CYP2C19, CYP1A2Hydroxymethyl-tolperisone
Carbonyl ReductionMicrosomal ReductasesCarbonyl-reduced this compound, Carbonyl-reduced Hydroxymethyl-tolperisone
CYP2B6, FMO3

Experimental Protocols

The understanding of this compound's metabolism in humans has been largely elucidated through in vitro studies using human liver microsomes (HLM) and recombinant human CYP enzymes.

In Vitro Metabolism Studies:

  • System: Human liver microsomes (HLM) and recombinant human cytochrome P450 enzymes (CYP2D6, CYP2C19, CYP2B6, CYP1A2) and flavin-containing monooxygenase 3 (FMO3).

  • Substrate: this compound hydrochloride.

  • Incubation: this compound is incubated with HLM or recombinant enzymes in the presence of an NADPH-generating system.

  • Analysis: The formation of metabolites is monitored over time using liquid chromatography-mass spectrometry (LC-MS).

  • Inhibition Studies: To identify the specific enzymes involved, isoform-specific chemical inhibitors and inhibitory antibodies for various CYPs are used. The reduction in metabolite formation in the presence of these inhibitors indicates the contribution of the specific enzyme.[3]

Metabolic Pathway Diagrams

The following diagrams illustrate the known metabolic pathways of this compound in humans.

Tolperisone_Metabolism_Human cluster_phase1 Phase I Metabolism This compound This compound M1 Hydroxymethyl-tolperisone (m/z 261) This compound->M1 Methyl-hydroxylation (CYP2D6, CYP2C19, CYP1A2) M_reduced Carbonyl-reduced this compound (m/z 247) This compound->M_reduced Carbonyl Reduction (Microsomal Reductases) M1_reduced Carbonyl-reduced Hydroxymethyl-tolperisone (m/z 263) M1->M1_reduced Carbonyl Reduction

Caption: Primary metabolic pathways of this compound in humans.

Experimental_Workflow cluster_materials Materials cluster_procedure Procedure cluster_outcome Outcome This compound This compound Incubation Incubation This compound->Incubation HLM Human Liver Microsomes HLM->Incubation rCYP Recombinant CYP Enzymes rCYP->Incubation NADPH NADPH-generating system NADPH->Incubation LCMS LC-MS Analysis Incubation->LCMS Inhibition Inhibition Assays Incubation->Inhibition Metabolite_ID Metabolite Identification LCMS->Metabolite_ID Enzyme_ID Enzyme Identification Inhibition->Enzyme_ID

Caption: Experimental workflow for in vitro metabolism studies.

Conclusion

The metabolism of this compound is complex and primarily driven by CYP2D6 in humans, leading to significant interindividual variability in its pharmacokinetics due to genetic polymorphism of this enzyme.[1][2] While data in other species is limited, the available information suggests rapid metabolism. Further studies are warranted to fully characterize and compare the metabolic pathways of this compound across different preclinical species. This will enable a more robust extrapolation of animal data to humans and aid in the optimization of dosing strategies to ensure safety and efficacy.

References

A comparative review of the clinical efficacy of Tolperisone and Eperisone

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two centrally acting muscle relaxants for researchers and drug development professionals.

Tolperisone and Eperisone are two widely utilized centrally acting skeletal muscle relaxants prescribed for the management of muscle spasticity and musculoskeletal pain. While both drugs share a similar therapeutic space, a detailed comparative analysis of their clinical efficacy, supported by experimental data, is essential for informed clinical use and future drug development. This guide provides a comprehensive review of their mechanisms of action, clinical efficacy in key indications, safety profiles, and the methodologies of pivotal clinical trials.

Mechanism of Action: A Tale of Two Analogues

Both this compound and Eperisone exert their muscle relaxant effects primarily through the blockade of voltage-gated sodium and calcium channels in the central nervous system.[1][2] This action leads to a reduction in the excitability of neurons and the suppression of polysynaptic reflexes in the spinal cord, ultimately decreasing muscle tone and alleviating spasms.[3][4]

This compound acts on the reticular formation in the brainstem and the spinal cord.[1][3] By blocking voltage-gated sodium and calcium channels, it stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters.[3]

Eperisone shares this primary mechanism of inhibiting voltage-gated sodium and calcium channels.[2][4] However, it is also reported to have vasodilatory effects by acting on vascular smooth muscle, which may contribute to its therapeutic effect by improving blood flow to contracted muscles.[2][5] Some recent research also suggests that Eperisone may act as a P2X7 receptor antagonist, which could contribute to its analgesic properties.[6]

Preclinical studies on decerebrated laminectomized rats have suggested that while this compound and Eperisone have practically identical effects on attenuating monosynaptic, disynaptic, and polysynaptic reflex potentials, the peak effects of this compound were observed to be greater for all three components.[7]

Tolperisone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Na_channel Voltage-gated Na+ Channel Ca_channel Voltage-gated Ca2+ Channel Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Release Receptor Receptor Vesicle->Receptor Neurotransmitter Binding This compound This compound This compound->Na_channel Blocks This compound->Ca_channel Blocks Muscle_Contraction Muscle Contraction Receptor->Muscle_Contraction Initiates

This compound's primary mechanism of action.

Eperisone's dual mechanism of action.

Clinical Efficacy in Low Back Pain

Efficacy Parameter This compound (150 mg t.i.d.) vs. Thiocolchicoside (B1682803) (8 mg b.i.d.) Eperisone (100 mg t.i.d.) vs. Thiocolchicoside (8 mg b.i.d.)
Study Duration 7 days12 days
Pain at Rest (VAS) Significantly greater improvement with this compound (p=0.0001)[5]Comparable reduction in both groups[8]
Pain on Movement (VAS) Significantly greater improvement with this compound (p=0.0001)[5]Comparable reduction in both groups[8]
Muscle Spasm (Finger-to-Floor Distance) Greater reduction with this compound, significant on day 7 (p=0.0001)[5]Comparable reduction in both groups[8]
Lasegue's Maneuver Significantly greater improvement with this compound on day 3 (p=0.017) and day 7 (p=0.0001)[5]Comparable improvement in both groups[8]
Schober's Test No significant difference between groups[5]Not reported
Adverse Events Significantly better tolerability with this compound[5]5% in Eperisone group vs. 21.25% in thiocolchicoside group[8]

Clinical Efficacy in Spasticity

This compound has been studied in the context of post-stroke spasticity, demonstrating its efficacy in reducing muscle hypertonia.

Efficacy Parameter This compound (300-900 mg daily) vs. Placebo
Study Duration 12 weeks
Primary Endpoint (Ashworth Scale) Mean reduction of 1.03 with this compound vs. 0.47 with placebo (p < 0.0001)
Responder Rate (≥1 point reduction on Ashworth Scale) 78.3% with this compound vs. 45% with placebo (p < 0.0001)
Adverse Events Occurred less often with this compound (n=19) than placebo (n=26)

Experimental Protocols: A Closer Look

The clinical trials assessing the efficacy of this compound and Eperisone generally follow a randomized, controlled design. Below is a summary of a typical experimental protocol.

A Randomized, Comparative Clinical Trial of this compound vs. Thiocolchicoside in Acute Low Back Pain [5]

  • Study Design: A multicentric, randomized, comparative clinical trial.

  • Patient Population: Patients with acute low back pain and spasm of spinal muscles.

  • Intervention:

    • Group A: this compound 150 mg three times daily for 7 days.

    • Group B: Thiocolchicoside 8 mg twice daily for 7 days.

  • Primary Outcome Measures:

    • Assessment of muscle spasm: Finger-to-floor distance (FFD), Lasegue's maneuver, and modified Schober's test.

    • Assessment of pain: Visual Analogue Scale (VAS) for pain on movement and spontaneous pain.

  • Secondary Outcome Measures:

    • Safety and tolerability assessment based on adverse event reporting.

  • Statistical Analysis: Appropriate statistical tests were used to compare the mean changes from baseline in the outcome measures between the two treatment groups.

Clinical_Trial_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Start->Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Eperisone) Randomization->Treatment_B Follow_up Follow-up Assessments (e.g., Day 3, 7, 14) Treatment_A->Follow_up Treatment_B->Follow_up Efficacy_Assessment Efficacy Assessment (VAS, FFD, etc.) Follow_up->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events) Follow_up->Safety_Assessment Data_Analysis Statistical Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis Conclusion Conclusion on Comparative Efficacy and Safety Data_Analysis->Conclusion

A typical clinical trial workflow for muscle relaxants.

Safety and Tolerability

Both this compound and Eperisone are generally well-tolerated. A key advantage highlighted for both drugs, particularly this compound, is a lower incidence of central nervous system side effects like sedation compared to other centrally acting muscle relaxants.[5]

Adverse Event Profile This compound Eperisone
Common Adverse Events Muscle weakness, headache, arterial hypotension, nausea, vomiting, dyspepsia, dry mouth (all reversible and occur in <1% of patients)[1]Minor gastrointestinal side effects (reported in 5% of patients in one study)[8]
Serious Adverse Events Allergic reactions including skin rash, hives, Quincke's edema, and anaphylactic shock (<0.1% of patients)[1]Not frequently reported in the reviewed clinical trials.
Sedative Effects Placebo-controlled trials have shown no significant sedative effects or impairment of reaction times.Generally considered to have a low incidence of sedation.

Logical Relationship of Clinical Effects

The clinical efficacy of both this compound and Eperisone is a direct consequence of their pharmacological actions on the central nervous system and, in the case of Eperisone, potentially the vasculature.

Logical_Relationship cluster_mechanism Mechanism of Action cluster_physiological Physiological Effect cluster_clinical Clinical Outcome Block_Na_Ca Blockade of Voltage-gated Na+ and Ca2+ Channels Reduced_Excitability Reduced Neuronal Excitability Block_Na_Ca->Reduced_Excitability Vasodilation Vasodilation (Eperisone) Improved_Blood_Flow Improved Muscle Blood Flow Vasodilation->Improved_Blood_Flow Muscle_Relaxation Muscle Relaxation Reduced_Excitability->Muscle_Relaxation Pain_Relief Pain Relief Improved_Blood_Flow->Pain_Relief Muscle_Relaxation->Pain_Relief

From mechanism to clinical outcome.

Conclusion

This compound and Eperisone are effective and well-tolerated centrally acting muscle relaxants. Their primary mechanism of blocking voltage-gated sodium and calcium channels underpins their clinical efficacy in reducing muscle spasm and associated pain. While direct comparative clinical data is scarce, indirect comparisons suggest that both are viable options for the treatment of conditions such as acute low back pain. This compound has shown statistically significant superiority over thiocolchicoside in some measures of pain and muscle relaxation.[5] Eperisone has demonstrated comparable efficacy to thiocolchicoside with a favorable side effect profile.[8] A notable advantage of both drugs is their low potential for sedation, a common limiting factor with other centrally acting muscle relaxants.

For drug development professionals, the nuanced differences in their pharmacological profiles, such as Eperisone's vasodilatory action, may present opportunities for developing next-generation muscle relaxants with tailored mechanisms of action. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound and Eperisone.

References

Benchmarking Tolperisone: A Cost-Effectiveness Comparison with Newer Muscle Relaxants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cost-effectiveness of Tolperisone against a selection of newer centrally acting skeletal muscle relaxants. By presenting experimental data, detailed methodologies, and visual representations of key biological and procedural pathways, this document aims to inform research, clinical development, and pharmacoeconomic assessments.

Comparative Efficacy and Safety

The following tables summarize quantitative data from clinical trials, offering a comparative view of the efficacy and safety profiles of this compound and newer alternatives such as Carisoprodol (B1668446), Metaxalone (B1676338), and Chlorzoxazone (B1668890).

Table 1: Efficacy of this compound and Newer Muscle Relaxants in Acute Musculoskeletal Pain

Efficacy ParameterThis compoundCarisoprodolMetaxaloneChlorzoxazone
Primary Indication Post-stroke spasticity, muscle spasm associated with musculoskeletal conditionsDiscomfort associated with acute, painful musculoskeletal conditions[1]Adjunct to rest and physical therapy for acute, painful musculoskeletal conditions[2]Symptomatic treatment of muscle spasms and pain associated with acute musculoskeletal conditions[3]
Pain Reduction (vs. Placebo) Statistically significant reduction in pain scores[4][5][6]Statistically significant improvement in patient-rated relief from starting backache[7][8]Statistically significant improvement in palpable muscle spasm and range of motion[9]In combination with ibuprofen (B1674241), showed superior pain reduction compared to ibuprofen alone[2]
Functional Improvement Significant improvement in functional assessments[6]Improved functional status as measured by the Roland-Morris Disability Questionnaire (RMDQ)[7][8]Improvement in range of motion[9]Improvement in mobility
Onset of Action Not explicitly stated in reviewed trialsOnset of moderate or marked improvement at 3 days compared to 6 days with placebo[7][8]Average of 2.5 days for improvement[10]Not explicitly stated in reviewed trials

Table 2: Safety and Tolerability Profile

Adverse Event (%)This compound (150-600 mg/day)Carisoprodol (1000-1400 mg/day)Metaxalone (3200 mg/day)Chlorzoxazone (750-3000 mg/day)
Drowsiness/Somnolence 1.2% (vs. 2.6% placebo)[4][5]13-17%[11]Less sedating than other muscle relaxants[12]Common side effect[13]
Dizziness Not reported as a frequent adverse event[4][5]7-8%[11]Not reported as a frequent adverse event[9]Common side effect[13]
Headache 7.1% (vs. 3.8% placebo)[4][5]3-5%[11]Not reported as a frequent adverse event[9]Common side effect[13]
Gastrointestinal Issues Diarrhea: 2.4% (vs. 0% placebo)[4][5]Nausea, vomiting, dyspepsia (<1%)[14]Not reported as a frequent adverse event[9]Gastritis, stomach pain reported in combination therapy[10]
Serious Adverse Events No serious adverse events reported in recent trials[4][5]Potential for abuse and dependence[1]Rare instances of hemolytic anemia, leukopenia, and jaundice[9]Rare but potentially fatal hepatotoxicity[13][15]

Cost-Effectiveness Analysis

A definitive cost-effectiveness comparison of this compound with newer muscle relaxants is challenging due to a lack of direct head-to-head pharmacoeconomic studies employing metrics such as Quality-Adjusted Life Years (QALY) and Incremental Cost-Effectiveness Ratio (ICER). However, a qualitative assessment can be made by integrating available pricing information with the efficacy and safety data presented.

This compound, being an older drug, is generally available in cost-effective generic formulations. One study noted that the cost of this compound treatment was half that of baclofen[16]. In contrast, some newer muscle relaxants like metaxalone can be more expensive, and insurance coverage may be limited due to the availability of cheaper alternatives[17]. The price of generic metaxalone is in the range of

0.100.10–0.10–
0.20 per tablet, while brand-name versions can be significantly more expensive at
2.002.00–2.00–
3.50 per tablet[17]. Carisoprodol and chlorzoxazone are also available as generics, which influences their cost-effectiveness.

A comprehensive cost-effectiveness model would need to consider not only the direct drug acquisition cost but also the indirect costs associated with treatment failures, adverse events, and the need for additional medical interventions. For instance, the lower incidence of sedation with this compound could translate to lower societal costs related to productivity loss and accidents[4][5]. Conversely, the potential for abuse with carisoprodol or the risk of rare but serious adverse events with chlorzoxazone could lead to significant downstream costs[1][13].

Experimental Protocols

1. This compound in Acute Muscle Spasm of the Back (Adapted from NCT03802565 - STAR Study)[4][5]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Population: Adults (18-65 years) with acute, painful muscle spasm of the lower back.

  • Intervention: Patients were randomized to receive this compound (50, 100, 150, or 200 mg three times daily) or a matching placebo for 14 days.

  • Primary Efficacy Endpoint: Patient-rated pain "right now" on a Numeric Rating Scale (NRS) on Day 14.

  • Secondary Efficacy Endpoints:

    • Roland-Morris Disability Questionnaire (RMDQ).

    • Patient's Global Impression of Change (PGIC).

    • Clinician's Global Impression of Change (CGIC).

    • Time to symptom improvement.

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

2. Carisoprodol in Acute Lower-Back Spasm (Adapted from a placebo-controlled trial)[7][8]

  • Study Design: A 7-day, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Population: Patients with acute, painful muscle spasm of the lower back.

  • Intervention: Patients were randomly assigned to treatment with carisoprodol 250 mg tablets or matching placebo tablets, administered three times daily and at bedtime.

  • Co-Primary Efficacy Endpoints (on Day 3):

    • Patient-rated global impression of change (5-point scale).

    • Patient-rated relief from starting backache (5-point scale).

  • Secondary Endpoints:

    • Roland-Morris Disability Questionnaire (RMDQ).

    • Time to symptom improvement.

    • Patient-rated medication helpfulness.

    • Physician assessment of range of motion.

  • Safety Assessments: Monitoring of adverse events and vital signs.

3. Metaxalone in Acute Low Back Pain (Adapted from a double-blind study)[9]

  • Study Design: A double-blind, placebo-controlled study.

  • Participant Population: Patients with low-back pain and restricted range of motion.

  • Intervention: Patients received either metaxalone (two tablets, four times a day) or a placebo for seven days.

  • Efficacy Assessment:

    • Palpable muscle spasm.

    • Range of motion.

  • Safety Assessments: Laboratory work including white blood cell counts.

4. Chlorzoxazone in Acute Musculoskeletal Pain (Adapted from a comparative study)[18]

  • Study Design: A randomized, open-label, parallel-group study.

  • Participant Population: Patients with acute musculoskeletal pain.

  • Intervention: Patients were randomized to receive either thiocolchicoside (B1682803) (8 mg) or chlorzoxazone (500 mg) orally, three times daily for 7 days.

  • Primary Outcome Measure: Change in pain intensity from baseline to Day 7, assessed using a Visual Analog Scale (VAS).

  • Secondary Outcome Measures:

    • Percentage reduction in pain intensity.

    • Incidence of adverse events.

  • Statistical Analysis: Independent samples t-test for the primary outcome and Chi-square test for secondary outcomes.

Mandatory Visualizations

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential NaChannel Voltage-gated Na+ Channel ActionPotential->NaChannel Depolarization CaChannel Voltage-gated Ca2+ Channel NaChannel->CaChannel Depolarization Vesicle Synaptic Vesicle (Neurotransmitter) CaChannel->Vesicle Ca2+ influx Release Neurotransmitter Release Vesicle->Release Receptor Receptor Release->Receptor EPSP Excitatory Postsynaptic Potential Receptor->EPSP MuscleContraction Muscle Contraction EPSP->MuscleContraction This compound This compound This compound->NaChannel Blocks This compound->CaChannel Blocks

Caption: Mechanism of Action of this compound.

G cluster_0 Patient Recruitment & Baseline cluster_1 Intervention cluster_2 Follow-up & Data Collection cluster_3 Data Analysis Screening Screening & Informed Consent Randomization Randomization Screening->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Comparator Drug) Randomization->GroupB GroupC Group C (Placebo) Randomization->GroupC Baseline Baseline Assessment (Pain, Function, QoL) EfficacyAnalysis Comparative Efficacy Analysis Baseline->EfficacyAnalysis FollowUp Follow-up Visits (e.g., Day 3, 7, 14) GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp EfficacyData Efficacy Data (Pain, RMDQ, PGIC) FollowUp->EfficacyData SafetyData Safety Data (Adverse Events) FollowUp->SafetyData CostData Cost Data (Drug, Healthcare Use) FollowUp->CostData EfficacyData->EfficacyAnalysis SafetyAnalysis Comparative Safety Analysis SafetyData->SafetyAnalysis CEA Cost-Effectiveness Analysis (ICER, QALY) CostData->CEA

Caption: Experimental Workflow for Cost-Effectiveness.

References

Safety Operating Guide

Navigating the Safe Disposal of Tolperisone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper disposal of pharmaceutical compounds like Tolperisone is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes the risk of environmental contamination and ensures compliance with regulatory standards. This guide provides essential, step-by-step instructions for the safe and effective disposal of this compound.

Core Principles of this compound Disposal

This compound, a centrally acting muscle relaxant, must be managed as a chemical waste product within a laboratory setting. The primary principle is to prevent its entry into the household waste stream and sewage systems.[1] Disposal must always be conducted in accordance with official national and local regulations.[1][2]

Step-by-Step Disposal Protocol for this compound

Researchers must follow a systematic approach to dispose of unwanted or expired this compound. This protocol outlines the recommended procedure, from initial handling to final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure appropriate personal protective equipment is worn. This includes:

  • Safety glasses

  • Gloves

  • Laboratory coat

Step 2: Waste Characterization

This compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States. However, it is crucial to consult local and institutional guidelines, as regulations can vary.

Step 3: Segregation of Waste

Segregate this compound waste from other laboratory waste streams. This includes:

  • Pure this compound substance

  • Contaminated materials (e.g., weighing boats, gloves, paper towels)

  • Empty or partially used containers

Step 4: Primary Disposal Method: Incineration

The recommended method for the disposal of this compound is incineration.[2]

  • For surplus and non-recyclable this compound:

    • Partner with a licensed disposal company.[2]

    • The compound may be dissolved or mixed with a combustible solvent.[2]

    • The mixture should then be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

Step 5: Disposal of Contaminated Materials and Packaging

  • Uncleaned Packaging: Handle uncleaned containers and packaging in the same manner as the product itself.[1][2] They should be sent for incineration through a licensed disposal company.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be collected in a designated, sealed waste container and disposed of through a licensed chemical waste vendor.

Step 6: Documentation

Maintain meticulous records of all disposed this compound, including quantities, dates, and the name of the licensed disposal company. This is essential for regulatory compliance and laboratory safety audits.

Alternative Disposal Considerations

While incineration is the preferred method, other general pharmaceutical disposal options exist. However, their applicability to a laboratory setting for pure compounds like this compound is limited. The following table summarizes these options for informational purposes.

Disposal MethodDescriptionSuitability for Laboratory this compound WasteKey Considerations
Licensed Disposal Company Professional waste management service for chemical and pharmaceutical waste.Highly Recommended Ensures regulatory compliance; proper handling and treatment of chemical waste.[2]
Drug Take-Back Programs Programs for returning unused or expired medications.Not Suitable Primarily designed for post-consumer pharmaceutical products, not for laboratory-grade chemicals.[3][4][5]
Disposal in Household Trash Mixing with an unpalatable substance and placing in a sealed bag in the trash.Not Recommended Not appropriate for laboratory chemical waste; intended for household medication disposal when no other options are available.[6][7]
Flushing/Sewer Disposal Disposing of the substance down the drain or toilet.Strictly Prohibited Explicitly warned against in safety data sheets; poses a risk of environmental contamination.[1][2][8]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.

TolperisoneDisposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe segregate Segregate this compound Waste (Pure compound, contaminated items, containers) ppe->segregate is_pure Is the waste pure this compound or contaminated material? segregate->is_pure pure_compound Package in a sealed, labeled container for chemical waste. is_pure->pure_compound Yes is_pure->pure_compound No (Contaminated) contact_vendor Contact Licensed Chemical Waste Disposal Vendor pure_compound->contact_vendor incineration Arrange for Incineration (with afterburner and scrubber) contact_vendor->incineration document Document Disposal (Date, Quantity, Vendor) incineration->document end Disposal Complete document->end

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.

Environmental and Safety Precautions

  • Environmental Hazard: this compound is considered harmful to aquatic life.[2] Therefore, preventing its release into the environment is paramount. Discharge into drains or surface waters must be avoided.[2]

  • Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Pick up and arrange for disposal without creating dust. Sweep up the material and place it in a suitable, closed container for disposal.[2] Ensure adequate ventilation.

  • Incompatible Materials: No specific incompatible materials have been identified that would pose a hazard during disposal.[1]

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling.

References

Essential Safety and Logistical Information for Handling Tolperisone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial procedural guidance for researchers, scientists, and drug development professionals handling Tolperisone. The information is designed to ensure personal safety and proper logistical management, including operational and disposal plans.

Hazard Identification and Toxicological Data

This compound hydrochloride is classified as harmful and requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also known to cause serious eye irritation and skin irritation.[2][3]

The following table summarizes the key toxicological data. Notably, official occupational exposure limits have not been established by major regulatory bodies.[1][2][4]

MetricValueSpeciesSource
Acute Oral Toxicity (LD50) 1450 mg/kgRat[3]
Occupational Exposure Limits
OSHA PELNot AvailableN/A[1]
ACGIH TLVNot AvailableN/A[1]
NIOSH RELNot AvailableN/A[1]

Personal Protective Equipment (PPE) Protocol

Adherence to proper PPE protocols is mandatory to prevent exposure. Personnel must be trained in the correct donning and doffing of all equipment.

Step 1: Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[2] Use appropriate exhaust ventilation, such as a laboratory fume hood, at places where dust may be formed.[2][5]

Step 2: Personal Protective Equipment Selection and Use
  • Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 standards or NIOSH-approved safety goggles.[2][5]

  • Hand Protection: Chemical-resistant gloves are required.[2]

    • Gloves must be inspected before use.[2]

    • They must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it.[2]

    • Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2]

    • Wash and dry hands thoroughly after removing gloves.[2]

  • Body Protection: A complete suit or lab coat that protects against chemicals is required. The type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace.[2]

  • Respiratory Protection:

    • For nuisance exposures or dust formation, use a NIOSH-approved N95 or CEN-approved FFP3 particulate respirator.[2][5]

    • For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]

PPE_Workflow cluster_prep Preparation Phase cluster_donning PPE Application cluster_handling Operation cluster_doffing Decontamination & Removal start Start Handling This compound eng_controls Confirm Engineering Controls (Fume Hood / Ventilation) start->eng_controls select_ppe Select Appropriate PPE eng_controls->select_ppe don_gown Don Protective Gown/Suit select_ppe->don_gown don_resp Don Respirator (N95 or higher) don_gown->don_resp don_eye Don Eye/Face Protection (Goggles/Shield) don_resp->don_eye don_gloves Don Chemical-Resistant Gloves don_eye->don_gloves handle_chem Proceed with Handling this compound don_gloves->handle_chem doff_gloves Remove Gloves handle_chem->doff_gloves doff_gown Remove Gown/Suit doff_gloves->doff_gown doff_eye Remove Eye/Face Protection doff_gown->doff_eye doff_resp Remove Respirator doff_eye->doff_resp wash_hands Wash Hands Thoroughly doff_resp->wash_hands

Diagram 1: Procedural workflow for PPE selection and use when handling this compound.

Operational Plans: Handling and Storage

Safe Handling Procedures
  • Avoid Contact: Prevent all contact with skin and eyes and avoid inhalation of dust and aerosols.[2]

  • Hygiene: Practice good industrial hygiene. Wash hands before breaks and at the end of the workday.[2]

  • Prohibited Actions: Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[2]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

Emergency and Disposal Plans

First-Aid Measures
  • General Advice: In case of exposure, consult a physician immediately and show them the Safety Data Sheet (SDS).[2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[2]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[2]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Accidental Release Measures (Spills)

In the event of a spill, follow this procedure to minimize exposure and environmental contamination.

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Don PPE: Wear full personal protective equipment, including respiratory protection, as outlined in the PPE protocol.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains, sewers, or water courses.[2]

  • Clean-up:

    • Avoid creating dust.[2]

    • Gently sweep or vacuum the spilled solid material.[5]

    • Collect the material into a suitable, closed, and labeled container for disposal.[2]

  • Decontamination: Clean the spill surface thoroughly to remove any residual contamination.

Spill_Response spill This compound Spill Occurs assess Assess Situation Is it safe to intervene? spill->assess evacuate Evacuate Area & Call Emergency Response assess->evacuate No, unsafe don_ppe Don Full PPE (Gloves, Gown, Respirator, Goggles) assess->don_ppe Yes, safe contain Contain Spill Prevent entry into drains don_ppe->contain cleanup Clean Up Spill (Sweep/Vacuum without creating dust) contain->cleanup collect Collect waste in a sealed, labeled container cleanup->collect decon Decontaminate Spill Area collect->decon dispose Dispose of waste according to regulations decon->dispose Mechanism_of_Action cluster_membrane This compound This compound na_channel Voltage-Gated Sodium (Na+) Channels This compound->na_channel ca_channel Voltage-Gated Calcium (Ca2+) Channels This compound->ca_channel block_na Blocks Ion Influx na_channel->block_na block_ca Blocks Ion Influx ca_channel->block_ca neuron_membrane Neuronal Membrane effect Stabilizes Neuronal Impulses Reduces Muscle Hyperexcitability block_na->effect block_ca->effect

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tolperisone
Reactant of Route 2
Reactant of Route 2
Tolperisone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。